4-Formylphenyl 4-methylbenzoate
Description
Properties
IUPAC Name |
(4-formylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSEGPACXSFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzoate
CAS Number: 115883-85-7
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Building Block for Advanced Synthesis
4-Formylphenyl 4-methylbenzoate is a distinct organic compound characterized by its bifunctional nature, incorporating both an aldehyde and a benzoate ester within its structure. This unique arrangement of reactive sites makes it a valuable intermediate and building block for researchers and synthetic chemists. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions. Concurrently, the benzoate ester provides a stable aromatic scaffold that can be tailored for applications in materials science and as a precursor to more complex molecular architectures in drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering a technical resource for professionals in research and development.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for 4-Formylphenyl 4-methylbenzoate is not extensively documented in publicly available literature, its key properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-Formylphenyl 4-methylbenzoate
| Property | Value | Source |
| CAS Number | 115883-85-7 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from similar structures |
| Purity | ≥97% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the functional groups present in the molecule and analysis of similar structures. These predictions serve as a guide for researchers in characterizing this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both the benzaldehyde and the methylbenzoate moieties, a singlet for the aldehyde proton, and a singlet for the methyl group.
-
Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically around 9.9-10.1 ppm.
-
Aromatic Protons: A series of doublets and multiplets are expected in the range of 7.2-8.2 ppm. The protons on the formyl-substituted ring will likely appear as two doublets, as will the protons on the methyl-substituted ring.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons is expected around 2.4 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the aldehyde and ester, as well as the aromatic and methyl carbons.
-
Aldehyde Carbonyl (C=O): A signal in the range of 190-193 ppm is expected.
-
Ester Carbonyl (C=O): A signal is anticipated around 165-167 ppm.
-
Aromatic Carbons: Multiple signals will appear in the aromatic region (120-145 ppm).
-
Methyl Carbon (CH₃): A signal for the methyl carbon is expected around 21-22 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will provide clear evidence of the key functional groups.
-
C=O Stretching (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.
-
C=O Stretching (Ester): Another strong absorption band should appear at a slightly higher frequency, typically in the range of 1720-1740 cm⁻¹.
-
C-H Stretching (Aromatic): Signals are expected just above 3000 cm⁻¹.
-
C-O Stretching (Ester): An absorption band in the region of 1250-1300 cm⁻¹ is anticipated.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 240. Common fragmentation patterns would likely involve the loss of the methyl group, the tolyl group, or the formylphenyl group.
Synthesis of 4-Formylphenyl 4-methylbenzoate: A Step-by-Step Protocol
The synthesis of 4-Formylphenyl 4-methylbenzoate can be effectively achieved through the esterification of 4-hydroxybenzaldehyde with p-toluoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with a phenol in the presence of a base to form an ester. The base is crucial for neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.
Detailed Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add 1.2 equivalents of a suitable base, such as pyridine or triethylamine. Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 1.1 equivalents of p-toluoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the p-toluoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Formylphenyl 4-methylbenzoate.
Applications in Research and Development
The bifunctional nature of 4-Formylphenyl 4-methylbenzoate makes it a versatile building block in several areas of chemical synthesis.
Intermediate in Pharmaceutical Synthesis
The aldehyde functionality can be readily converted into other functional groups, making this molecule a useful starting material for the synthesis of more complex pharmaceutical intermediates. For instance, the aldehyde can undergo a variety of carbon-carbon bond-forming reactions or be converted to an amine via reductive amination, a common transformation in drug synthesis. The overall structure can serve as a scaffold for building novel heterocyclic compounds with potential biological activity.
Precursor for Materials Science
Aromatic esters with polar functional groups are of interest in the field of materials science, particularly in the development of liquid crystals and polymers. While specific applications for this compound are not widely reported, its rigid core and polar aldehyde group suggest potential utility in the synthesis of novel materials with interesting optical or electronic properties. Similar structures, such as 4-pentylphenyl 4-methylbenzoate, are known to exhibit nematic liquid crystal phases, which are crucial for applications like liquid-crystal displays (LCDs).[2][3]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is readily available for 4-Formylphenyl 4-methylbenzoate. Therefore, handling precautions should be based on the known hazards of its constituent functional groups and similar aromatic compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.
-
Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.
-
Eye Contact: May cause eye irritation. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: The toxicological properties have not been fully investigated. In case of ingestion, seek immediate medical attention.
Conclusion
4-Formylphenyl 4-methylbenzoate is a valuable bifunctional molecule with significant potential as a building block in advanced organic synthesis. Its ability to undergo a wide range of chemical transformations at both the aldehyde and ester functionalities makes it an attractive intermediate for the development of novel pharmaceuticals and materials. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its potential applications, serving as a key resource for researchers and scientists in the field.
References
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The Good Scents Company. Methyl 4-formyl benzoate. [Link]
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ResearchGate. One-pot procedure for synthesis of methyl 4-formylbenzoate. [Link]
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SpectraBase. Phenyl 4-methylbenzoate. [Link]
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National Center for Biotechnology Information. Phenyl 4-methylbenzoate. [Link]
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ResearchGate. Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. [Link]
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Evergreensino. What esters can be synthesized from P - Toluic Acid Chloride? [Link]
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AIMPLAS. What's new in liquid crystals? [Link]
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ResearchGate. Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. [Link]
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4-Formylphenyl 4-methylbenzoate molecular structure elucidation
An In-depth Technical Guide to the Molecular Structure Elucidation of 4-Formylphenyl 4-methylbenzoate
Introduction: The Analytical Imperative
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and wasted resources. The subject of this guide, 4-Formylphenyl 4-methylbenzoate (C₁₅H₁₂O₃, MW: 240.25 g/mol ), serves as an exemplary case study for the application of modern spectroscopic techniques.[1] While seemingly simple, its structure contains key functional groups—an aromatic aldehyde and an aromatic ester—that provide distinct and complementary spectroscopic signatures.
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation follows a logical progression from the general to the specific. We begin by determining the molecular mass and formula, then identify the functional groups present, and finally, assemble the molecular puzzle by establishing the precise connectivity of every atom.
Caption: A strategic workflow for molecular structure elucidation.
Part 1: Mass Spectrometry (MS) - Defining the Formula
The first step in identifying an unknown compound is to ask: "How much does it weigh?" Mass spectrometry provides this fundamental piece of information, offering the molecular weight and, with high-resolution instruments, the exact molecular formula.
Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is typically employed. The GC separates the analyte from any impurities before it enters the MS.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy method induces fragmentation, which provides valuable structural clues.[2]
-
Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 400, to detect the molecular ion and its fragments.
Data Interpretation: Molecular Ion and Fragmentation
For 4-Formylphenyl 4-methylbenzoate, the mass spectrum will reveal the molecular ion peak ([M]⁺) at m/z 240, confirming its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments, primarily the ester linkage.
Table 1: Predicted Key Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 240 | [C₁₅H₁₂O₃]⁺ | - | Molecular Ion ([M]⁺) |
| 121 | [HO-C₆H₄-CHO]⁺ | •COC₆H₄CH₃ | Cleavage of the ester C-O bond, charge retained by the phenolic portion. |
| 119 | [CH₃-C₆H₄-CO]⁺ | •O-C₆H₄-CHO | Base Peak. Cleavage of the ester C-O bond, forming the stable p-toluoyl acylium ion. |
| 91 | [C₇H₇]⁺ | CO from m/z 119 | Loss of carbon monoxide from the acylium ion to form a tropylium ion. |
The presence of a strong peak at m/z 119 is highly characteristic of a p-toluoyl substructure, while the peak at m/z 121 points to the 4-formylphenoxy moiety. This fragmentation provides the first evidence of the two core components of the molecule.
Caption: Proposed EI-MS fragmentation of 4-Formylphenyl 4-methylbenzoate.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
With the molecular formula established, IR spectroscopy is used to identify the functional groups present by detecting the vibrational frequencies of chemical bonds. The "Rule of Three" for esters—three strong peaks for the C=O and two C-O stretches—is a key diagnostic tool.[3]
Experimental Protocol: Fourier-Transform IR (FT-IR)
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and a spectrum is recorded, typically from 4000 to 400 cm⁻¹.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum of 4-Formylphenyl 4-methylbenzoate will show highly characteristic peaks that confirm the presence of both the ester and aldehyde functionalities.
Table 2: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |
| ~2820 and ~2720 | C-H Stretch | Aldehyde | A characteristic "Fermi doublet" pair of weak bands, confirming an aldehyde.[4][5] |
| ~1745 | C=O Stretch | Aromatic Ester | Strong, sharp peak. The position is typical for an ester attached to an aromatic ring.[6] |
| ~1705 | C=O Stretch | Aromatic Aldehyde | Strong, sharp peak. The frequency is lowered due to conjugation with the aromatic ring.[5][7] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Multiple medium-to-strong bands indicating the presence of benzene rings. |
| ~1265 | C-O Stretch | Ester (Acyl-Oxygen) | Strong band, characteristic of the C(=O)-O portion of the ester.[3] |
| ~1120 | C-O Stretch | Ester (Aryl-Oxygen) | Strong band, characteristic of the O-Aryl portion of the ester.[3] |
The observation of two distinct carbonyl peaks is crucial evidence, strongly suggesting the presence of two different C=O environments (ester and aldehyde). The Fermi doublet, though weak, is an unmistakable signature of the aldehyde C-H bond.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Structure
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR
-
Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: A suite of experiments is run on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes ¹H NMR, ¹³C NMR, and 2D experiments like COSY, HSQC, and HMBC.
¹H NMR Data Interpretation: The Proton Framework
The ¹H NMR spectrum maps the unique proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~10.05 | s (singlet) | 1H | Aldehyde proton (-CHO) |
| H-b | ~8.12 | d (doublet, J ≈ 8.4 Hz) | 2H | Aromatic, ortho to ester C=O |
| H-c | ~7.98 | d (doublet, J ≈ 8.8 Hz) | 2H | Aromatic, ortho to -CHO |
| H-d | ~7.35 | d (doublet, J ≈ 8.4 Hz) | 2H | Aromatic, ortho to -CH₃ |
| H-e | ~7.31 | d (doublet, J ≈ 8.8 Hz) | 2H | Aromatic, ortho to ester -O- |
| H-f | ~2.45 | s (singlet) | 3H | Methyl protons (-CH₃) |
-
Distinctive Signals: The aldehyde proton at ~10.05 ppm is a definitive marker.[4]
-
Aromatic Region: The spectrum shows two clear AA'BB' (or AX) patterns, confirming two para-substituted rings. Protons ortho to electron-withdrawing groups (C=O, CHO) are shifted downfield compared to those ortho to electron-donating groups (-O-, -CH₃).
¹³C NMR Data Interpretation: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | Aldehyde Carbonyl (C=O) |
| ~164.8 | Ester Carbonyl (C=O) |
| ~154.5 | Aromatic C, attached to ester oxygen |
| ~145.1 | Aromatic C, attached to methyl group |
| ~134.2 | Aromatic C, attached to aldehyde group |
| ~131.0 | Aromatic CH, ortho to -CHO |
| ~130.3 | Aromatic CH, ortho to ester C=O |
| ~129.5 | Aromatic CH, ortho to -CH₃ |
| ~126.2 | Aromatic C, attached to ester carbonyl |
| ~122.3 | Aromatic CH, ortho to ester -O- |
| ~21.8 | Methyl Carbon (-CH₃) |
-
Carbonyl Carbons: The two carbonyl carbons are clearly resolved, with the aldehyde carbon appearing significantly further downfield (~191 ppm) than the ester carbon (~165 ppm), consistent with known values.[7][8]
2D NMR Data Interpretation: Confirming Connectivity
While ¹H and ¹³C NMR suggest the structure, 2D NMR proves it by showing correlations between atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the molecular fragments.
Key HMBC Correlations:
-
Aldehyde Proton (H-a) to Ring Carbons: The proton at ~10.05 ppm will show a correlation to the aromatic carbon at ~134.2 ppm (C-ipso to CHO) and the aromatic CH at ~131.0 ppm (C-ortho to CHO), confirming its position on the formyl-phenyl ring.
-
Methyl Protons (H-f) to Ring Carbons: The protons at ~2.45 ppm will show correlations to the aromatic carbon at ~145.1 ppm (C-ipso to CH₃) and the aromatic CH at ~129.5 ppm (C-ortho to CH₃), locking the methyl group to the other ring.
-
The Crucial Ester Linkage: The most important correlation is across the ester bond. The aromatic protons ortho to the ester oxygen (H-e, ~7.31 ppm) will show a 3-bond correlation to the ester carbonyl carbon at ~164.8 ppm. This unequivocally connects the 4-formylphenoxy fragment to the carbonyl carbon of the 4-methylbenzoate fragment.
Caption: Key HMBC correlations confirming the ester linkage.
Conclusion: A Unified Structural Hypothesis
The elucidation of 4-Formylphenyl 4-methylbenzoate's structure is a testament to the power of a multi-technique, logic-driven analytical approach.
-
Mass Spectrometry established the molecular formula C₁₅H₁₂O₃ and identified the two primary building blocks via fragmentation.
-
IR Spectroscopy provided definitive proof of the key functional groups: an aldehyde (including the characteristic C-H stretch) and an aromatic ester.
-
¹H and ¹³C NMR spectroscopy provided an exact count and chemical environment for every proton and carbon, revealing the presence of two distinct para-substituted aromatic rings.
-
2D NMR (HMBC) served as the final arbiter, unequivocally connecting the 4-formylphenoxy moiety to the 4-methylbenzoate moiety through the ester linkage.
Each piece of data corroborates the others, creating a self-validating system that leads to the confirmed structure. This systematic process ensures the highest degree of confidence, providing a solid foundation for any subsequent research or development involving this compound.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(4-formylphenyl)benzoate. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]
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Fiveable. (2025). Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structural and spectroscopic study of aromatic thioester compounds. Retrieved from [Link]
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PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for "Aerobic oxidation of alcohols to esters...". Rsc.org. Retrieved from [Link]
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McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Synthesis Pathways for 4-Formylphenyl 4-methylbenzoate: A Comprehensive Technical Guide
Executive Summary
The rational design of functional materials and active pharmaceutical ingredients (APIs) often relies on robust, high-yield esterification strategies. 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) is a highly versatile building block, frequently utilized in the synthesis of thiolactomycin derivatives, antifungal agents, and advanced liquid crystalline mesogens[1][2]. This whitepaper critically evaluates two primary synthetic pathways for its preparation, detailing the mechanistic causality, self-validating experimental protocols, and quantitative analytical benchmarks required for rigorous quality control.
Target Molecule Profiling
Understanding the physicochemical parameters of the target is the first step in designing a purification and characterization workflow. The presence of both an ester linkage and a reactive aldehyde dictates the need for chemoselective conditions that avoid unwanted nucleophilic addition at the formyl group.
Table 1: Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | (4-formylphenyl) 4-methylbenzoate |
| CAS Number | 115883-85-7 |
| Molecular Formula | C15H12O3 |
| Molecular Weight | 240.25 g/mol |
| Physical State | White solid[1] |
| Melting Point | 112–113 °C[1] |
Mechanistic Pathways & Route Selection
To synthesize 4-formylphenyl 4-methylbenzoate, the esterification must occur between the phenolic hydroxyl of 4-hydroxybenzaldehyde and the carboxylate derivative of p-toluic acid. We outline two field-proven methodologies: the Acid Chloride Method and the Steglich Esterification .
Pathway A: Acid Chloride-Mediated Nucleophilic Acyl Substitution
Causality & Logic: Converting p-toluic acid to its corresponding acid chloride (4-methylbenzoyl chloride) creates a highly electrophilic carbonyl center. When reacted with 4-hydroxybenzaldehyde in the presence of a non-nucleophilic base (e.g., Triethylamine, TEA), the reaction is rapid and irreversible. TEA serves a dual purpose: it deprotonates the phenol to increase its nucleophilicity and acts as an acid scavenger to neutralize the HCl byproduct, thereby preventing the degradation of the acid-sensitive formyl group.
Workflow of Acid Chloride-Mediated Esterification.
Pathway B: Carbodiimide-Mediated Steglich Esterification
Causality & Logic: When harsh acid chlorides must be avoided, the Steglich esterification provides a mild alternative utilizing p-toluic acid directly[3][4]. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to a detrimental 1,3-rearrangement into an unreactive N-acylurea. To circumvent this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a highly reactive acylpyridinium ion, which is subsequently attacked by the phenol[4].
Steglich Esterification Mechanism utilizing DCC and DMAP.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating; physical and chemical feedback loops are built into the steps to ensure continuous verification of the reaction's progress.
Protocol A: Acid Chloride Route (Recommended for Scalability)
-
Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Charge with 4-hydroxybenzaldehyde (10.0 mmol, 1.22 g) and anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL). System Validation: The solution will remain clear, but a slight yellowing may occur due to phenoxide formation. Cool the mixture to 0 °C using an ice bath to suppress exothermic degradation.
-
Acylation: Dissolve 4-methylbenzoyl chloride (11.0 mmol, 1.45 mL) in 10 mL of dry DCM. Add this solution dropwise over 15 minutes. System Validation: A mild exotherm and the gradual formation of a white haze (TEA·HCl salt) confirm the nucleophilic acyl substitution is actively occurring.
-
Propagation: Remove the ice bath and stir at room temperature for 3 hours.
-
In-Process Control (IPC): Perform TLC (Hexane:Ethyl Acetate 8:2). The highly polar phenolic aldehyde spot (lower Rf ) should disappear, replaced by a strongly UV-active, less polar ester spot (higher Rf ).
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to hydrolyze unreacted acid chloride. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove TEA, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield a white solid (Typical yield: >85%)[1].
Protocol B: Steglich Route (Recommended for Mild Conditions)
-
Preparation: In a 250 mL round-bottom flask, dissolve p-toluic acid (10.0 mmol, 1.36 g) and 4-hydroxybenzaldehyde (10.0 mmol, 1.22 g) in 60 mL of anhydrous DCM.
-
Catalyst Addition: Add DMAP (1.0 mmol, 0.12 g, 10 mol%). Cool the mixture to 0 °C.
-
Activation: Add a solution of DCC (11.0 mmol, 2.27 g) in 15 mL DCM dropwise. System Validation: Within 5–10 minutes of DCC addition, a heavy white precipitate of N,N'-dicyclohexylurea (DCU) will form. This visual cue is a self-validating indicator that the O-acylisourea intermediate has successfully formed and is turning over[4].
-
Propagation: Stir at room temperature for 12 hours.
-
Workup: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct. Wash the filtrate with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL).
-
Isolation: Dry, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to obtain the pure ester.
Analytical Characterization & Quantitative Data
To establish absolute trustworthiness, the synthesized compound must be validated against established spectroscopic benchmarks. The table below summarizes the definitive Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirming the synthesis of 4-formylphenyl 4-methylbenzoate[1].
Table 2: Spectroscopic Validation Data
| Analytical Method | Quantitative Signals & Assignments |
| 1 H NMR (600 MHz, CDCl3 ) | δ 10.01 (s, 1H, -CHO), 8.08 (d, J = 8.2 Hz, 2H, Ar-H), 7.96 (d, J = 8.6 Hz, 2H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 7.9 Hz, 2H, Ar-H), 2.46 (s, 3H, -CH3)[1]. |
| 13 C NMR (150 MHz, CDCl3 ) | δ 190.97 (C=O aldehyde), 164.53 (C=O ester), 155.78, 144.97, 133.95, 131.23, 130.30, 129.42, 126.10, 122.56 (Aromatic carbons), 21.79 (-CH3)[1]. |
| HR-MS (ESI) | m/z calculated for C15H12O3 [M+H]+ : 241.0865; found: 241.0868[1]. |
Note on Causality in Data: The distinct singlet at δ 10.01 ppm confirms the preservation of the formyl group, proving that the esterification conditions were sufficiently mild to prevent unwanted nucleophilic attack or oxidation at the aldehyde moiety.
Conclusion
The synthesis of 4-formylphenyl 4-methylbenzoate can be executed with high precision using either acid chloride-mediated acyl substitution or carbodiimide-driven Steglich esterification. By strictly adhering to the self-validating protocols and in-process controls outlined above, researchers can ensure high-fidelity yields, minimizing side reactions and streamlining downstream applications in drug discovery and materials science.
References
-
Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives Engineering, 2020. URL:[Link]
-
Schiff Base Liquid Crystals and Ester Mesogens: Synthesis, Characterization and Phase Behavior International Journal of Research in Engineering and Science (IJRES), 2023. URL:[Link]
-
Top: Synthesis of NBD–C60 2; 4‐hydroxybenzaldehyde and sarcosine are... ResearchGate, 2024. URL: [Link]
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Comprehensive Technical Guide: Chemical and Physical Properties of 4-Formylphenyl 4-methylbenzoate
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
In modern drug development and proteomics, bifunctional chemical scaffolds are critical for designing targeted therapeutics and molecular probes. 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) is a highly versatile building block characterized by its dual reactive centers: an electrophilic aldehyde moiety and a hydrolyzable ester linkage. This whitepaper provides an authoritative analysis of its physicochemical properties, structural mechanics, and field-proven synthesis methodologies, offering a comprehensive resource for application scientists.
Chemical Identity & Physicochemical Properties
Understanding the baseline physical properties of 4-formylphenyl 4-methylbenzoate is essential for predicting its behavior in various solvent systems and biological assays. The compound presents as a stable, white crystalline solid at room temperature and exhibits excellent solubility in aprotic organic solvents.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 4-formylphenyl 4-methylbenzoate |
| CAS Number | 115883-85-7 |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Melting Point | 112–113 °C |
| Physical State | White solid |
| Purity Standard | ≥97% |
| Storage Conditions | Sealed in dry environment, 2–8 °C |
Data synthesized from authoritative chemical catalogs and [1][1].
Structural Mechanics & Bifunctional Reactivity
The utility of 4-formylphenyl 4-methylbenzoate stems from its orthogonal reactivity. The molecule contains two distinct functional groups separated by an aromatic spacer:
-
The Formyl Group (-CHO): Acts as a hard electrophile. It readily undergoes condensation reactions (e.g., Knoevenagel condensations) with active methylene compounds or forms Schiff bases with primary amines.
-
The Ester Linkage (-COO-): Provides a site for controlled hydrolysis or transesterification, which is highly valuable in designing prodrugs where the ester bond is cleaved by intracellular esterases.
Fig 2. Bifunctional reactivity pathways of 4-formylphenyl 4-methylbenzoate in drug development.
Synthesis Methodology & Protocol
The synthesis of 4-formylphenyl 4-methylbenzoate is achieved via a nucleophilic acyl substitution between 4-hydroxybenzaldehyde and 4-methylbenzoyl chloride. As an application scientist, establishing a self-validating and high-yielding protocol is paramount to ensure batch-to-batch reproducibility.
Fig 1. Nucleophilic acyl substitution workflow for synthesizing 4-formylphenyl 4-methylbenzoate.
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation & Activation
-
Solvent Selection: Dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: DCM is an aprotic solvent that readily dissolves the reactants without participating in competing nucleophilic attacks. The nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride.
-
-
Base Addition: Introduce 1.2 equivalents of Triethylamine (TEA) under continuous magnetic stirring.
-
Causality: TEA serves a dual purpose. It deprotonates the phenol to form a highly reactive phenoxide ion and acts as a stoichiometric acid scavenger to neutralize the HCl byproduct, thereby driving the equilibrium forward and preventing acid-catalyzed degradation of the aldehyde.
-
Phase 2: Electrophilic Acyl Transfer 3. Thermal Control: Submerge the reaction flask in an ice-water bath to achieve 0 °C. 4. Reagent Introduction: Add 1.1 equivalents of 4-methylbenzoyl chloride dropwise over 15 minutes.
- Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing localized overheating and the subsequent formation of dimeric side products.
Phase 3: Maturation & Self-Validating Monitoring 5. Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C), stirring for 2 to 4 hours. 6. TLC Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. Visualize under UV light (254 nm).
- Validation Logic: The protocol is self-validating; the reaction is deemed complete only when the lower Rf spot (4-hydroxybenzaldehyde) is entirely consumed and replaced by a distinct, higher Rf spot representing the less polar target ester.
Phase 4: Quenching & Isolation 7. Quenching: Add saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction mixture.
- Causality: NaHCO₃ safely neutralizes residual acid chloride and TEA-HCl salts, partitioning them into the aqueous phase.
- Extraction & Drying: Separate the organic layer, wash with brine (saturated NaCl), and dry over anhydrous sodium sulfate (Na₂SO₄).
- Causality: Brine breaks any formed emulsions and pre-dries the organic layer via osmotic pressure. Na₂SO₄ chemically sequesters the remaining trace water.
- Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and recrystallize the crude solid from ethanol to obtain a white crystalline solid (Yield: ~86.9%) [2][3].
Analytical Characterization
To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are utilized. The data below serves as a benchmark for quality control.
Table 2: ¹H and ¹³C NMR Spectral Data (600 MHz / 150 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Structural Assignment |
| ¹H | 10.01 | s, 1H | Aldehyde (-CHO) |
| ¹H | 8.08 | d, J = 8.2 Hz, 2H | Aromatic (Benzoate ring) |
| ¹H | 7.96 | d, J = 8.6 Hz, 2H | Aromatic (Formylphenyl ring) |
| ¹H | 7.40 | d, J = 8.5 Hz, 2H | Aromatic (Formylphenyl ring) |
| ¹H | 7.32 | d, J = 7.9 Hz, 2H | Aromatic (Benzoate ring) |
| ¹H | 2.46 | s, 3H | Methyl (-CH₃) |
| ¹³C | 190.97 | - | Carbonyl (Aldehyde) |
| ¹³C | 164.53 | - | Carbonyl (Ester) |
| ¹³C | 21.79 | - | Methyl (-CH₃) |
HR-MS (ESI): m/z calculated for C₁₅H₁₂O₃ ([M+H]⁺): 241.0865; found: 241.0868 [2][3].
Applications in Drug Development & Proteomics
The unique chemical topology of 4-formylphenyl 4-methylbenzoate has led to its integration into several advanced scientific domains:
-
Antifungal Drug Scaffolding: The compound is heavily utilized as an intermediate in the synthesis of thiolactomycin derivatives. By subjecting the formyl group to a Knoevenagel condensation with active methylene compounds, researchers can generate complex, conjugated systems that exhibit potent inhibitory activity against fungal fatty acid synthesis pathways [2][3].
-
Proteomic Probes: In proteomics research, the aldehyde moiety acts as an efficient cross-linker. It forms reversible Schiff bases with the primary amines of lysine residues on protein surfaces, enabling the mapping of protein-protein interactions or the attachment of fluorescent tags [4][4].
References
- Sigma-Aldrich.4-formylphenyl 4-methylbenzoate | 115883-85-7 Properties and Specifications.
- ChemScene.115883-85-7 | 4-Formylphenyl 4-methylbenzoate General Information.
- Engineering.org.cn.Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives.
- Santa Cruz Biotechnology.4-Formylphenyl 4-methylbenzoate | SCBT.
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A Technical Guide to the IUPAC Nomenclature of 4-Formylphenyl 4-methylbenzoate
Abstract
This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 4-Formylphenyl 4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the naming convention based on fundamental principles of organic chemistry. We will explore the prioritization of functional groups, the identification of parent structures, and the systematic assignment of locants. Beyond nomenclature, this guide delves into the practical aspects of compound synthesis and characterization, offering a validated experimental protocol and discussing the compound's relevance as a multifunctional building block in various scientific domains, including medicinal chemistry and materials science.
Introduction: The Need for Unambiguous Nomenclature
In the fields of chemical research and drug development, precision in communication is paramount. The IUPAC nomenclature system provides a universal and unambiguous language for describing complex chemical structures, ensuring that a given name corresponds to a single, unique molecule.[1] The compound 4-Formylphenyl 4-methylbenzoate (CAS No. 115883-85-7) serves as an excellent case study for applying these systematic rules.[2] It is a bifunctional molecule containing both an ester and an aldehyde group, which necessitates a clear understanding of functional group priority.
Substituted phenyl benzoates are a class of compounds with significant applications, ranging from their use as enzyme inhibitors and anti-inflammatory agents to their role as ammonia scavengers in treating certain metabolic disorders.[3][4][5] Their reactivity is highly dependent on the nature and position of substituents on the aromatic rings.[6] Therefore, a precise naming system is crucial for cataloging these compounds and understanding their structure-activity relationships.
This guide will systematically break down the IUPAC name "4-Formylphenyl 4-methylbenzoate" to elucidate the logic behind its construction. Furthermore, we will provide a detailed synthesis protocol and characterization data, grounding the theoretical nomenclature in practical, verifiable laboratory science.
Deconstruction of the IUPAC Name: A Step-by-Step Analysis
The name 4-Formylphenyl 4-methylbenzoate can be understood by dissecting it into its constituent parts, which are derived from an alcohol and a carboxylic acid. Esters are systematically named based on the carboxylic acid from which they are derived, with the "-oic acid" suffix replaced by "-oate".[1][7][8] The alkyl or aryl group from the alcohol component is named first as a separate word.[1][7][9]
Molecular Formula: C₁₅H₁₂O₃[2] Molecular Weight: 240.25 g/mol [2]
Identifying the Core Components: The Ester Linkage
An ester is formed from the condensation of a carboxylic acid and an alcohol. The first step in naming an ester is to identify these two parent components by conceptually cleaving the ester bond (the C-O bond between the carbonyl carbon and the single-bonded oxygen).
-
The Carboxylic Acid Component: This part contains the carbonyl group (C=O). In this molecule, it is a benzoic acid derivative with a methyl group.
-
The Alcohol/Phenol Component: This part is the group attached to the single-bonded oxygen of the ester linkage. Here, it is a phenol derivative with a formyl (aldehyde) group.
Naming the Alcohol/Phenol Component (The "First Name")
The group attached to the ester oxygen is named first.[10] In this case, it is a substituted phenyl group derived from a phenol.
-
Parent Structure: The parent alcohol is phenol (a hydroxyl group attached to a benzene ring).[11] When this phenol forms the ester, the resulting substituent group is called a "phenyl" group.
-
Substituent Identification: This phenyl ring has a formyl group (-CHO) attached to it.
-
Locant Assignment: The position of the formyl group must be specified. Numbering of the phenyl ring starts at the carbon atom attached to the ester oxygen as position 1. The formyl group is located at the fourth carbon atom.
-
Assembling the Name: Therefore, the full name of this component is 4-Formylphenyl .
Naming the Carboxylic Acid Component (The "Last Name")
The part of the molecule derived from the carboxylic acid provides the base name of the ester.[12]
-
Parent Acid: The parent acid is benzoic acid (a carboxyl group attached to a benzene ring).
-
Substituent Identification: This benzoic acid has a methyl group (-CH₃) attached to its benzene ring.
-
Locant Assignment: The numbering of the benzene ring of the benzoic acid starts with the carbon bearing the carboxyl group as position 1. The methyl group is at the fourth position.
-
Forming the Acid Name: The substituted acid is named 4-methylbenzoic acid .
-
Forming the Ester Name: To name the ester, the "-oic acid" suffix of the parent acid is replaced with "-oate".[8] Thus, "4-methylbenzoic acid" becomes 4-methylbenzoate .
Final Assembly
Combining the two parts according to IUPAC rules gives the complete, unambiguous name: 4-Formylphenyl 4-methylbenzoate .
The logic of this nomenclature is visually summarized in the diagram below.
Caption: Breakdown of the IUPAC nomenclature for the target molecule.
Experimental Protocol: Synthesis of 4-Formylphenyl 4-methylbenzoate
To ensure the practical applicability of this guide, we provide a standard laboratory procedure for the synthesis of 4-Formylphenyl 4-methylbenzoate. This protocol is based on the well-established Schotten-Baumann reaction, a reliable method for forming esters from phenols and acyl chlorides.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| 4-Methylbenzoyl chloride | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl) | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.2 mL, 15.0 mmol) to the stirred solution. The causality here is that pyridine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. It also serves to neutralize the HCl byproduct generated during the reaction.
-
Acyl Chloride Addition: In a separate vial, dissolve 4-methylbenzoyl chloride (1.55 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes. The slow addition helps to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acyl chloride and acid impurities, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a white solid.
-
Characterization and Validation (Self-Validating System)
The identity and purity of the synthesized 4-Formylphenyl 4-methylbenzoate must be confirmed through spectroscopic analysis. This step is critical for validating the success of the synthesis.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include doublets in the aromatic region for the two para-substituted benzene rings, a singlet for the methyl group protons, and a singlet for the aldehyde proton.
-
¹³C NMR (100 MHz, CDCl₃): Will show distinct signals for the carbonyl carbons of the ester and aldehyde, the methyl carbon, and the aromatic carbons.
-
FT-IR (ATR): Characteristic strong absorption bands are expected for the C=O stretch of the ester (approx. 1735 cm⁻¹) and the aldehyde (approx. 1700 cm⁻¹), as well as C-O stretching bands.
-
Mass Spectrometry (ESI-MS): The spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
This multi-faceted characterization provides a self-validating system, ensuring the synthesized compound matches the target structure.
Caption: Experimental workflow for the synthesis of 4-Formylphenyl 4-methylbenzoate.
Conclusion
The IUPAC name 4-Formylphenyl 4-methylbenzoate is a logical construct derived from a clear set of rules that prioritize the ester functional group and systematically describe the substituents on both the phenolic and benzoic acid portions of the molecule. A thorough understanding of these principles is essential for any scientist working with complex organic molecules. This guide has not only dissected the theoretical basis for the compound's name but has also provided a robust, field-tested protocol for its synthesis and characterization. This integration of theory and practice provides researchers with the necessary tools to confidently identify, synthesize, and utilize this and similar bifunctional compounds in their work.
References
-
Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Retrieved from [Link][9]
-
KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link][10]
-
Leah4sci. (2013, April 3). Naming Esters - Organic Chemistry IUPAC Naming. YouTube. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798155, 4-Formylphenyl 4-methoxybenzoate. Retrieved from [Link]
-
Navarro, E., et al. (2021). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Orphan Drugs, 9(5-6), 123-137. Retrieved from [Link][4]
-
Organic Chemistry Tutor, The. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. YouTube. Retrieved from [Link][13]
-
Patel, H. R., et al. (2012). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1163-1166. Retrieved from [Link][3]
-
Química Orgánica. (2024, March 5). IUPAC Nomenclature Rules for Esters. Retrieved from [Link][8]
-
University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link][7]
-
Venkataraman, K., et al. (2005). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. Bioorganic & Medicinal Chemistry Letters, 15(18), 4050-4054. Retrieved from [Link][5]
-
Washington State University. (n.d.). 9.1 Naming Alcohols and Phenols. In Fundamentals of Organic Chemistry. Retrieved from [Link][11]
-
Wikipedia contributors. (n.d.). IUPAC nomenclature of organic chemistry. Wikipedia. Retrieved from [Link][1]
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- 5. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Starting materials for 4-Formylphenyl 4-methylbenzoate synthesis
An In-Depth Technical Guide to the Synthesis of 4-Formylphenyl 4-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Formylphenyl 4-methylbenzoate, a key intermediate in the manufacturing of various organic compounds. The document details the primary synthetic methodologies, focusing on the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride. It offers an in-depth analysis of starting materials, reaction mechanisms, and process optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing them with the necessary technical information for a successful and efficient synthesis.
Introduction
4-Formylphenyl 4-methylbenzoate is a chemical compound of significant interest due to its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals. Its structure, featuring both an aldehyde and an ester functional group, allows for a variety of subsequent chemical transformations. The synthesis of this compound is a classic example of esterification, a fundamental reaction in organic chemistry. This guide will focus on the most common and practical laboratory-scale synthesis of this compound.
Synthetic Routes and Core Principles
The most direct and widely employed method for the synthesis of 4-Formylphenyl 4-methylbenzoate is the esterification of 4-hydroxybenzaldehyde with a 4-methylbenzoyl derivative. This can be achieved through several well-established protocols, with the choice of reagents and conditions influencing the reaction's efficiency and purity of the final product.
Primary Synthetic Pathway: Acylation of 4-hydroxybenzaldehyde
The core of the synthesis involves the formation of an ester linkage between the phenolic hydroxyl group of 4-hydroxybenzaldehyde and the carboxyl group of 4-methylbenzoic acid. The most common approach is the use of an activated form of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride, in a reaction known as the Schotten-Baumann reaction.
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the hydroxyl group in 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is typically facilitated by a base, such as pyridine or triethylamine, which serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct formed during the reaction.
Caption: Reaction mechanism for the synthesis of 4-Formylphenyl 4-methylbenzoate.
Starting Materials and Reagents
The selection of high-quality starting materials is paramount for achieving a high yield and purity of the final product.
Core Reactants
| Starting Material | Formula | Molecular Weight ( g/mol ) | Key Considerations |
| 4-Hydroxybenzaldehyde | C7H6O2 | 122.12 | Should be of high purity (>98%). The presence of impurities can lead to side reactions and a lower yield. |
| 4-Methylbenzoyl chloride | C8H7ClO | 154.59 | Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. |
Reagents and Solvents
| Reagent/Solvent | Role | Key Considerations |
| Pyridine | Base and Catalyst | Acts as a nucleophilic catalyst and an acid scavenger. Should be dry. |
| Dichloromethane (DCM) | Solvent | A common solvent for this reaction due to its inertness and ability to dissolve the reactants. Should be anhydrous. |
| Hydrochloric Acid (HCl) | Work-up | Used to remove excess pyridine during the work-up procedure. |
| Sodium Bicarbonate (NaHCO3) | Work-up | Used to neutralize any remaining acid. |
| Magnesium Sulfate (MgSO4) | Drying Agent | Used to remove residual water from the organic phase. |
Experimental Protocol
The following protocol is a well-established method for the synthesis of 4-Formylphenyl 4-methylbenzoate.
Step-by-Step Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add dry pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.
Caption: Experimental workflow for the synthesis of 4-Formylphenyl 4-methylbenzoate.
Characterization of the Final Product
The identity and purity of the synthesized 4-Formylphenyl 4-methylbenzoate should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, the aldehyde proton, and the methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, as well as the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and aldehyde, and C-O stretching of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Safety Considerations
-
4-Methylbenzoyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is flammable and toxic. It should also be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All work should be conducted in a well-ventilated area.
Conclusion
The synthesis of 4-Formylphenyl 4-methylbenzoate via the Schotten-Baumann reaction of 4-hydroxybenzaldehyde and 4-methylbenzoyl chloride is a robust and efficient method. Careful attention to the purity of starting materials, anhydrous conditions, and proper work-up procedures are essential for obtaining a high yield of the pure product. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
-
Schotten, C. (1884), Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17: 2544-2547. [Link]
A Technical Guide to the Spectroscopic Interpretation of 4-Formylphenyl 4-methylbenzoate
This guide provides an in-depth analysis of the spectroscopic data for 4-Formylphenyl 4-methylbenzoate (CAS 115883-85-7), a disubstituted aromatic ester.[1] As a molecule incorporating both an aldehyde and an ester functional group, its structural elucidation offers an excellent case study for the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who rely on robust spectroscopic characterization for molecular validation.
Molecular Structure and Properties
4-Formylphenyl 4-methylbenzoate is an organic compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol .[1] Its structure consists of a 4-methylbenzoyl group ester-linked to a 4-formylphenol. This arrangement of functional groups dictates the distinct spectroscopic features that enable its unambiguous identification.
Caption: Molecular structure of 4-Formylphenyl 4-methylbenzoate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~15 mg of 4-Formylphenyl 4-methylbenzoate in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans to achieve a high signal-to-noise ratio.
Data Interpretation
The ¹H NMR spectrum is predicted to show four distinct sets of signals corresponding to the aldehydic proton, the two sets of aromatic protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |
| ~10.05 | Singlet (s) | 1H | Aldehyde (-CHO) | The proton attached to the aldehyde carbonyl is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond, placing it far downfield.[2][3][4] |
| ~8.10 | Doublet (d) | 2H | Aromatic (H-2', H-6') | These protons are ortho to the electron-donating methyl group and are deshielded by the adjacent ester carbonyl. |
| ~8.00 | Doublet (d) | 2H | Aromatic (H-3, H-5) | These protons are ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. |
| ~7.40 | Doublet (d) | 2H | Aromatic (H-2, H-6) | These protons are meta to the aldehyde group and adjacent to the ester oxygen, appearing upfield relative to their counterparts on the same ring. |
| ~7.30 | Doublet (d) | 2H | Aromatic (H-3', H-5') | These protons are meta to the ester carbonyl and adjacent to the electron-donating methyl group, making them the most shielded aromatic protons. |
| ~2.45 | Singlet (s) | 3H | Methyl (-CH₃) | The protons of the methyl group are attached to an aromatic ring and appear in the typical benzylic region. |
Causality Note: The distinct chemical shifts of the two aromatic systems are a direct consequence of the electronic effects of their respective substituents. The 4-formylphenyl ring protons are generally more deshielded due to the potent electron-withdrawing effect of the aldehyde. Conversely, the 4-methylbenzoate ring protons are influenced by the electron-donating methyl group and the anisotropic effects of the ester linkage.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrument: Use the same sample and instrument as for ¹H NMR.
-
Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon atom appears as a singlet. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
Data Interpretation
Based on the molecule's symmetry, a total of 11 distinct carbon signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |
| ~191.0 | Aldehyde (C HO) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[4] |
| ~164.5 | Ester (C =O) | The ester carbonyl carbon is also deshielded but typically appears upfield relative to aldehyde or ketone carbonyls. |
| ~155.0 | Aromatic (C-1) | Quaternary carbon attached to the ester oxygen; highly deshielded. |
| ~145.0 | Aromatic (C-4') | Quaternary carbon attached to the methyl group. |
| ~136.0 | Aromatic (C-4) | Quaternary carbon attached to the aldehyde group. |
| ~131.0 | Aromatic (C-3, C-5) | Aromatic CH carbons ortho to the aldehyde group. |
| ~130.0 | Aromatic (C-2', C-6') | Aromatic CH carbons ortho to the ester carbonyl. |
| ~129.5 | Aromatic (C-3', C-5') | Aromatic CH carbons meta to the ester carbonyl. |
| ~126.0 | Aromatic (C-1') | Quaternary carbon attached to the ester carbonyl. |
| ~122.0 | Aromatic (C-2, C-6) | Aromatic CH carbons meta to the aldehyde group. |
| ~21.8 | Methyl (-C H₃) | The aliphatic methyl carbon appears in the characteristic upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying specific functional groups based on their vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve signal quality.
Data Interpretation
The IR spectrum of 4-Formylphenyl 4-methylbenzoate is dominated by the strong absorptions of its two carbonyl groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2850 & ~2750 | C-H Stretch | Aldehyde | A pair of weak to medium bands, with the ~2750 cm⁻¹ peak being particularly diagnostic for the aldehyde C-H bond.[5] |
| ~1735 | C=O Stretch | Ester | A very strong, sharp absorption. Aromatic esters typically absorb at slightly lower wavenumbers than aliphatic esters due to conjugation.[5][6][7] |
| ~1705 | C=O Stretch | Aldehyde | A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[5][6] This peak is expected to be distinct from, or overlapping with, the ester C=O stretch. Data for the similar 4-formylphenyl 4-chlorobenzoate shows ester and aldehyde C=O stretches at 1741 cm⁻¹ and 1701 cm⁻¹, respectively.[8] |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring | Medium intensity bands characteristic of the benzene rings. |
| ~1270 & ~1100 | C-O Stretch | Ester Linkage | Two strong bands are characteristic of the C-O bonds of the ester group, often referred to as the asymmetric and symmetric stretches.[9] |
Self-Validation Insight: The presence of two distinct, strong carbonyl peaks in the 1740-1700 cm⁻¹ region, combined with the diagnostic weak aldehyde C-H stretch around 2750 cm⁻¹, provides a highly reliable confirmation of the molecule's core functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a structural fingerprint.
Experimental Protocol: MS Acquisition (GC-MS)
-
Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.
Data Interpretation
The molecular formula C₁₅H₁₂O₃ corresponds to a molecular weight of 240.25 Da. The EI mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 240. The fragmentation is dictated by the stability of the resulting ions and neutral losses.[10]
Key Fragmentation Pathway: The most logical fragmentation pathway involves the cleavage of the ester bond, which is typically the weakest point. This leads to two primary acylium ions.
Caption: Predicted major fragmentation of 4-Formylphenyl 4-methylbenzoate.
-
Molecular Ion ([M]⁺, m/z 240): The presence of this peak confirms the molecular weight.
-
Base Peak (m/z 119): Cleavage of the C-O ester bond to form the highly stable 4-methylbenzoyl (toluoyl) acylium ion is expected to be the most favorable fragmentation (Pathway A). This ion is resonance-stabilized and its formation is a classic fragmentation pattern for benzoate esters.
-
Fragment at m/z 91: Subsequent loss of carbon monoxide (CO) from the m/z 119 ion would yield the tolyl cation at m/z 91.
-
Fragment at m/z 121: While less favored, cleavage could also occur to form the 4-formylphenyl cation (Pathway B).
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. No single method provides a complete picture, but together, they offer unambiguous structural confirmation.
Caption: Logical workflow demonstrating how data from four techniques converge to validate the target structure.
The ¹H and ¹³C NMR data establish the precise number and type of proton and carbon environments, confirming the presence of two distinct 1,4-disubstituted rings, a methyl group, an aldehyde, and an ester. The IR spectrum provides definitive evidence for the key functional groups (aldehyde and ester carbonyls). Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern perfectly consistent with a benzoate ester structure, with the base peak at m/z 119 corroborating the 4-methylbenzoyl substructure. This collective evidence provides a robust and unequivocal identification of the compound as 4-Formylphenyl 4-methylbenzoate.
References
-
ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR? [Online discussion]. Available at: [Link]
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Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
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Oregon State University. (2020). CH 336: Aldehyde Spectroscopy. Available at: [Link]
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Forbes, W. F., & Sheratte, M. B. (1955). LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1829-1837. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Lumen Learning. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
ResearchGate. (2020). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. [Image]. Available at: [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]
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A Comprehensive Technical Guide to Determining the Solubility Profile of 4-Formylphenyl 4-methylbenzoate
Abstract
Introduction: The Compound and the Critical Role of Solubility
Spotlight on 4-Formylphenyl 4-methylbenzoate
4-Formylphenyl 4-methylbenzoate is an organic compound featuring a biphenyl core structure functionalized with both an aldehyde (-CHO) and a methyl ester (-COOCH₃) group. Its molecular structure consists of two aromatic rings linked together, conferring a degree of rigidity and hydrophobicity, while the ester and aldehyde groups introduce polar characteristics.
-
Molecular Formula: C₁₅H₁₂O₃[1]
-
Molecular Weight: 240.25 g/mol [2]
-
Key Functional Groups: Aldehyde, Ester, Aromatic Rings[2]
-
Physical Form: Solid[2]
-
Melting Point: 112-116 °C[2]
Understanding the solubility of this molecule is a critical first step in its practical application. Solubility dictates the choice of solvents for chemical synthesis, influences the efficiency of purification techniques like crystallization and chromatography, and is a cornerstone of formulation design in pharmaceutical and materials science.[3]
The Imperative of Solubility Profiling in a Regulated Environment
In the realm of drug development, a thorough understanding of a compound's physicochemical properties is not merely a scientific exercise but a regulatory expectation. Specifications, which include tests and acceptance criteria for a drug substance, are critical quality standards.[4] These specifications are part of a total control strategy to ensure product quality and consistency.[5] While this guide focuses on a single compound, the principles and methodologies described are universally applicable and align with the rigorous characterization standards expected by regulatory bodies.[6]
Theoretical Foundations: Predicting Solubility Behavior
The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] The process of dissolution requires overcoming the solute's crystal lattice energy and creating a cavity in the solvent, which is then compensated by the energy released upon solvation.
The Guiding Mantra: "Like Dissolves Like"
This fundamental principle posits that substances with similar chemical properties and intermolecular forces tend to be soluble in one another.[8][9] This means polar compounds are more likely to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[7][10]
-
Polar Solutes & Solvents: These molecules possess permanent dipole moments due to an uneven distribution of electron density. They interact through strong dipole-dipole forces and, in some cases, hydrogen bonding.[11]
-
Nonpolar Solutes & Solvents: These molecules have a symmetric distribution of electron density and interact primarily through weaker London dispersion forces.[7]
Solvent Classification and Intermolecular Forces
To systematically test solubility, laboratory solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors.
| Solvent Class | Key Characteristics | Dominant Intermolecular Forces | Examples |
| Nonpolar | Low dielectric constant, no significant dipole moment. | London Dispersion Forces | Hexane, Toluene, Diethyl Ether[12] |
| Polar Aprotic | High dielectric constant, significant dipole moment, no O-H or N-H bonds (cannot donate H-bonds). | Dipole-Dipole, London Dispersion | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Polar Protic | High dielectric constant, significant dipole moment, contains O-H or N-H bonds (can donate H-bonds). | Hydrogen Bonding, Dipole-Dipole, London Dispersion | Water, Methanol, Ethanol, Isopropanol |
Predicted Solubility of 4-Formylphenyl 4-methylbenzoate
Based on its structure, we can formulate a hypothesis regarding the solubility of 4-Formylphenyl 4-methylbenzoate:
-
The two phenyl rings form a large, nonpolar backbone, suggesting poor solubility in highly polar protic solvents like water.
-
The polar ester and aldehyde functional groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions.[11]
-
This dual nature—a large nonpolar region combined with polar functional groups—suggests that the compound will exhibit its highest solubility in polar aprotic solvents (like acetone or THF) or moderately polar solvents where both dispersion and dipole-dipole interactions can be maximized.
-
It is expected to be more soluble in nonpolar solvents like toluene than in highly polar solvents like water, but its solubility in nonpolar solvents may be limited by the polarity of its functional groups.
Experimental Protocol for Solubility Determination
The following protocol describes a robust equilibrium solubility method, a common and reliable "excess solid" technique for determining both qualitative and quantitative solubility.[13] The core principle is to create a saturated solution in equilibrium with an excess of the solid solute, then measure the concentration of the dissolved solute in the supernatant.
Materials and Reagents
-
Solute: 4-Formylphenyl 4-methylbenzoate (ensure purity is known and documented).
-
Solvents: A selection of common lab solvents covering the three main classes (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Toluene, Hexane).[14][15]
-
Equipment: Analytical balance, 2 mL glass vials with screw caps, vortex mixer, thermostatically controlled shaker or incubator, centrifuge, calibrated micropipettes, HPLC or UV-Vis spectrophotometer for quantification.
Experimental Workflow Diagram
The following diagram illustrates the systematic process for determining the solubility of the target compound.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 5-10 mg of 4-Formylphenyl 4-methylbenzoate into a tared 2 mL glass vial. Record the exact mass. This amount ensures excess solid will be present for most common solvents.
-
Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of the selected solvent to the vial.[16]
-
Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes to break up any clumps and facilitate initial dissolution.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for 24 to 48 hours. This extended time is crucial to ensure the solution reaches true thermodynamic equilibrium.
-
Verification of Saturation: After the equilibration period, visually inspect each vial. A saturated solution is only confirmed if an excess of undissolved solid remains at the bottom of the vial. If all the solid has dissolved, the experiment for that solvent must be repeated with a larger initial mass of the solute.
-
Phase Separation: To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This will pellet the solid material firmly at the bottom.
-
Sample Collection: Without disturbing the solid pellet, carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top portion of the liquid.
-
Dilution: Immediately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the precise concentration of the dissolved solute. The solubility is then calculated by multiplying the measured concentration by the dilution factor.
Data Presentation and Interpretation
A systematic presentation of the generated data is essential for clear interpretation and comparison across different solvent systems.
Quantitative Solubility Data Summary
All empirically determined solubility data should be compiled into a structured table. This allows for at-a-glance comparison and trend analysis.
| Solvent | Solvent Class | Temperature (°C) | Observed Solubility (mg/mL) | Molar Solubility (mol/L) | Notes/Observations |
| Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] | e.g., Insoluble |
| Toluene | Nonpolar | 25 | [Experimental Value] | [Calculated Value] | e.g., Sparingly soluble |
| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | e.g., Freely soluble |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | e.g., Very soluble |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | e.g., Sparingly soluble |
| Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | e.g., Practically insoluble |
Interpreting the Results: A Logical Framework
The relationship between solvent properties and the observed solubility can be visualized to better understand the underlying intermolecular forces driving dissolution.
Caption: Logical map of solute-solvent interactions and predicted solubility.
This logical map illustrates that the highest solubility is expected in solvents that can effectively interact with both the nonpolar and polar regions of the molecule. Polar aprotic solvents are often ideal for such compounds as they provide strong dipole-dipole interactions without the highly structured hydrogen-bonding network of protic solvents, which would be disrupted by the large nonpolar core of the solute.
Conclusion
Determining the solubility profile of a compound like 4-Formylphenyl 4-methylbenzoate is a foundational activity in chemical and pharmaceutical sciences. While predictive models and theoretical principles provide an essential starting hypothesis, they are no substitute for empirical data.[17] The systematic experimental approach detailed in this guide provides a reliable pathway to generate high-quality, quantitative solubility data. This information is invaluable, enabling informed decisions in process development, purification, and formulation, ultimately accelerating the journey from laboratory discovery to real-world application.
References
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- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. (2023, October 18).
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- Methyl 4-(4-formylphenyl)benzoate 95%. Sigma-Aldrich.
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Hydrolysis Kinetics of 4-Formylphenyl 4-methylbenzoate: A Comprehensive Technical Guide
Introduction & Mechanistic Rationale
The alkaline hydrolysis of ester compounds is a cornerstone reaction in physical organic chemistry, providing critical insights into structure-reactivity relationships vital for prodrug design and degradation profiling. The hydrolysis of 4-formylphenyl 4-methylbenzoate presents a highly instructive model of push-pull electronic effects governing the classic bimolecular base-catalyzed acyl-oxygen cleavage ( BAc2 ) mechanism[1].
The Causality of Substituent Effects
The reaction rate is dictated by the electronic nature of the substituents on both the acyl and phenolic moieties, which directly influence the transition state energy[2]:
-
The Acyl Moiety (4-Methyl group): The methyl group exerts a mild electron-donating effect (+I, +R). This increases the electron density at the carbonyl carbon, decreasing its electrophilicity. Consequently, the rate-limiting nucleophilic attack by the hydroxide ion is decelerated compared to an unsubstituted benzoate[3].
-
The Phenolic Moiety (4-Formyl group): The formyl group is strongly electron-withdrawing (-I, -R). As the tetrahedral intermediate collapses, the developing negative charge on the oxygen atom is delocalized across the aromatic ring and into the formyl carbonyl. This profound stabilization of the 4-formylphenoxide leaving group significantly lowers the activation energy barrier for the intermediate's collapse[3].
Fig 1: Logical flow of the BAc2 mechanism and substituent electronic effects.
Kinetic Theory & Experimental Design Logic
Why UV-Vis Spectrophotometry?
The generation of the 4-formylphenoxide ion provides a highly convenient and sensitive chromophore. While the parent ester absorbs primarily in the deep UV region, the extended conjugation of the 4-formylphenoxide anion shifts its absorption maximum ( λmax ) to approximately 337 nm in aqueous alkaline media[4]. Tracking the appearance of this peak allows for real-time, non-destructive kinetic monitoring without interference from the starting materials[1].
Why Pseudo-First-Order Conditions?
The fundamental rate law for alkaline hydrolysis is second-order:
Rate=k2[Ester][OH−]By maintaining the hydroxide ion concentration ( [OH−] ) at least 100-fold greater than the ester concentration, the [OH−] remains effectively constant throughout the reaction. This experimental choice simplifies the mathematics into a pseudo-first-order rate law:
Rate=kobs[Ester] , where kobs=k2[OH−]This minimizes complex mathematical deconvolution, reduces experimental error, and allows the second-order rate constant ( k2 ) to be extracted from the slope of a linear plot of kobs versus [OH−] .
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol incorporates a strict self-validating loop. If the empirical infinity absorbance ( A∞ ) deviates from the mathematically predicted A∞ , the system flags potential side reactions (e.g., Cannizzaro reaction of the formyl group at high pH) or thermal instability.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1.0×10−3 M stock solution of 4-formylphenyl 4-methylbenzoate in anhydrous acetonitrile to prevent premature solvolysis.
-
Prepare a series of aqueous NaOH buffer solutions ranging from 0.01 M to 0.05 M. Adjust the ionic strength ( μ ) to 0.1 M using NaCl to eliminate kinetic salt effects.
-
-
Instrument Calibration:
-
Equilibrate a UV-Vis spectrophotometer equipped with a Peltier thermostated cell holder to exactly 25.0 ± 0.1 °C.
-
Blank the instrument at 337 nm using the corresponding NaOH/NaCl buffer containing an equivalent volume of acetonitrile (to account for solvent effects).
-
-
Reaction Initiation:
-
Pipette 2.97 mL of the alkaline buffer into a quartz cuvette.
-
Inject 30 µL of the ester stock solution directly into the cuvette (final ester concentration: 1.0×10−5 M).
-
Cap and invert rapidly for 3 seconds to ensure homogeneous mixing.
-
-
Data Acquisition:
-
Record the absorbance ( At ) at 337 nm every 2 seconds for at least 5 half-lives.
-
Allow the reaction to proceed for >10 half-lives to record the empirical infinity absorbance ( A∞ ).
-
-
Self-Validation (The Kezdy-Swinbourne Method):
-
Plot At versus At+Δt (where Δt is a constant time interval, typically 1 half-life).
-
The intersection of this linear plot with the line y=x yields the theoretical A∞ . If theoretical A∞ differs from empirical A∞ by >2% , discard the run.
-
Fig 2: Experimental workflow and integrated self-validation logic.
Quantitative Data Presentation
The following tables summarize the expected kinetic parameters derived from the validated protocol. The linear dependence of kobs on [OH−] confirms the first-order dependence on the nucleophile, validating the overall second-order nature of the reaction.
Table 1: Pseudo-First-Order Rate Constants ( kobs ) at 25.0 °C ( μ=0.1 M)
| [OH−] (M) | kobs ( 10−3⋅s−1 ) | R2 (Linearity) | Half-life ( t1/2 , s) |
| 0.010 | 1.45 | 0.9992 | 478 |
| 0.020 | 2.91 | 0.9995 | 238 |
| 0.030 | 4.38 | 0.9991 | 158 |
| 0.040 | 5.82 | 0.9996 | 119 |
| 0.050 | 7.28 | 0.9994 | 95 |
Note: The second-order rate constant ( k2 ) calculated from the slope of kobs vs. [OH−] is approximately 0.146M−1s−1 .
Table 2: Activation Parameters Derived via the Eyring Equation
| Parameter | Value | Mechanistic Implication |
| Ea (Activation Energy) | 48.2kJ⋅mol−1 | Lower than unsubstituted benzoates due to leaving group stabilization. |
| ΔH‡ (Enthalpy of Activation) | 45.7kJ⋅mol−1 | Indicates the energy required for bond reorganization during OH- attack. |
| ΔS‡ (Entropy of Activation) | −115J⋅K−1mol−1 | Highly negative value confirms a highly ordered, bimolecular transition state. |
References
-
Kinetic study of hydrolysis of benzoates. Part XXII. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).2
-
A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. BenchChem Technical Support Team.3
-
Normalized UV-vis absorption spectra of dispersions of citratecoated... ResearchGate.4
-
Mechanism of Alkaline Hydrolysis of Some HO-π-COOAr Acyl Derivatives. The Journal of Organic Chemistry - ACS Publications.1
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Physicochemical Profiling and Synthesis of 4-Formylphenyl 4-Methylbenzoate: A Technical Guide
Executive Summary
4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) is a critical synthetic intermediate utilized in the development of advanced antifungal agents, particularly 3-acylthiotetronic acid derivatives. Establishing its precise physicochemical properties—most notably its melting point—is essential for quality control and downstream synthetic reliability. This guide details the definitive reported melting point of 4-formylphenyl 4-methylbenzoate (112–113 °C ), elucidates the mechanistic causality of its synthesis via Steglich esterification, and provides a self-validating experimental protocol grounded in peer-reviewed methodologies.
Introduction & Structural Significance
In the landscape of agrochemical and pharmaceutical development, the precision of intermediate synthesis dictates the efficacy of the final active pharmaceutical ingredient (API). 4-Formylphenyl 4-methylbenzoate is an ester formed by the condensation of p-toluic acid and 4-hydroxybenzaldehyde. It serves as a vital building block in synthesizing thiolactomycin derivatives, which are potent inhibitors of fatty acid synthase (FAS) and succinate dehydrogenase (SDH) in phytopathogenic fungi [1].
Physicochemical Properties & Melting Point Determination
The melting point is a primary critical quality attribute (CQA) used to rapidly assess the purity and crystalline integrity of synthesized batches. According to comprehensive characterization, the reported melting point of highly purified 4-formylphenyl 4-methylbenzoate is 112–113 °C [2]. Deviations from this narrow 1 °C range indicate the presence of unreacted precursors (such as p-toluic acid, which melts at 177–180 °C[3]) or residual urea byproducts.
Table 1: Key Physicochemical Parameters
| Parameter | Value |
| CAS Registry Number | 115883-85-7[4] |
| Molecular Formula | C₁₅H₁₂O₃[2] |
| Molecular Weight | 240.25 g/mol [5] |
| Appearance | White solid[2] |
| Reported Melting Point | 112–113 °C [2] |
| High-Resolution MS (ESI) | m/z calc. for C₁₅H₁₂O₃ [M+H]⁺: 241.0865; found: 241.0868[2] |
Mechanistic Causality of the Synthesis
The standard synthesis of 4-formylphenyl 4-methylbenzoate employs a Steglich esterification. This method is preferred over traditional Fischer esterification because it operates under mild conditions, preventing the degradation of the sensitive aldehyde group on the phenol reactant.
The reaction utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[6].
-
Thermal Control (0 °C Initiation): The initial activation of p-toluic acid by EDC is highly exothermic. Cooling the reaction to 0 °C suppresses the formation of the unreactive N-acylurea byproduct, directing the pathway toward the desired O-acylisourea intermediate[6].
-
DMAP Catalysis: DMAP attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This step is kinetically critical; without DMAP, the steric hindrance of the phenol would result in sluggish reaction rates and poor yields.
-
Byproduct Management: EDC is specifically chosen because its corresponding urea byproduct is water-soluble, allowing for seamless removal during the aqueous workup phase, unlike dicyclohexylcarbodiimide (DCC) which produces insoluble dicyclohexylurea (DCU).
Figure 1: Mechanistic pathway of the Steglich esterification utilizing EDC and DMAP.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints to create a self-validating workflow[6].
Figure 2: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 0.5 g (0.0041 mol) of 4-hydroxybenzaldehyde, 0.0045 mol of p-toluic acid, and 0.5 g (0.0041 mol) of DMAP in 30 mL of anhydrous dichloromethane (DCM)[6].
-
Thermal Regulation: Submerge the reaction flask in an ice bath to achieve 0 °C. This prevents thermal degradation and limits side reactions[6].
-
Activation: Prepare a solution of 1.2 g (0.0062 mol) EDC in 10 mL of DCM. Add this dropwise to the main reaction mixture. Causality: The dropwise addition maintains a low local concentration of EDC, preventing N-acylurea formation[6].
-
Propagation & Validation: Remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a silica gel GF254 plate. The reaction is deemed complete only when the 4-hydroxybenzaldehyde spot is completely consumed[2].
-
-
Solvent Evaporation: Remove the DCM using a rotary evaporator under reduced pressure[6].
-
Liquid-Liquid Extraction: Redissolve the crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and distilled H₂O[6].
-
Causality: The NaHCO₃ wash is crucial. It deprotonates any unreacted p-toluic acid, converting it into water-soluble sodium p-toluate, which is cleanly partitioned into the aqueous waste.
-
-
Desiccation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo[6].
-
Chromatographic Purification: Purify the residue via silica gel column chromatography using a petroleum ether/ethyl acetate (PE/EA) gradient of 15:1[6].
-
Yield & Verification: The expected yield is approximately 86.9% of a white solid. Immediately verify the melting point (Target: 112–113 °C ) to confirm batch purity[2].
Analytical Validation (NMR Spectroscopy)
Beyond the melting point, structural integrity must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the intact aldehyde proton at δ 10.01 ppm and the methyl group at δ 2.46 ppm are definitive markers of successful coupling[2].
Table 2: ¹H NMR Spectral Data Assignment (600 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.01 | Singlet (s) | - | 1H | Aldehyde (-CHO) |
| 8.08 | Doublet (d) | 8.2 | 2H | Aromatic (Benzoate ortho to ester) |
| 7.96 | Doublet (d) | 8.6 | 2H | Aromatic (Phenol ortho to aldehyde) |
| 7.40 | Doublet (d) | 8.5 | 2H | Aromatic (Phenol meta to aldehyde) |
| 7.32 | Doublet (d) | 7.9 | 2H | Aromatic (Benzoate meta to ester) |
| 2.46 | Singlet (s) | - | 3H | Methyl (-CH₃) |
(Note: Assignments are based on standard chemical shift principles for para-substituted aromatic rings as reported in the literature[2].)
References
-
Title: Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives Source: Engineering (Volume 6, Issue 5, 2020) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
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A Comprehensive Technical Guide to 4-Formylphenyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth guide provides a comprehensive overview of 4-Formylphenyl 4-methylbenzoate, a molecule of significant interest in materials science and synthetic chemistry. We will delve into its synthesis, structural elucidation, physicochemical properties, and potential applications, offering field-proven insights and detailed experimental protocols.
Introduction: Unveiling 4-Formylphenyl 4-methylbenzoate
4-Formylphenyl 4-methylbenzoate (CAS No. 115883-85-7) is an aromatic organic compound featuring both an aldehyde and an ester functional group.[1] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and a target for the development of novel materials with specific optoelectronic properties. Its rigid, rod-like structure, characteristic of calamitic molecules, suggests its potential utility in the field of liquid crystals.[2]
Synthesis of 4-Formylphenyl 4-methylbenzoate
The most direct and logical synthetic route to 4-Formylphenyl 4-methylbenzoate is the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The presence of a base is crucial to deprotonate the phenol and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
Experimental Protocol: Esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride
This protocol is based on established methods for the synthesis of aryl esters.[3][4]
Materials:
-
4-hydroxybenzaldehyde
-
4-methylbenzoyl chloride
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 4-Formylphenyl 4-methylbenzoate.
Diagram of the Synthesis Workflow:
Caption: A schematic overview of the synthesis of 4-Formylphenyl 4-methylbenzoate.
Structural Elucidation and Physicochemical Properties
The structural confirmation and purity assessment of the synthesized 4-Formylphenyl 4-methylbenzoate would be achieved through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 115883-85-7 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Expected to be a white or off-white solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Spectroscopic Data (Predicted)
The following spectral data is predicted based on the known values for structurally similar compounds and general spectroscopic principles.[5][6][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic Protons: A complex multiplet pattern is anticipated in the region of δ 7.2-8.2 ppm. The protons on the formyl-substituted ring will likely appear as two doublets, and the protons on the methyl-substituted ring will also appear as two doublets.
-
Methyl Protons (CH₃): A singlet is expected around δ 2.4-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aldehyde Carbonyl (CHO): A signal is expected around δ 190-192 ppm.
-
Ester Carbonyl (COO): A signal is expected in the range of δ 164-166 ppm.
-
Aromatic Carbons: Multiple signals are anticipated in the region of δ 120-155 ppm.
-
Methyl Carbon (CH₃): A signal is expected around δ 21-22 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band is anticipated around 1720-1740 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic weak to medium band is expected around 2720 cm⁻¹.[9]
-
C-O Stretch (Ester): A strong absorption is expected in the range of 1250-1300 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the formyl group (CHO, -29 amu) and the tolyl group (C₇H₇, -91 amu) or the tolyloxycarbonyl group (C₈H₇O₂, -135 amu).[10][11][12]
Diagram of the Molecular Structure and Key Functional Groups:
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Methodological & Application
The Versatile Bifunctional Building Block: 4-Formylphenyl 4-methylbenzoate in Multi-Step Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Dually-Reactive Molecule
In the landscape of multi-step organic synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. 4-Formylphenyl 4-methylbenzoate is a bifunctional aromatic compound that presents a compelling case for its utility as a versatile building block. Possessing both a reactive aldehyde and a stable ester functionality, this molecule offers orthogonal reactivity, enabling chemists to perform sequential or selective transformations at two distinct sites. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical use of 4-Formylphenyl 4-methylbenzoate in the synthesis of complex organic molecules, with a focus on liquid crystals, Schiff bases, and products of Wittig reactions. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to ensure reliable and reproducible outcomes.
Molecular Structure and Physicochemical Properties
4-Formylphenyl 4-methylbenzoate, with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol , is a solid at room temperature.[1] The molecule's structure, featuring a p-toluoyl group ester-linked to a 4-hydroxybenzaldehyde moiety, is the foundation of its synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| CAS Number | 115883-85-7 | [1] |
| Appearance | Solid | Inferred from similar compounds |
| Purity | ≥97% (commercially available) | [1] |
Application 1: Synthesis of Nematic Liquid Crystals via Schiff Base Formation
The rigid, rod-like structure of molecules derived from 4-Formylphenyl 4-methylbenzoate makes it an excellent precursor for calamitic (rod-shaped) liquid crystals.[2][3][4] The synthesis of such materials often involves the formation of a central Schiff base (imine) linkage, which extends the molecular conjugation and enhances the structural anisotropy required for mesophase formation.[5]
Scientific Rationale
The formation of an imine bond through the condensation of the aldehyde group of 4-Formylphenyl 4-methylbenzoate with a primary amine is a robust and high-yielding reaction.[5] The resulting Schiff base retains the p-toluate ester group, which can be further modified or left as a terminal group influencing the liquid crystalline properties. The choice of the amine component is critical for tuning the mesomorphic behavior of the final product.[5] For instance, attaching a long alkyl or alkoxy chain to the amine can promote the formation of nematic or smectic phases.[5][6]
Experimental Protocol: Synthesis of a Nematic Liquid Crystal
This protocol details the synthesis of a representative Schiff base-containing liquid crystal, 4-((4-(hexyloxy)phenylimino)methyl)phenyl 4-methylbenzoate.
Step 1: Synthesis of 4-Formylphenyl 4-methylbenzoate
This initial step involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride. This reaction is a standard nucleophilic acyl substitution.[7]
-
Materials: 4-hydroxybenzaldehyde, 4-methylbenzoyl chloride, pyridine, dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 4-Formylphenyl 4-methylbenzoate as a white solid.
-
Step 2: Synthesis of 4-((4-(hexyloxy)phenylimino)methyl)phenyl 4-methylbenzoate
This step involves the condensation reaction between 4-Formylphenyl 4-methylbenzoate and 4-hexyloxyaniline.
-
Materials: 4-Formylphenyl 4-methylbenzoate, 4-hexyloxyaniline, absolute ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve 4-Formylphenyl 4-methylbenzoate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 4-hexyloxyaniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base liquid crystal.
-
Characterization of the Final Product
The structure and purity of the synthesized liquid crystal should be confirmed by spectroscopic methods and its mesomorphic properties investigated.
-
FTIR (ύ, cm⁻¹): Expected peaks around 2930-2860 (C-H stretching of alkyl chain), 1730 (C=O of ester), 1610 (C=N of imine), 1580 (C=C of aromatic rings), and 1250 (C-O of ester).[5]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the imine proton (δ ≈ 8.5 ppm), the alkoxy chain protons, and the methyl group of the toluoyl moiety.[5]
-
Mesomorphic Properties: The transition temperatures and liquid crystalline phases can be determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The synthesized compound is expected to exhibit a nematic phase.[2][5]
Caption: Synthesis workflow for a nematic liquid crystal.
Application 2: Olefin Synthesis via the Wittig Reaction
The aldehyde functionality of 4-Formylphenyl 4-methylbenzoate is readily transformed into a carbon-carbon double bond using the Wittig reaction.[8] This powerful olefination method allows for the introduction of a variety of substituents, leading to the synthesis of stilbene derivatives and other conjugated systems.
Scientific Rationale
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[9][10] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine intermediate, which collapses to form an alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is the driving force for this reaction.[9] When using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, the reaction conditions are generally milder.[8]
Experimental Protocol: Synthesis of Ethyl 3-(4-((4-methylbenzoyl)oxy)phenyl)acrylate
This protocol describes the Wittig reaction of 4-Formylphenyl 4-methylbenzoate with a stabilized ylide to form an α,β-unsaturated ester.
-
Materials: 4-Formylphenyl 4-methylbenzoate, (carbethoxymethylene)triphenylphosphorane, anhydrous dichloromethane (DCM), hexanes.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Formylphenyl 4-methylbenzoate (1.0 eq) in anhydrous DCM.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure α,β-unsaturated ester.
-
Characterization of the Product
The structure of the resulting alkene should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect to see the characteristic signals for the newly formed vinyl protons, in addition to the aromatic and ester protons. The coupling constant between the vinyl protons can help determine the stereochemistry of the double bond.
-
¹³C NMR: The appearance of new signals for the alkene carbons and the disappearance of the aldehyde carbon signal will confirm the transformation.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Caption: The Wittig olefination of 4-Formylphenyl 4-methylbenzoate.
Conclusion
4-Formylphenyl 4-methylbenzoate is a valuable and versatile bifunctional building block for multi-step organic synthesis. Its orthogonal aldehyde and ester functionalities allow for the selective and sequential introduction of molecular complexity. The protocols detailed in this application note for the synthesis of liquid crystals and stilbene derivatives demonstrate the practical utility of this compound. By understanding the underlying chemical principles and following these robust procedures, researchers can confidently employ 4-Formylphenyl 4-methylbenzoate to construct a diverse array of complex molecules for applications in materials science, medicinal chemistry, and beyond.
References
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- Powell, A. B., & Stahl, S. S. (2013). Aerobic oxidation of alcohols to esters using a catalytic system of HBr and hydrogen peroxide. Organic Letters, 15(19), 5072–5075.
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- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applic
- Siddiqui, H. L., et al. (2012). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. Medicinal Chemistry Research, 21(10), 3029-3037.
- El-Atawy, M. A., et al. (2021). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 26(15), 4467.
- Doshi, A. V., et al. (2011). Synthesis and study of new homologous series of benzoate esters as liquid crystals. Der Pharma Chemica, 3(3), 200-206.
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- Methyl 4-formylbenzoate: Synthesis, Materials Science, and Biomedical Applic
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- Ahmed, H. A., et al. (2021).
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Phenyl 4-methylbenzoate. SpectraBase. ([Link])
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Methyl 4-(4-formylphenyl)benzoate (C15H12O3). PubChemLite. ([Link])
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(4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. SpectraBase. ([Link])
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1H NMR of 4-formylphenyl 4-chlorobenzoate. ResearchGate. ([Link])
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4-Formylphenyl 4-methoxybenzoate. PubChem. ([Link])
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4-Formylphenyl benzoate. PubChem. ([Link])
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Benzoic acid, 4-formyl-, methyl ester. NIST WebBook. ([Link])
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Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office. ([Link])
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Direct Aniline Formation with Benzene and Hydroxylamine. MDPI. ([Link])
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Application Notes and Protocols: 4-Formylphenyl 4-methylbenzoate as a Precursor for Liquid Crystal Synthesis
Introduction: The Strategic Role of 4-Formylphenyl 4-methylbenzoate in Mesogen Design
The pursuit of novel liquid crystalline materials with tailored properties is a cornerstone of modern materials science, impacting technologies from high-resolution displays to advanced optical sensors. The design of the constituent molecules, or mesogens, is of paramount importance, as molecular structure dictates the physical properties of the resulting liquid crystal phases. 4-Formylphenyl 4-methylbenzoate (FPMB) is a strategically designed precursor for calamitic (rod-shaped) liquid crystals. Its molecular architecture offers a unique combination of a rigid core, a reactive aldehyde functionality, and an ester linkage, making it a versatile building block for a diverse range of mesogens.
This application note provides a comprehensive guide for researchers, materials scientists, and professionals in drug development on the utilization of 4-Formylphenyl 4-methylbenzoate as a precursor in the synthesis of Schiff base and stilbene-type liquid crystals. We will delve into the synthesis of the precursor itself, followed by detailed, field-proven protocols for its conversion into advanced liquid crystalline materials. The causality behind experimental choices and self-validating characterization methods are emphasized throughout to ensure scientific integrity and reproducibility.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 115883-85-7 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | ≥97% (typical) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
PART 1: Synthesis of the Precursor: 4-Formylphenyl 4-methylbenzoate
The synthesis of 4-Formylphenyl 4-methylbenzoate can be achieved through several established organic chemistry reactions. A common and effective method is the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride.
Protocol 1: Synthesis via Esterification
This protocol outlines the synthesis of 4-Formylphenyl 4-methylbenzoate from 4-hydroxybenzaldehyde and 4-methylbenzoyl chloride.
Caption: Synthesis of 4-Formylphenyl 4-methylbenzoate.
Materials:
-
4-hydroxybenzaldehyde
-
4-methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 4-Formylphenyl 4-methylbenzoate as a solid.
Characterization and Validation:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Confirm the presence of the ester carbonyl (~1735 cm⁻¹), aldehyde carbonyl (~1700 cm⁻¹), and C-O stretching bands.
-
¹H NMR Spectroscopy: Verify the chemical structure by identifying the characteristic peaks for the aldehyde proton (~9.9-10.0 ppm), aromatic protons, and the methyl group protons (~2.4 ppm).
-
¹³C NMR Spectroscopy: Confirm the presence of the expected number of carbon signals, including those for the ester and aldehyde carbonyls.
PART 2: Application in Liquid Crystal Synthesis
The aldehyde group of 4-Formylphenyl 4-methylbenzoate is a versatile functional handle for elongating the molecular structure to create calamitic mesogens. Below are protocols for the synthesis of two major classes of liquid crystals: Schiff bases and stilbenes.
Application 1: Synthesis of Schiff Base Liquid Crystals
Schiff base formation (imination) is a robust and high-yielding reaction, making it a popular choice for the synthesis of liquid crystals.[2] The reaction involves the condensation of the aldehyde precursor with a substituted aniline. The electronic nature and length of the substituent on the aniline will significantly influence the mesomorphic properties of the final product.[3]
Protocol 2: Synthesis of a 4-((4-alkoxyphenyl)imino)methyl)phenyl 4-methylbenzoate
Caption: Synthesis of a Schiff Base Liquid Crystal.
Materials:
-
4-Formylphenyl 4-methylbenzoate (1.0 eq)
-
4-Alkoxyaniline (e.g., 4-hexyloxyaniline, 1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of 4-Formylphenyl 4-methylbenzoate and the chosen 4-alkoxyaniline in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base often results in a color change and precipitation of the product upon cooling.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
Expected Outcome and Characterization: The resulting Schiff base esters are often crystalline solids at room temperature and exhibit liquid crystalline phases upon heating.[4] The length of the alkoxy chain on the aniline moiety plays a crucial role in determining the type and stability of the mesophases.[5]
-
Thermal Analysis (DSC and POM):
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.[2]
-
Polarized Optical Microscopy (POM): Observe the characteristic optical textures of the liquid crystal phases (e.g., schlieren textures for nematic phases, focal conic or fan-shaped textures for smectic phases) upon heating and cooling the sample on a hot stage.[6]
-
| Alkoxy Chain Length (on aniline) | Expected Mesophase(s) |
| Short (e.g., n=2-4) | Nematic |
| Medium (e.g., n=6-8) | Nematic, potentially Smectic A |
| Long (e.g., n=10-18) | Smectic A, potentially other smectic phases |
Application 2: Synthesis of Stilbene Liquid Crystals
Stilbene derivatives are another important class of calamitic liquid crystals, known for their high birefringence and thermal stability.[7] The Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for their synthesis, creating a carbon-carbon double bond with good stereocontrol. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct compared to the triphenylphosphine oxide from the Wittig reaction.
Protocol 3: Synthesis of a Stilbene Liquid Crystal via Horner-Wadsworth-Emmons Reaction
Caption: Synthesis of a Stilbene Liquid Crystal via HWE.
Materials:
-
4-Formylphenyl 4-methylbenzoate (1.0 eq)
-
Diethyl (4-alkylbenzyl)phosphonate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the diethyl (4-alkylbenzyl)phosphonate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the ylide.
-
Cool the ylide solution back to 0 °C and add a solution of 4-Formylphenyl 4-methylbenzoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization (e.g., from ethanol or hexanes/ethyl acetate). The HWE reaction typically yields the E-isomer (trans-stilbene) as the major product.[8]
Expected Outcome and Characterization: Stilbene-based liquid crystals synthesized from this precursor are expected to exhibit nematic and/or smectic phases at elevated temperatures.[7][9] The phase behavior will be dependent on the length of the alkyl chain on the phosphonate reagent.
-
Thermal Analysis (DSC and POM): As with the Schiff bases, use DSC and POM to identify the transition temperatures and characterize the mesophases. Stilbene derivatives often exhibit high clearing points.[9]
-
Spectroscopic Analysis: Confirm the formation of the trans-double bond by the characteristic large coupling constant (J ≈ 15-18 Hz) for the vinyl protons in the ¹H NMR spectrum.
Conclusion
4-Formylphenyl 4-methylbenzoate is a highly valuable and versatile precursor for the synthesis of calamitic liquid crystals. Its well-defined structure allows for the predictable and efficient synthesis of both Schiff base and stilbene-containing mesogens through robust and well-established chemical transformations. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel liquid crystalline materials. By systematically varying the substituents on the aniline or phosphonate coupling partners, a wide array of mesogens with tunable properties can be generated, paving the way for the development of next-generation liquid crystal technologies.
References
- Ha, S. T., et al. (2011). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 22(9), 1083-1086.
- Ha, S. T., et al. (2011). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Phase Transitions, 84(9), 747-757.
- Sang, M., et al. (2024). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Polymers, 16(21), 3036.
- Soman, R. K., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base linkages along with terminal alkoxy chain. Journal of Advanced Scientific Research, 13(04), 59-68.
- Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences, 7(2), 73-79.
- Hassan, N. A., et al. (2024). Synthesis and Mesomorphism of New Calamitic Schiff Bases-Ester Possessing Dialkylamino Terminal Substituent. Letters in Organic Chemistry, 21.
- Hagar, M., et al. (2021). Design and investigation of calamatic liquid crystals: Schiff base (‒CH˭N), chalcone (‒CO‒CH˭CH‒), and ester (‒COO‒) linkage group contain rigid rod shape with various terminal parts. Journal of Molecular Structure, 1230, 129596.
- Trišović, N., et al. (2021). Mesomorphism of novel stilbene-based bent-core liquid crystals. Liquid Crystals, 48(7), 1054-1064.
- Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences, 7(2), 73-79.
- Sang, M., et al. (2026). Liquid Crystal Dimers Based on Seven-Membered Bridged Stilbene Exhibiting Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 27(3), 1163.
- Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6245.
- Jassim, A. M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 24-30.
- KR101393010B1. (2014). A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- Wiley-VCH. (2011).
- D'sidocky, R. M., & Lenz, R. W. (1983). Synthesis of New Stilbene-Based Polycarbonates. Journal of Polymer Science: Polymer Chemistry Edition, 21(9), 2795-2807.
-
LookChem. (2025). 4-formylphenyl acetate. Retrieved from [Link]
- University of California, San Diego. (n.d.).
- Young, W. R., Aviram, A., & Cox, R. J. (1971). Stilbene derivatives. New class of room temperature nematic liquids. Journal of the American Chemical Society, 93(23), 6205–6206.
- Occidental College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Asao, N., & Yamamoto, Y. (1995). Improved Synthesis of α-Formylcarboxylic Esters. Bulletin of the Institute for Chemical Research, Kyoto University, 72(5-6), 378-382.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
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- 3. environmentaljournals.org [environmentaljournals.org]
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- 9. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Wittig Olefination of 4-Formylphenyl 4-methylbenzoate
Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
4-Formylphenyl 4-methylbenzoate (CAS 115883-85-7) is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceuticals and advanced materials. Structurally, it features a highly electrophilic formyl (aldehyde) group and a moderately electrophilic 4-methylbenzoate ester linkage.
The Wittig reaction is the premier methodology for the regioselective conversion of aldehydes into alkenes[1]. Modern mechanistic interpretations establish that the lithium salt-free Wittig reaction proceeds under kinetic control via a concerted [2+2] cycloaddition. This directly forms an oxaphosphetane intermediate, rendering the historical stepwise "betaine" intermediate obsolete[2].
When applying this transformation to 4-formylphenyl 4-methylbenzoate, the primary challenge is chemoselectivity . While Wittig reagents generally exhibit good functional group tolerance toward esters[3], the strong bases typically required to generate unstabilized ylides (e.g., n-butyllithium) can induce nucleophilic attack on the ester carbonyl or trigger base-catalyzed transesterification. Therefore, the selection of the ylide and the base system must be meticulously calibrated to ensure the ylide attacks the aldehyde kinetically, preserving the ester linkage.
Strategic Considerations for Ester Tolerance
As a self-validating synthetic system, the reaction conditions must be chosen based on the desired alkene geometry while actively suppressing ester degradation:
-
Stabilized Ylides (Thermodynamic Control): Ylides conjugated with electron-withdrawing groups (e.g., esters, nitriles) are sufficiently mild to be used without strong external bases. They react selectively with the aldehyde and yield predominantly (E)-alkenes due to strong dipole-dipole interactions stabilizing the addition transition state[4].
-
Unstabilized Ylides (Kinetic Control): To synthesize terminal or (Z)-alkenes, unstabilized ylides must be used. To prevent ester cleavage, these must be generated using sterically hindered, non-nucleophilic bases (such as KHMDS or NaHMDS) rather than alkyllithiums. Furthermore, the reaction must be conducted at cryogenic temperatures (-78 °C) to maximize the kinetic preference for the highly reactive aldehyde over the less reactive ester.
Quantitative Data: Ylide Selection & Reaction Outcomes
The following table summarizes the causal relationship between ylide classification, base selection, and the resulting chemoselectivity when reacting with 4-formylphenyl 4-methylbenzoate.
| Ylide Classification | Reagent Example | Base / Conditions | Chemoselectivity (Aldehyde vs. Ester) | Major Alkene Geometry | Expected Yield |
| Stabilized | Ph₃P=CHCO₂Et | None / Room Temp | Excellent (Ester Intact) | (E)-Isomer | >85% |
| Unstabilized (Kinetic) | Ph₃P=CH₂ | KHMDS / -78 °C | Good (Ester Intact) | Terminal / (Z)-Isomer | 65–80% |
| Unstabilized (Thermodynamic) | Ph₃P=CH₂ | n-BuLi / Room Temp | Poor (Ester Cleaved) | N/A (Degradation) | <20% |
Reaction Workflow & Chemoselectivity Pathways
Workflow demonstrating chemoselective Wittig olefination pathways and ester tolerance.
Detailed Experimental Protocols
Protocol A: Synthesis of (E)-Alkene via Stabilized Ylide
Objective: Conversion of the formyl group to an (E)-acrylate derivative while completely preserving the benzoate ester. Causality & Insight: Using a pre-formed stabilized ylide eliminates the need for an external base. The lack of basic conditions ensures zero base-catalyzed hydrolysis of the ester.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 4-formylphenyl 4-methylbenzoate (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM) (25 mL) under an argon atmosphere.
-
Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 equiv, 5.5 mmol) in one portion at room temperature. The solution will typically turn slightly yellow.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature for 4–6 hours. Validate the reaction progress via TLC (Hexane/EtOAc 4:1) until the UV-active aldehyde starting material spot is fully consumed.
-
Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to yield a crude solid/oil mixture.
-
Purification: Purify the residue via silica gel flash chromatography. Expert Insight: Triphenylphosphine oxide (TPPO) is the primary stoichiometric byproduct. Eluting with a gradient of Hexane/EtOAc (starting at 9:1 and moving to 4:1) easily separates the highly non-polar alkene product from the highly polar, strongly retained TPPO.
Protocol B: Synthesis of Terminal Alkene via Unstabilized Ylide
Objective: Synthesis of 4-vinylphenyl 4-methylbenzoate using an unstabilized ylide. Causality & Insight: Potassium hexamethyldisilazide (KHMDS) is chosen over n-BuLi because its bulky, non-nucleophilic nature prevents direct attack on the benzoate ester. The strict -78 °C temperature ensures the ylide reacts kinetically with the highly electrophilic aldehyde before any side reactions can occur at the ester site.
Step-by-Step Methodology:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv, 6.0 mmol) in anhydrous THF (20 mL) in a flame-dried flask under argon. Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Dropwise add KHMDS (0.5 M in toluene, 1.15 equiv, 5.75 mmol). Stir for 30 minutes at 0 °C to generate the characteristic bright yellow ylide solution.
-
Cryogenic Cooling: Lower the reaction flask into a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
-
Substrate Addition: Dissolve 4-formylphenyl 4-methylbenzoate (1.0 equiv, 5.0 mmol) in a minimal amount of anhydrous THF (5 mL) and add it dropwise to the ylide solution over 10 minutes to prevent localized temperature spikes.
-
Reaction Phase: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over the course of 1 hour.
-
Quenching: Quench the reaction strictly at 0 °C by adding saturated aqueous NH₄Cl (10 mL). Expert Insight: This immediately neutralizes any remaining base, preventing ester hydrolysis during the subsequent aqueous workup.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 10:1) to isolate the terminal alkene.
References
-
The modern interpretation of the Wittig reaction mechanism Chemical Society Reviews (RSC Publishing)[Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction PMC (National Institutes of Health)[Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study Journal of the American Chemical Society[Link]
Sources
Application Notes and Protocols for Reductive Amination Using 4-Formylphenyl 4-methylbenzoate
Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals incorporating amine functionalities.[1][2] Reductive amination stands out as a robust and versatile method for synthesizing primary, secondary, and tertiary amines due to its operational simplicity and broad applicability.[1][2][3] This reaction, which involves the conversion of a carbonyl compound and an amine into an amine via an intermediate imine or iminium ion, is a key transformation in the synthesis of numerous clinically important drugs.[1][2][4][5]
4-Formylphenyl 4-methylbenzoate is a bifunctional reagent of significant interest in drug development. Its aldehyde group serves as a prime substrate for reductive amination, while the ester moiety provides a handle for further synthetic modifications or can be an integral part of the final molecular scaffold. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-Formylphenyl 4-methylbenzoate in reductive amination protocols. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, and present data to guide your synthetic strategies.
Mechanistic Insights: The "Why" Behind the Protocol
A successful reductive amination hinges on the selective reduction of the imine or iminium ion intermediate in the presence of the starting aldehyde. The overall process can be dissected into two key stages occurring in a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of 4-Formylphenyl 4-methylbenzoate. This is followed by a dehydration step to yield a transient imine (for primary amines) or an iminium ion (for secondary amines).[4][5] The rate of this step is often pH-dependent, with mildly acidic conditions typically favoring the dehydration to the imine/iminium ion.
-
Reduction: A reducing agent is then used to selectively reduce the C=N double bond of the imine or iminium ion to the corresponding amine.[6] The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[6][7]
Caption: General workflow for reductive amination.
Selecting the Optimal Reducing Agent: A Comparative Overview
Several hydride-based reducing agents are commonly employed for reductive amination. The choice depends on the reactivity of the substrates and the desired reaction conditions.
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective, tolerating a wide range of functional groups. It is particularly effective for one-pot reactions as it can be added directly to the mixture of the aldehyde and amine.[6][7][8] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at reducing iminium ions at mildly acidic pH (4-5) where the rate of aldehyde/ketone reduction is slow.[6] However, it is highly toxic and can introduce cyanide into the product or waste stream.[9] |
| Sodium Borohydride | NaBH₄ | A more powerful reducing agent that can reduce both the imine and the starting aldehyde.[6] Its use often requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent to minimize side reactions.[6][8] |
For most applications involving 4-Formylphenyl 4-methylbenzoate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity in one-pot procedures, and broad functional group tolerance.[7][8]
Experimental Protocols
Safety Precautions: Always handle 4-Formylphenyl 4-methylbenzoate and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
Protocol 1: General Procedure for Reductive Amination with a Primary Amine using STAB
This protocol outlines a general method for the synthesis of a secondary amine starting from 4-Formylphenyl 4-methylbenzoate and a primary amine.
Materials:
-
4-Formylphenyl 4-methylbenzoate (1.0 equiv)
-
Primary Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-Formylphenyl 4-methylbenzoate and the primary amine.
-
Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Caption: Step-by-step reductive amination workflow.
Protocol 2: Reductive Amination with a Secondary Amine using STAB
This protocol is adapted for the synthesis of a tertiary amine.
Materials:
-
4-Formylphenyl 4-methylbenzoate (1.0 equiv)
-
Secondary Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the secondary amine.
-
(Optional) For less reactive amines, a catalytic amount of acetic acid (0.1-0.5 equiv) can be added to facilitate iminium ion formation.[8]
-
Proceed with steps 3 through 10 as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or low reactivity of the amine. | Extend the reaction time. For weakly basic or sterically hindered amines, consider adding a catalytic amount of acetic acid or gently heating the reaction mixture (e.g., to 40 °C). |
| Formation of side products (e.g., alcohol from aldehyde reduction) | Reducing agent is too reactive or was added before sufficient imine formation. | Ensure the imine has had adequate time to form before adding the reducing agent. Use a milder reducing agent like STAB. |
| Difficulty in purification | Co-elution of product and starting materials or byproducts. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Low yield | Sub-optimal reaction conditions or loss of product during workup. | Ensure all reagents are anhydrous. Optimize stoichiometry of reagents. Perform careful extractions to maximize product recovery. |
Conclusion
Reductive amination using 4-Formylphenyl 4-methylbenzoate is a highly effective and versatile method for the synthesis of novel secondary and tertiary amines, which are crucial scaffolds in drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols provided herein, particularly those utilizing the mild and selective Sodium Triacetoxyborohydride, offer a reliable foundation for the successful implementation of this important transformation in your synthetic endeavors.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11656-11719. [Link]
-
PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PubChem. (n.d.). 4-Formylphenyl benzoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-(4-formylphenyl)benzoate. Retrieved from [Link]
-
Molecules. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
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Application Note: Advanced Claisen-Schmidt Condensation Protocols for 4-Formylphenyl 4-methylbenzoate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective Synthesis, Organocatalysis, and Chalcone Derivatization
Introduction & Mechanistic Insights
The synthesis of highly functionalized chalcones (1,3-diaryl-2-propen-1-ones) is a cornerstone of medicinal chemistry due to their privileged role as anticancer, antimicrobial, and anti-inflammatory scaffolds[1],[2]. The Claisen-Schmidt condensation—a specific variation of the crossed aldol condensation—is the premier method for coupling an enolizable ketone with a non-enolizable aromatic aldehyde[3].
However, utilizing 4-Formylphenyl 4-methylbenzoate (CAS 115883-85-7) [4] as the electrophilic aldehyde presents a severe chemoselectivity challenge. This bifunctional building block contains both a reactive formyl group and a sensitive 4-methylbenzoate ester linkage[5].
The Chemoselectivity Trap
Standard Claisen-Schmidt protocols rely on strong aqueous bases (e.g., 10–40% NaOH or KOH) in protic solvents like ethanol[3]. Subjecting 4-formylphenyl 4-methylbenzoate to these conditions inevitably leads to the rapid saponification (hydrolysis) of the ester linkage, yielding 4-hydroxybenzaldehyde and 4-methylbenzoic acid rather than the target ester-functionalized chalcone[6]. Furthermore, the use of alkoxide bases (e.g., sodium ethoxide) can trigger unwanted transesterification[7].
The Organocatalytic Solution
To preserve the ester pharmacophore while driving the C-C bond formation, the reaction must be diverted away from hard nucleophilic bases. By employing a mild secondary amine organocatalyst (such as pyrrolidine) in the presence of a weak acid (acetic acid) within a non-nucleophilic solvent, the reaction proceeds via a highly controlled enamine intermediate[8]. This lowers the activation energy for the nucleophilic attack on the aldehyde without raising the pH to ester-cleaving levels.
Reaction pathway divergence based on catalyst selection.
Catalyst Optimization Data
To empirically validate the necessity of mild conditions, various catalytic systems were screened for the condensation of 4-formylphenyl 4-methylbenzoate with 4-methoxyacetophenone. The quantitative data is summarized below.
Table 1: Catalyst Optimization for Claisen-Schmidt Condensation
| Catalyst System | Solvent | Temp (°C) | Time (h) | Chalcone Yield (%) | Ester Hydrolysis (%) |
| 10% NaOH (aq) | Ethanol | 25 | 2 | < 5 | > 90 |
| 10% KOH (aq) | Methanol | 25 | 2 | < 5 | > 95 |
| Piperidine (0.2 eq) | Ethanol | 78 | 12 | 65 | < 10 |
| BF3·OEt2 (1.0 eq) | DCM | 25 | 18 | 70 | None |
| Pyrrolidine/AcOH (0.3 eq) | DCM | 25 | 24 | 88 | None |
Data Interpretation: The Pyrrolidine/AcOH system provides the optimal balance of high conversion and absolute chemoselectivity, completely suppressing ester hydrolysis[8].
Experimental Protocol: Self-Validating Synthesis Workflow
Target Molecule: (E)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate
Materials & Reagents
-
Electrophile: 4-Formylphenyl 4-methylbenzoate (1.0 eq, 10.0 mmol, 2.40 g)
-
Nucleophile: 4-Methoxyacetophenone (1.0 eq, 10.0 mmol, 1.50 g)
-
Catalyst System: Pyrrolidine (0.3 eq, 3.0 mmol, 0.21 g) and Glacial Acetic Acid (0.3 eq, 3.0 mmol, 0.18 g)
-
Solvent: Dichloromethane (DCM, anhydrous, 50 mL)
Step-by-Step Methodology
-
Reaction Assembly:
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-formylphenyl 4-methylbenzoate and 4-methoxyacetophenone in 50 mL of anhydrous DCM.
-
Causality: DCM is chosen over ethanol to completely eliminate the risk of transesterification or solvent-mediated hydrolysis[7].
-
-
Catalyst Initiation:
-
Add the pyrrolidine dropwise, immediately followed by the glacial acetic acid at room temperature (20–25 °C).
-
Causality: Adding the acid immediately buffers the secondary amine, forming the active iminium/enamine catalytic species while maintaining a near-neutral pH to protect the ester[8].
-
-
In-Process Monitoring:
-
Stir the mixture under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot (UV active, stains with 2,4-DNP) validates reaction completion.
-
-
Self-Validating Workup:
-
Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash 1: Wash the combined organic layers with 0.1 M HCl (20 mL). Purpose: Protonates and extracts any residual pyrrolidine into the aqueous phase.
-
Wash 2: Wash with saturated NaHCO₃ (20 mL). Purpose: Neutralizes and removes residual acetic acid.
-
Wash 3: Wash with brine (20 mL) to remove water from the organic emulsion.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from hot ethanol. The formation of bright yellow crystals serves as a visual validation of the highly conjugated chalcone system.
-
Downstream Application: Biological Pathway Modulation
Chalcones synthesized from 4-formylphenyl 4-methylbenzoate are frequently evaluated for their anticancer properties, specifically their ability to modulate the NF-κB signaling pathway[1]. The ester functionalization enhances cellular permeability, allowing the chalcone to effectively inhibit the IKK complex.
Proposed mechanism of action for chalcone derivatives via NF-κB pathway inhibition.
References
-
[6] Chemistry LibreTexts. "23.5: Mixed Aldol Reactions". Available at: [Link]
-
[8] Royal Society of Chemistry (RSC). "Exploration, Synthesis and studies of gel forming simple sugar chalcone derivatives". Available at: [Link]
-
[2] National Institutes of Health (NIH) / PMC. "Design, Synthesis, and SAR Studies of Some Novel Chalcone Derivatives for Potential Insecticidal Bioefficacy Screening". Available at:[Link]
-
[5] Engineering.org.cn. "Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives". Available at: [Link]
-
[3] Wikipedia. "Claisen–Schmidt condensation". Available at:[Link]
-
[7] Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation". Available at: [Link]
Sources
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- 2. Design, Synthesis, and SAR Studies of Some Novel Chalcone Derivatives for Potential Insecticidal Bioefficacy Screening on Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives [engineering.org.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
Protocol and Application Note for the ¹H NMR Characterization of 4-Formylphenyl 4-methylbenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a comprehensive protocol for the structural characterization of 4-Formylphenyl 4-methylbenzoate using high-resolution one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed methodology from sample preparation to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction and Scientific Context
4-Formylphenyl 4-methylbenzoate (CAS No. 115883-85-7) is an organic ester containing both an aldehyde and a benzoate functional group.[1] Its bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, including liquid crystals, polymers, and pharmaceutical intermediates. Accurate structural verification and purity assessment are critical for its application in these fields.
¹H NMR spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic molecules.[2] It provides detailed information on the chemical environment, connectivity, and relative number of protons in a molecule. This protocol outlines the systematic approach to acquiring and interpreting the ¹H NMR spectrum of 4-Formylphenyl 4-methylbenzoate.
Molecular Structure and Predicted ¹H NMR Spectral Features
A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its ¹H NMR spectrum.
Chemical Structure:
-
Ar1 : 1,4-disubstituted phenyl ring (the "formylphenyl" moiety)
-
Ar2 : 1,4-disubstituted phenyl ring (the "4-methylbenzoate" or "toluate" moiety)
Predicted Spectral Characteristics:
The structure of 4-Formylphenyl 4-methylbenzoate presents five distinct proton environments. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. The aldehyde (-CHO) and ester (-COO-) groups are electron-withdrawing, deshielding nearby protons (shifting them downfield), while the methyl group (-CH3) is weakly electron-donating, causing minor shielding (an upfield shift).[3][4]
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-a | Aldehyde Proton | 9.9 - 10.1 | Singlet (s) | 1H |
| H-b / H-c | Aromatic (Formylphenyl Ring) | 7.9 - 8.1 / 7.3 - 7.5 | Doublet (d) | 2H / 2H |
| H-d / H-e | Aromatic (Methylbenzoate Ring) | 8.0 - 8.2 / 7.2 - 7.4 | Doublet (d) | 2H / 2H |
| H-f | Methyl Protons | 2.4 - 2.5 | Singlet (s) | 3H |
Rationale for Predictions:
-
H-a (Aldehyde): Aldehydic protons are highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and reside in a characteristic downfield region.[4]
-
Aromatic Protons (H-b, c, d, e): These protons resonate in the aromatic region (typically 6.5-8.0 ppm).[5] The protons ortho to the electron-withdrawing ester and aldehyde groups (H-d and H-b) are expected to be further downfield than those ortho to the ester oxygen and the methyl group (H-c and H-e). Due to the para-substitution pattern, the aromatic signals are expected to appear as two sets of doublets, characteristic of an AA'BB' system.
-
H-f (Methyl): The methyl protons are attached to the aromatic ring and are the most shielded, thus appearing at the most upfield position in the spectrum.[5]
Experimental Workflow and Protocol
This section details the step-by-step procedure for acquiring a high-quality ¹H NMR spectrum.
Workflow Overview:
Caption: Workflow for ¹H NMR Characterization.
Part A: Sample Preparation Protocol
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[6]
-
Materials:
-
4-Formylphenyl 4-methylbenzoate (5-10 mg)
-
Deuterated chloroform (CDCl₃, 99.8%+ D)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Vial and spatula
-
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent as it effectively dissolves a wide range of organic compounds, is relatively inexpensive, and its residual proton signal at 7.26 ppm provides a convenient internal reference.[7]
-
Procedure:
-
Weigh approximately 5-10 mg of 4-Formylphenyl 4-methylbenzoate into a clean, dry vial. A higher concentration may be necessary for less sensitive experiments like ¹³C NMR, but this amount is ideal for routine ¹H NMR.[8]
-
Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the solid completely. The optimal sample height in a standard 5 mm tube is about 4-5 cm.[8][9]
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into the NMR tube. This crucial step removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[6]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Part B: NMR Data Acquisition
This protocol assumes the use of a standard 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
-
Spectral Width (SW): Set to ~16 ppm to ensure all signals, from TMS (0 ppm) to potentially downfield protons, are captured.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AT): ~3-4 seconds to ensure good resolution.
-
Part C: Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phase Correction: Carefully adjust the zero-order and first-order phase constants to ensure all peaks have a symmetrical, absorptive Lorentzian lineshape.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm. If Tetramethylsilane (TMS) was added, reference its signal to 0.00 ppm.[10]
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
Spectral Interpretation and Data Analysis
A systematic analysis of the processed spectrum allows for the complete assignment of all proton signals.
Hypothetical ¹H NMR Data Table (in CDCl₃, 400 MHz):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 10.09 | s | - | 1H | Aldehyde (H-a) |
| 2 | 8.15 | d | 8.4 | 2H | Ar-H (H-d) |
| 3 | 8.01 | d | 8.6 | 2H | Ar-H (H-b) |
| 4 | 7.42 | d | 8.6 | 2H | Ar-H (H-c) |
| 5 | 7.32 | d | 8.4 | 2H | Ar-H (H-e) |
| 6 | 2.46 | s | - | 3H | -CH₃ (H-f) |
Analysis:
-
Chemical Shift Assignment:
-
The singlet at 10.09 ppm is characteristic of an aldehyde proton (H-a) .
-
The signals between 7.30 and 8.20 ppm are in the aromatic region. The two doublets at 8.15 and 8.01 ppm are the most downfield aromatic signals, consistent with protons ortho to the electron-withdrawing carbonyl groups (H-d and H-b ). The doublets at 7.42 and 7.32 ppm are assigned to the remaining aromatic protons (H-c and H-e ).
-
The singlet at 2.46 ppm corresponds to the three protons of the methyl group (H-f) .
-
-
Multiplicity and Coupling Constant (J) Analysis:
Caption: Aromatic Proton Coupling Relationships.
-
The signals for H-b/H-c and H-d/H-e appear as doublets. This is due to coupling with their single ortho-neighbor on the para-substituted rings.[11]
-
The coupling constant for ortho-coupling in benzene rings is typically 7-9 Hz.[12] The observed J-values of ~8.5 Hz are consistent with this, confirming the 1,4-disubstitution pattern on both rings.
-
The aldehyde (H-a) and methyl (H-f) protons have no adjacent proton neighbors, hence they appear as sharp singlets.
-
Integration Analysis:
-
The relative integral areas of 1H (aldehyde) : 2H (Ar-H) : 2H (Ar-H) : 2H (Ar-H) : 2H (Ar-H) : 3H (methyl) perfectly match the number of protons in each unique chemical environment in the molecule, confirming the structural assignment.
-
Conclusion
This application note provides a robust and detailed protocol for the ¹H NMR characterization of 4-Formylphenyl 4-methylbenzoate. By following the outlined procedures for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the structure and purity of this important chemical intermediate. The principles discussed herein are broadly applicable to the structural elucidation of other small organic molecules.
References
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- University of California, Davis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [https://chem.libretexts.
-
Taylor & Francis Online. (2006). Concentration‐Dependent Variation of ¹H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Study Mind. Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]
-
WallaceWay Organic Chemistry. ¹H NMR Chemical Shifts. [Link]
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]
-
Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]
-
University of Cambridge. Chemical shifts. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Organic Chemistry Data. ¹H NMR Coupling Constants. [Link]
-
Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Sources
- 1. chemscene.com [chemscene.com]
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- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Application Note: HPLC Method Development and Validation for the Purity Determination of 4-Formylphenyl 4-methylbenzoate
Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of 4-Formylphenyl 4-methylbenzoate, aligned with the latest Quality-by-Design (QbD) and lifecycle management principles.
Chemical Context & Mechanistic Rationale
4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7; Formula: C15H12O3 ) is a highly reactive, UV-active aromatic ester frequently utilized as a building block in the synthesis of complex small-molecule pharmaceuticals. Ensuring the purity of this intermediate is critical, as impurities can drastically reduce downstream coupling efficiencies and introduce genotoxic degradation products into the final Active Pharmaceutical Ingredient (API).
The Causality of Method Design
Developing an analytical method requires a mechanistic understanding of the analyte's physicochemical vulnerabilities. The ester linkage in 4-Formylphenyl 4-methylbenzoate is susceptible to hydrolysis, yielding two primary degradation products: p-toluic acid and 4-hydroxybenzaldehyde .
-
Stationary Phase Selection: The parent molecule contains two hydrophobic benzene rings and a methyl group, giving it a relatively high LogP. A high-carbon-load C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm) provides the necessary hydrophobic retention mechanism to resolve the intact ester from its more polar degradants.
-
Mobile Phase pH Control: p-Toluic acid is an acidic impurity with a pKa of approximately 4.36. If analyzed at a neutral pH, it will partially ionize, leading to peak tailing and unpredictable retention times. By acidifying the mobile phase with 0.1% Trifluoroacetic Acid (TFA) to a pH of ~2.0, we suppress the ionization of p-toluic acid, ensuring it remains fully protonated. This guarantees sharp, symmetrical peaks and reproducible retention [1].
-
Elution Strategy: 4-Hydroxybenzaldehyde is highly polar, while the parent ester is highly hydrophobic. An isocratic method would either elute the aldehyde in the void volume or retain the ester indefinitely. A gradient elution from 20% to 90% organic modifier (Acetonitrile) solves the general elution problem, ensuring all components elute with optimal peak capacities [2].
Analytical Target Profile (ATP) & Workflow
To ensure the method is fit for its intended purpose, we apply the framework[3]. This modern guideline emphasizes a lifecycle approach, integrating method development, validation, and continuous verification.
Figure 1: HPLC method development and ICH Q2(R2) validation workflow for ester purity.
Experimental Protocol: A Self-Validating System
This protocol is designed as a closed-loop, self-validating system . It does not merely dictate steps; it embeds conditional logic. By mandating a System Suitability Test (SST) prior to sample acquisition, the instrument autonomously verifies its resolving power. If the SST fails (e.g., resolution between the critical pair drops below 2.0), the sequence aborts, preventing the generation of invalid data. Furthermore, bracketing standards ensure that any instrumental drift during the run is caught and flagged.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | High carbon load for hydrophobic retention. |
| Mobile Phase A | 0.1% TFA in Ultrapure Water | Suppresses ionization of acidic impurities. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Low UV cutoff and favorable backpressure. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temperature | 30°C ± 2°C | Stabilizes retention times against ambient fluctuations. |
| Detection Wavelength | UV at 254 nm | Universal absorbance maximum for aromatic rings. |
| Injection Volume | 10 µL | Balances sensitivity with column loading capacity. |
| Sample Diluent | 50:50 Water:Acetonitrile | Matches initial gradient to prevent peak distortion. |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 80 | 20 | Initial hold (elutes polar void markers) |
| 2.0 | 80 | 20 | Isocratic hold |
| 12.0 | 10 | 90 | Linear ramp (elutes target ester) |
| 15.0 | 10 | 90 | High organic wash (removes dimers/hydrophobics) |
| 15.1 | 80 | 20 | Return to initial conditions |
| 20.0 | 80 | 20 | Column re-equilibration |
Step-by-Step Execution Sequence
-
System Preparation: Purge all fluidic lines with fresh mobile phases. Equilibrate the column at initial conditions (80% A / 20% B) for at least 20 column volumes until the baseline is stable (drift < 1 mAU/hr).
-
Blank Injection: Inject the sample diluent. Validation Check: Ensure no ghost peaks elute at the retention time of 4-Formylphenyl 4-methylbenzoate.
-
System Suitability Test (SST): Inject the SST solution (containing 0.1 mg/mL of the target ester spiked with 0.5% p-toluic acid and 0.5% 4-hydroxybenzaldehyde) five consecutive times.
-
Sample Analysis: Inject unknown samples.
-
Bracketing Verification: Inject the main standard every 10 sample injections. Validation Check: The recovery of the bracketing standard must be 98.0% – 102.0% of the initial standard response. If it fails, all samples following the last passing standard are invalidated.
System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Action if Failed |
| Resolution ( Rs ) | ≥2.0 (between p-toluic acid and ester) | Replace column or verify mobile phase pH. |
| Tailing Factor ( Tf ) | ≤1.5 for the main peak | Check for column voiding or sample overload. |
| Theoretical Plates ( N ) | ≥5000 | Clean column or reduce extra-column volume. |
| Injection Precision | %RSD ≤2.0% (Area, n=5) | Purge autosampler syringe; check for air bubbles. |
ICH Q2(R2) Validation Framework
To ensure regulatory compliance and scientific integrity, the method must be validated according to the parameters defined in the newly revised [4].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. 4-Formylphenyl 4-methylbenzoate must be subjected to forced degradation to prove the method is stability-indicating:
-
Acid Hydrolysis: 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at Room Temp for 30 minutes (ester bonds cleave rapidly in base).
-
Oxidation: 3% H2O2 at Room Temp for 2 hours (oxidizes the aldehyde to a carboxylic acid).
-
Thermal: Solid state at 80°C for 48 hours.
Requirement: The peak purity index of the main ester peak (derived from Photodiode Array / PDA spectral analysis) must be > 0.990 across all stress conditions, proving no co-elution of degradants.
Validation Parameters & Acceptance Criteria
| Validation Parameter | Methodology | ICH Q2(R2) Acceptance Criteria |
| Linearity | 5 concentration levels (50% to 150% of target). | Correlation coefficient ( R2 ) ≥0.999 . |
| Accuracy (Recovery) | Spike API at 80%, 100%, and 120% levels (n=3 each). | Mean recovery between 98.0% and 102.0%. |
| Repeatability | 6 independent preparations of the 100% standard. | %RSD of assay ≤2.0% . |
| Intermediate Precision | Different analyst, different day, different HPLC system. | Overall %RSD ≤2.0% ; mean difference ≤1.0% . |
| Limit of Quantitation | Signal-to-Noise (S/N) ratio approach. | S/N ≥10:1 for all known impurities. |
References
-
An Effective Approach to HPLC Method Development Onyx Scientific[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]
Application Note: High-Resolution ESI-MS/MS Structural Elucidation and Fragmentation Pathway Analysis of 4-Formylphenyl 4-methylbenzoate
Executive Summary
4-Formylphenyl 4-methylbenzoate (CAS 115883-85-7) 1 is a critical synthetic intermediate utilized in the development of novel active pharmaceutical ingredients (APIs), including advanced antifungal thiolactomycin derivatives 2. For drug development professionals, rigorous structural characterization of such intermediates is paramount to ensure downstream API purity and efficacy. This guide provides an authoritative, self-validating High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) protocol to map the molecular architecture and fragmentation behavior of this compound.
Mechanistic Principles of Fragmentation (Causality)
Understanding the why behind a mass spectrum is as critical as the data itself. When subjected to positive-ion ESI, 4-Formylphenyl 4-methylbenzoate readily forms a protonated molecular ion [M+H]+ at m/z 241.0865. Upon entering the collision cell, the molecule undergoes Collision-Induced Dissociation (CID), driven by specific thermodynamic and electronic causalities:
-
Alpha-Cleavage and Acylium Ion Formation (m/z 119.0497) : The primary fragmentation event is the heterolytic cleavage of the ester bond. The charge is preferentially retained on the carbonyl moiety, resulting in the expulsion of a neutral 4-hydroxybenzaldehyde molecule (122 Da). The causality behind this dominant pathway is the exceptional stability of the resulting acylium ion, which is stabilized both by the lone pairs of the oxygen atom and resonance delocalization from the adjacent p-tolyl ring 34.
-
Decarbonylation (m/z 91.0548) : The acylium ion is highly reactive under increasing collision energy. It undergoes a predictable neutral loss of carbon monoxide (CO, 28 Da) to generate the 4-methylphenyl cation, which rapidly rearranges into the thermodynamically favored tropylium ion derivative 5.
-
Hydrocarbon Degradation (m/z 65.0392) : Further application of collision energy forces the tropylium ion to expel a neutral acetylene molecule ( C2H2 , 26 Da), yielding the cyclopentadienyl cation, a classic terminal fragment for alkyl-aromatic systems.
ESI-MS/MS Fragmentation cascade of 4-Formylphenyl 4-methylbenzoate.
Quantitative Data Summary
The table below summarizes the theoretical exact masses, observed fragment ions, and their structural assignments. High-resolution mass analyzers (e.g., Q-TOF or Orbitrap) should yield a mass error of < 2.0 ppm for confident structural assignment.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Formula | Mass Error Limit | Neutral Loss | Structural Assignment |
| 241.0865 | - | C15H13O3+ | < 2.0 ppm | - | Protonated molecular ion [M+H]+ |
| - | 119.0497 | C8H7O+ | < 2.0 ppm | 122 Da ( C7H6O2 ) | 4-methylbenzoyl (Acylium) cation |
| - | 91.0548 | C7H7+ | < 2.0 ppm | 28 Da (CO) | Tropylium / 4-methylphenyl cation |
| - | 65.0392 | C5H5+ | < 2.0 ppm | 26 Da ( C2H2 ) | Cyclopentadienyl cation |
Experimental Protocol: Self-Validating LC-HR-MS/MS Workflow
To ensure the reliability of the fragmentation data, this protocol employs a self-validating loop . Prior to sample injection, a System Suitability Test (SST) is executed. Furthermore, an internal standard is utilized to continuously monitor ionization suppression, ensuring that the observed m/z 241.0865 signal is an authentic analyte response and not an isobaric artifact.
Step 1: System Suitability and Self-Validation
-
Calibrant Injection : Inject 1 µL of a known mass calibrant (e.g., Reserpine, m/z 609.2807) to verify that the mass spectrometer's accuracy is within < 2 ppm and detector sensitivity meets operational thresholds.
-
Blank Injection : Inject 1 µL of the sample diluent (50:50 Methanol:Water) to rule out background isobaric interferences or column carryover.
Step 2: Sample Preparation
-
Stock Solution : Accurately weigh 1.0 mg of 4-Formylphenyl 4-methylbenzoate standard. Dissolve completely in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Working Dilution : Dilute the stock solution to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Internal Standard : Spike the working solution with 10 ng/mL of an isotopic internal standard (e.g., D7 -p-Toluic acid) to validate ionization efficiency.
Step 3: UHPLC Separation Conditions
-
Column : C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A : Water + 0.1% Formic Acid (promotes protonation).
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution : 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
Step 4: HR-MS/MS Acquisition Parameters (Positive ESI)
-
Capillary Voltage : 3.0 kV.
-
Desolvation Temperature : 350 °C (optimizes droplet evaporation without thermally degrading the ester).
-
Precursor Isolation (Q1) : Isolate m/z 241.1 with a narrow window (e.g., 1.0 Da) to prevent co-eluting matrix interference.
-
Collision Energy (q2) : Use Argon as the collision gas. Ramp the Collision Energy (CE) from 15 eV to 35 eV . Causality: A ramped CE ensures the capture of both the primary acylium fragment (requires low CE) and the secondary cyclopentadienyl fragment (requires high CE) in a single spectral acquisition.
-
Mass Range (Q3) : Scan from m/z 50 to 250.
Step-by-step LC-MS/MS analytical workflow with integrated self-validation.
References
- Title: Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives | Source: engineering.org.
- Title: GCMS Section 6.14 - Whitman People | Source: whitman.
- Title: The m/z 43 Peak in Mass Spectrometry - Chemistry Steps | Source: chemistrysteps.
- Title: 1.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts | Source: libretexts.
- Title: 115883-85-7 | 4-Formylphenyl 4-methylbenzoate | ChemScene | Source: chemscene.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Application Note: 4-Formylphenyl 4-methylbenzoate as a Bifunctional Scaffold in Pharmaceutical and Materials Synthesis
Executive Summary
In modern synthetic chemistry, the rational selection of building blocks dictates the efficiency of downstream drug discovery and materials science workflows. 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) has emerged as a highly versatile, bifunctional intermediate. It features a highly electrophilic formyl group devoid of α-protons (preventing enolization side-reactions) and a rigid, lipophilic 4-methylbenzoate ester.
For pharmaceutical scientists, this compound serves as a critical precursor for synthesizing antifungal agents (e.g., Thiolactomycin derivatives)[1] and Succinate Dehydrogenase (SDH) inhibitors[2]. For materials scientists, its rigid para-substituted linear geometry is ideal for constructing calamitic (rod-like) liquid crystals via azomethine linkages[3]. This application note details the mechanistic rationale, self-validating protocols, and analytical benchmarks for utilizing this scaffold.
Physicochemical & Analytical Profiling
Before initiating any synthetic workflow, validating the integrity of the starting material is paramount. The ester linkage is susceptible to hydrolysis under harsh basic conditions, so confirming its intact structure via NMR is a mandatory first step.
Table 1: Standard Reference Data for 4-Formylphenyl 4-methylbenzoate [1]
| Property / Parameter | Specification / Value | Diagnostic Significance |
| Molecular Formula | C₁₅H₁₂O₃ | Base mass for HR-MS validation (m/z [M+H]⁺ calc: 241.0865) |
| Molecular Weight | 240.25 g/mol | Stoichiometric calculations |
| Melting Point | 112–113 °C | Quick purity assessment prior to reaction |
| ¹H NMR (CDCl₃, 600 MHz) | δ 10.01 (s, 1H) | Critical: Aldehyde proton. Disappearance validates reaction completion. |
| δ 8.08 – 7.32 (m, 8H) | Aromatic system integrity (rigid core). | |
| δ 2.46 (s, 3H) | Toluate methyl group; acts as an internal integration standard. |
Mechanistic Insights & Reactivity Profile
The utility of 4-formylphenyl 4-methylbenzoate stems from its divergent reactivity:
-
The Formyl Handle (Electrophile): The electron-withdrawing nature of the adjacent aromatic ring enhances the electrophilicity of the aldehyde carbon. It readily undergoes Knoevenagel condensations with active methylene compounds (e.g., thiotetronic acids)[1] and Schiff base formations with primary amines[3].
-
The Toluate Ester (Structural Anchor): In drug design, this moiety provides a lipophilic domain that anchors the molecule into hydrophobic enzymatic pockets (such as the ubiquinone-binding site of SDH)[2]. In materials science, the ester linkage extends the rigid molecular axis, promoting the π-π stacking required for nematic and smectic liquid crystal phases[3].
Synthetic Workflow Visualization
Divergent synthetic workflows utilizing 4-formylphenyl 4-methylbenzoate as a bifunctional scaffold.
Protocol 1: Synthesis of Antifungal Benzylidene Derivatives
Application: Construction of 3-acylthiotetronic acid derivatives (Thiolactomycin analogs) targeting fungal pathogens[1]. Causality: A Knoevenagel condensation is employed to bridge the active methylene of a thiotetronic acid with the aldehyde of our scaffold. The resulting benzylidene double bond restricts conformational freedom, locking the molecule into a bioactive pose.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask (RBF), dissolve 1.0 equivalent of 4-formylphenyl 4-methylbenzoate in anhydrous dichloromethane (DCM) (approx. 20 mL per 0.01 mol).
-
Activation: Add 1.0 equivalent of the active methylene compound (e.g., 3-acylthiotetronic acid).
-
Catalysis: Introduce a catalytic amount of a mild base (e.g., piperidine or L-proline, 0.1 eq). Rationale: A mild base generates the enolate without hydrolyzing the sensitive toluate ester.
-
Reaction: Stir the mixture at room temperature to 40 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
-
Self-Validation (In-Process): The reaction is deemed complete when the UV-active spot of the starting aldehyde (Rf ~0.5) is fully depleted.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize from an Ethanol/Water (5:1) mixture to yield the pure benzylidene derivative.
Protocol 2: Synthesis of Azomethine (Schiff Base) Intermediates
Application: Synthesis of calamitic liquid crystals and pyrazole-based Succinate Dehydrogenase (SDH) inhibitors[2][3]. Causality: Reacting the aldehyde with a primary amine (e.g., 4-aminophenol or an alkoxyaniline) generates an azomethine (-CH=N-) linkage. Absolute ethanol is chosen as the solvent because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly conjugated, planar product upon cooling, driving the equilibrium forward via precipitation[3].
Step-by-Step Methodology
-
Preparation: To a solution of 4-formylphenyl 4-methylbenzoate (1.0 eq) in 30 mL of absolute ethanol, add the primary amine (e.g., 4-alkoxyaniline, 1.0 eq)[3].
-
Catalysis: Add 2-3 drops of glacial acetic acid. Rationale: Mild acid protonates the carbonyl oxygen, increasing its electrophilicity, without causing premature hydrolysis of the imine product.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours under continuous magnetic stirring.
-
Isolation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The extended conjugation of the azomethine product reduces its solubility, causing it to precipitate as a solid[3].
-
Filtration: Filter the precipitate under vacuum and wash with cold absolute ethanol to remove unreacted starting materials.
-
Self-Validation (Post-Reaction): Analyze the product via ¹H NMR. The successful formation of the azomethine is confirmed by the complete disappearance of the aldehyde singlet at δ 10.01 ppm and the emergence of a new imine (CH=N) singlet at δ 8.65–8.50 ppm [3].
Quantitative Data & Yield Summary
Table 2: Representative Yields and Validation Metrics for Downstream Derivatives [1][3]
| Derivative Class | Reagent Partner | Typical Yield | Diagnostic ¹H NMR Shift | Key Application |
| Benzylidene | Active Methylene | 80–85% | δ 7.80–8.00 (Alkene CH) | Antifungal Agents (Thiolactomycin analogs) |
| Azomethine | 4-Aminophenol | 82–88% | δ 8.50–8.65 (s, 1H, CH=N) | SDH Inhibitor Precursors |
| Azomethine | 4-Alkoxyaniline | ~82% | δ 8.65 (s, 1H, CH=N) | Nematic/Smectic Liquid Crystals |
Note: The high yields (>80%) across divergent pathways highlight the robust stability of the 4-methylbenzoate protecting/anchoring group under both mild basic and mild acidic condensation conditions.
Sources
The Versatile Role of 4-Formylphenyl 4-methylbenzoate in Advanced Materials Science: Application Notes and Protocols
In the dynamic landscape of advanced materials science, the design and synthesis of novel organic molecules with tailored properties are paramount. Among these, 4-Formylphenyl 4-methylbenzoate emerges as a pivotal building block, offering a unique combination of a reactive aldehyde functionality and a rigid benzoate core. This structure makes it an exceptionally versatile precursor for a range of advanced materials, including high-performance liquid crystals, functional polymers, and potentially, organic semiconductors. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging the potential of 4-Formylphenyl 4-methylbenzoate in their research endeavors.
Introduction to 4-Formylphenyl 4-methylbenzoate: A Molecule of Interest
4-Formylphenyl 4-methylbenzoate, with the chemical formula C₁₅H₁₂O₃ and CAS number 115883-85-7, is an aromatic compound characterized by a formyl (aldehyde) group and a methylbenzoate ester group linked by a biphenyl-like structure. This molecular architecture imparts a unique set of properties that are highly desirable in materials science. The aldehyde group serves as a reactive handle for a variety of chemical transformations, most notably the formation of Schiff bases and other condensation products. The rigid benzoate core, on the other hand, contributes to the thermal stability and anisotropic properties necessary for the formation of ordered structures like liquid crystals.
Table 1: Physicochemical Properties of 4-Formylphenyl 4-methylbenzoate
| Property | Value | Reference |
| CAS Number | 115883-85-7 | |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 112-116 °C |
Application in Liquid Crystal Synthesis: Crafting Mesogenic Materials
The primary and most explored application of 4-Formylphenyl 4-methylbenzoate lies in the synthesis of thermotropic liquid crystals.[1] The rod-like shape of the molecule, a consequence of its rigid core, is a fundamental prerequisite for the formation of liquid crystalline phases (mesophases). The aldehyde group allows for the facile synthesis of Schiff base (imine) linkages, which are common connecting groups in liquid crystal design.[2][3]
The Causality of Molecular Design for Liquid Crystallinity
The formation of liquid crystalline phases is a direct consequence of molecular shape and intermolecular interactions. Calamitic (rod-shaped) molecules, like those derived from 4-Formylphenyl 4-methylbenzoate, tend to self-assemble into ordered, yet fluid, structures upon changes in temperature.[4] The Schiff base linkage (-CH=N-), formed by the reaction of the aldehyde group with an amine, extends the rigid core of the molecule, enhancing its aspect ratio and promoting the stability of the mesophase.[3] By carefully selecting the amine-containing reactant, researchers can tune the properties of the resulting liquid crystal, such as its clearing point (the temperature at which it becomes an isotropic liquid), and the type of mesophase (e.g., nematic, smectic).[5][6]
Protocol for the Synthesis of a Nematic Liquid Crystal via Schiff Base Condensation
This protocol details the synthesis of a representative nematic liquid crystal, N-(4-n-butylaniline)-4'-formylphenyl 4-methylbenzoate, utilizing 4-Formylphenyl 4-methylbenzoate as the aldehyde precursor.
Experimental Workflow:
Caption: Workflow for the synthesis and characterization of a nematic liquid crystal.
Materials:
-
4-Formylphenyl 4-methylbenzoate (1.0 eq)
-
4-n-Butylaniline (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-Formylphenyl 4-methylbenzoate in absolute ethanol.
-
Add 1.0 equivalent of 4-n-butylaniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[7]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Further purify the product by recrystallization from absolute ethanol to obtain the pure liquid crystalline compound.[7]
Self-Validation: The purity and identity of the synthesized liquid crystal should be confirmed by standard analytical techniques. The presence of the imine bond can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy (C=N stretch typically appears around 1625-1615 cm⁻¹). The molecular structure can be elucidated using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The liquid crystalline properties, including phase transition temperatures, should be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3]
Application in Polymer Science: A Gateway to Functional Materials
The reactivity of the aldehyde group in 4-Formylphenyl 4-methylbenzoate also makes it a valuable monomer or functionalizing agent in polymer chemistry. Benzaldehyde and its derivatives are known to participate in various polymerization and polymer modification reactions.[8][9][10]
Rationale for Polymer Functionalization
Introducing specific functional groups onto a polymer backbone can dramatically alter its properties and open up new applications. The aldehyde group of 4-Formylphenyl 4-methylbenzoate can be used to immobilize it onto a polymer chain, thereby introducing the rigid benzoate core. This can enhance the thermal stability and mechanical properties of the polymer. Furthermore, the aldehyde can be a precursor for other functional groups, allowing for the synthesis of a wide range of specialty polymers. For instance, it can be used to create polymers with antimicrobial properties by forming linkages with amine-functionalized polymers.[11][12]
Protocol for the Immobilization onto an Amine-Terminated Polymer
This protocol provides a general method for the immobilization of 4-Formylphenyl 4-methylbenzoate onto an amine-terminated polymer via Schiff base formation, creating a functionalized polymer.
Experimental Workflow:
Caption: Workflow for the functionalization of an amine-terminated polymer.
Materials:
-
Amine-terminated polymer (e.g., amine-terminated polyacrylonitrile)
-
4-Formylphenyl 4-methylbenzoate
-
Absolute Ethanol
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine-terminated polymer in absolute ethanol.
-
Add an appropriate amount of 4-Formylphenyl 4-methylbenzoate to the polymer solution.
-
Add a catalytic amount of piperidine to the mixture.[8]
-
Reaction: Stir the reaction mixture at room temperature for 48 hours, followed by heating at 90°C for 72 hours to ensure complete reaction.[8]
-
Work-up: After cooling to room temperature, the functionalized polymer will precipitate.
-
Purification: Collect the polymer by filtration, wash thoroughly with ethanol to remove any unreacted starting materials, and dry under vacuum.
Self-Validation: The successful immobilization can be confirmed by FTIR spectroscopy, where the appearance of a new peak corresponding to the C=N stretch of the Schiff base and changes in the N-H stretching region of the amine would be observed. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the functionalized polymer compared to the starting material.
Potential in Organic Electronics: A Frontier of Research
While less established, the structure of 4-Formylphenyl 4-methylbenzoate suggests its potential as a building block for organic semiconductors. The extended π-conjugated system of the biphenyl-like core is a common feature in molecules designed for organic electronic applications.[13]
Molecular Design for Organic Semiconductors
The performance of organic semiconductors is intrinsically linked to their molecular structure, which dictates their electronic properties and solid-state packing. The rigid, planar structure of the core in 4-Formylphenyl 4-methylbenzoate can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The aldehyde group offers a synthetic handle to further extend the conjugation or to introduce other functional groups that can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's semiconducting properties.
Further research is warranted to explore the synthesis of novel organic semiconductors derived from 4-Formylphenyl 4-methylbenzoate and to evaluate their performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Conclusion
4-Formylphenyl 4-methylbenzoate stands out as a highly valuable and versatile building block in the realm of advanced materials science. Its unique combination of a reactive aldehyde group and a rigid aromatic core provides a powerful platform for the rational design and synthesis of a diverse range of materials. The detailed protocols and application notes provided in this guide are intended to empower researchers to unlock the full potential of this remarkable compound in their pursuit of next-generation liquid crystals, functional polymers, and novel organic electronic materials. The continued exploration of its synthetic utility will undoubtedly lead to further innovations and breakthroughs in the field.
References
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El-Newehy, M. H., Al-Deyab, S. S., & Hamad, A. A. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 107. [Link]
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Al-Deyab, S. S., El-Newehy, M. H., & Hamad, A. A. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed. [Link]
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El-Newehy, M., Al-Deyab, S., & Hamad, A. (2012). Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. [Link]
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Teo, J. Y. Q., Yeung, C. W. S., Tan, T. T. Y., Loh, W. W., Loh, X. J., & Lim, J. Y. C. (2022). Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones. RSC Publishing. [Link]
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Li, J., Wang, L., & Li, Y. (2008). Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups. Journal of the Chinese Chemical Society, 55(5), 1133-1138. [Link]
-
Hillmyer, M. A., & Grubbs, R. H. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 1265-1271. [Link]
-
Hagar, M., Ahmed, H. A., & Saad, G. R. (2020). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Polymers, 12(12), 2953. [Link]
-
Marin, L., Cozan, V., & Bruma, M. (2005). Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens. Revue Roumaine de Chimie, 50(7-8), 587-592. [Link]
-
Hagar, M., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Crystals, 11(11), 1332. [Link]
-
Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
-
Lansdell, T. A., & Smith, R. C. (2008). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS National Meeting Book of Abstracts. [Link]
-
Hagar, M., Ahmed, H. A., & Saad, G. R. (2019). Synthesis and mesophase behaviour of Schiff base/ester 4-(arylideneamino)phenyl-4″-alkoxy benzoates and their binary mixtures. Semantic Scholar. [Link]
-
Ahmed, N. H. S., Saad, G. R., Ahmed, H. A., & Hagar, M. (2020). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Publishing. [Link]
-
Ahmed, N. H. S., Saad, G. R., Ahmed, H. A., & Hagar, M. (2020). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. PMC. [Link]
-
Osuji, C. O., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. [Link]
-
Liu, Y., et al. (2021). Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis. Journal of Materials Chemistry C. [Link]
-
Akay, S., & Gümrükçüoğlu, İ. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. ResearchGate. [Link]
-
Patel, K. R., et al. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science. [Link]
-
PubChem. (n.d.). 4-Formylphenyl benzoate. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Column Chromatography for 4-Formylphenyl 4-methylbenzoate
As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of 4-Formylphenyl 4-methylbenzoate. The methodologies and troubleshooting advice presented here are grounded in established chromatographic principles to ensure reliable and reproducible results in your research and development workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 4-Formylphenyl 4-methylbenzoate. Each answer provides a diagnosis and a step-by-step solution based on scientific first principles.
Question: Why am I getting poor separation between my product and a close-running impurity?
Answer: Poor resolution is typically due to an improperly optimized mobile phase, column overloading, or issues with the packed column bed. 4-Formylphenyl 4-methylbenzoate, a moderately polar molecule containing both ester and aldehyde functionalities, requires a carefully balanced solvent system for effective separation from structurally similar impurities.[1][2]
-
Causality: Separation on a polar stationary phase like silica gel occurs because compounds partition differently between the stationary phase and the mobile phase.[3] If the mobile phase is too polar (too "strong"), it will move all compounds, including impurities, through the column too quickly, resulting in co-elution. If it's not polar enough (too "weak"), elution times will be excessively long, leading to band broadening and poor separation.[4]
-
Solution Steps:
-
Re-optimize via TLC: The ideal mobile phase for column chromatography should give your target compound, 4-Formylphenyl 4-methylbenzoate, a Retention Factor (Rf) of approximately 0.2-0.3 on a silica gel TLC plate.[5] This provides the best balance for good separation on a column. If your product's Rf is higher than 0.4, decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Try a Different Solvent System: If adjusting the polarity of your current system (e.g., Ethyl Acetate/Hexane) doesn't work, try a different solvent combination. Solvents have different selectivities. For instance, substituting ethyl acetate with a mixture of diethyl ether and dichloromethane can alter the specific interactions with your compounds and the silica, potentially improving separation.[6]
-
Implement Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve the compounds, a gradient elution is highly effective.[4] Start with a less polar solvent system to allow the less polar compounds to separate and elute. Then, gradually increase the polarity of the mobile phase over the course of the run to elute your target compound and then more polar impurities.[4] This technique sharpens peaks and improves the resolution of complex mixtures.
-
Check Sample Load: Overloading the column is a common cause of poor separation.[7] A general rule is that the sample load should not exceed 1-5% of the mass of the silica gel, depending on the difficulty of the separation.[8] If the Rf difference (ΔRf) between your product and the impurity is small, reduce the amount of crude material loaded onto the column.
-
Question: My product is streaking on the TLC plate and the column peaks are tailing. How can I fix this?
Answer: Peak tailing or streaking is often caused by compound-stationary phase interactions, sample overloading, or the sample being applied in a solvent that is too strong.
-
Causality: Tailing occurs when a small fraction of the analyte is retained more strongly on the stationary phase than the bulk of the sample, creating a "tail" on the eluted peak. For aldehydes, this can sometimes be exacerbated by interactions with the slightly acidic surface of standard silica gel, potentially leading to decomposition or enolization.[9]
-
Solution Steps:
-
Reduce Sample Concentration: Ensure the sample is loaded onto the column in the smallest possible volume of solvent.[3] Dissolving the sample in a solvent stronger than the mobile phase will cause band broadening and streaking. It is best to dissolve the sample in the mobile phase itself or a less polar solvent.
-
Check for Acidity: While 4-Formylphenyl 4-methylbenzoate is neutral, some impurities (like the corresponding carboxylic acid from oxidation) can interact strongly with silica.[9] If you suspect acidic impurities are causing the issue, you can use a silica gel that has been neutralized or add a very small amount (~0.1%) of a modifier like acetic acid to the mobile phase to improve the peak shape of the acidic component, allowing for better separation from your neutral product.
-
Use a More Polar Mobile Phase: If the compound is simply too polar for the current solvent system, it can result in streaking. A slight, systematic increase in the polarity of the eluent may resolve the issue.
-
Question: My compound is not moving from the top of the column. What is wrong?
Answer: If your compound is adsorbed at the origin and does not move, the mobile phase is not polar enough to elute it.
-
Causality: The principle of chromatography relies on the mobile phase competing with the stationary phase for the analyte.[10] If the solvent is too non-polar, the polar silica gel will bind strongly to your moderately polar compound, and it will not move down the column.
-
Solution Steps:
-
Confirm with TLC: Verify that your chosen solvent system moves the compound on a TLC plate. If the spot remains at the baseline on the TLC, it will not move on the column.
-
Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. For an Ethyl Acetate/Hexane system, you might move from a 10:90 ratio to 15:85, and then 20:80, monitoring the elution with TLC analysis of the collected fractions.
-
Strong Flush (Last Resort): If you need to recover the compound and a gradual increase is not working, you can flush the column with a much stronger solvent, such as 100% ethyl acetate or even a 5-10% methanol in dichloromethane mixture, to push all compounds off the column.[6] Note that this will likely elute all remaining compounds together.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and execution of column chromatography for 4-Formylphenyl 4-methylbenzoate.
Question: What is the best stationary phase and mobile phase to start with?
Answer: For a moderately polar compound like 4-Formylphenyl 4-methylbenzoate, the standard and most effective choice is normal-phase chromatography.
-
Stationary Phase: Silica gel 60 with a particle size of 40-63 µm is the industry standard for flash column chromatography, offering a good balance between resolution and flow rate.[11]
-
Mobile Phase: The most common two-component solvent systems are mixtures of a non-polar solvent and a polar solvent.[6] A great starting point is an Ethyl Acetate/Hexane mixture. Begin your TLC trials with a ratio of 10:90 (EtOAc:Hexane) and adjust from there. The goal is to find a ratio that provides a product Rf value between 0.2 and 0.3.[5][8]
Question: How do I properly pack a silica gel column?
Answer: A well-packed column is essential for achieving high resolution, as it prevents uneven solvent flow and band broadening.[4] The wet (slurry) packing method is generally preferred.
-
Causality: Air bubbles and channels in the stationary phase create alternative pathways for the solvent, leading to a non-uniform solvent front. This causes some of the sample to travel faster than the rest, resulting in wide, poorly resolved peaks. A densely and uniformly packed column ensures a flat solvent front.
-
Recommended Protocol: See Protocol 2: Wet (Slurry) Packing a Silica Gel Column for a detailed, step-by-step guide.
Question: How do I translate my TLC results to the column?
Answer: TLC is the primary tool for developing and optimizing your separation before committing to the larger scale of column chromatography.[12]
-
The Rf Goal: The optimal Rf value for the target compound on a TLC plate is between 0.2 and 0.3.[5] This generally ensures that the compound will elute from the column in a reasonable number of column volumes (CV), typically around 4-5 CVs, providing good separation from impurities.[5]
-
Direct Translation: The solvent system that gives you the desired Rf on the TLC plate is the one you will use as the mobile phase for your column.[11] For example, if a 20:80 mixture of Ethyl Acetate:Hexane gives an Rf of 0.25 for your product, this is the isocratic mobile phase you should use for the column.
Data Presentation: TLC Solvent System Optimization
The following table provides a guideline for optimizing the mobile phase for 4-Formylphenyl 4-methylbenzoate using TLC.
| Trial No. | Solvent System (Ethyl Acetate:Hexane) | Predicted Rf of Product | Observation & Next Step |
| 1 | 5:95 | < 0.1 | Compound is too retained. Increase polarity. |
| 2 | 10:90 | 0.1 - 0.2 | Getting closer. A slight increase in polarity is needed. |
| 3 (Optimal) | 20:80 | 0.2 - 0.3 | Ideal for column separation. Use this system. |
| 4 | 30:70 | > 0.4 | Compound moves too fast. Decrease polarity. |
Experimental Protocols
Protocol 1: Developing a Solvent System via TLC
-
Prepare Sample: Dissolve a small amount of your crude 4-Formylphenyl 4-methylbenzoate in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 10:90 EtOAc:Hexane). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculate Rf: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front. Calculate the Rf value: Rf = (Distance traveled by compound) / (Distance traveled by solvent front)
-
Optimize: Adjust the solvent ratio as described in the table above until the Rf of your product is in the 0.2-0.3 range, and there is maximum separation from any visible impurities.[5]
Protocol 2: Wet (Slurry) Packing a Silica Gel Column
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of glass wool to the bottom, followed by a thin layer (~1 cm) of sand.
-
Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, non-polar mobile phase (e.g., hexane) and stir to create a consistent, pourable slurry. Stir well to remove air bubbles.[3]
-
Pack the Column: Fill the column about one-third full with the non-polar solvent. Swiftly but carefully, pour the silica slurry into the column. Use a funnel to prevent spillage.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica gel.[3] Open the stopcock at the bottom to drain some solvent, which helps compact the bed. The goal is a firm, level, and crack-free stationary phase.
-
Add Sand: Once the silica has settled, add another thin layer (~1 cm) of sand on top to protect the silica surface from being disturbed during sample loading.
Visualization of Workflow
Troubleshooting Workflow for Poor Separation
The following diagram outlines the logical steps to diagnose and resolve poor separation issues during column chromatography.
Caption: Decision-making workflow for troubleshooting poor separation.
References
- Phenomenex. (2025, June 6).
- Chrom Tech, Inc. (2024, November 20).
- Welch Materials. (2024, November 25).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Separation Science. (2024, July 12).
- Restek. GC Troubleshooting Guide.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Silver, J. (2017, November 7). How do I use two different solvent systems for column chromatography?
- Thermo Fisher Scientific. Column troubleshooting guide – Reversed phase.
- University of York, Department of Chemistry. Determining a solvent system.
- Sigma-Aldrich. Methyl 4-(4-formylphenyl)
- University of Rochester, Department of Chemistry.
- Eluent Strength Transl
- ChemScene.
- National Center for Biotechnology Information.
- Various Authors. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Yamazen.
- National Center for Biotechnology Information.
- Columbia University, Department of Chemistry.
- Phenomenex. (2025, December 12).
- University of Toronto Scarborough.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- The Good Scents Company.
- PubChemLite. Methyl 4-(4-formylphenyl)
- Stenutz. methyl 4-(4-formylphenyl)
- Ossila.
- ChemicalBook. (2026, January 13).
- Chemazone. (4-formylphenyl)
Sources
- 1. Methyl 4-(4-formylphenyl)benzoate 95 70916-89-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. chromtech.com [chromtech.com]
- 5. yamazenusa.com [yamazenusa.com]
- 6. Chromatography [chem.rochester.edu]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 11. columbia.edu [columbia.edu]
- 12. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
Identifying and minimizing side reactions in 4-Formylphenyl 4-methylbenzoate synthesis
Welcome to the technical support guide for the synthesis of 4-Formylphenyl 4-methylbenzoate. This resource is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you identify and minimize side reactions, thereby optimizing your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common laboratory method for synthesizing 4-Formylphenyl 4-methylbenzoate?
The most prevalent and efficient method is the Schotten-Baumann reaction, which involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride. This approach is favored over direct Fischer esterification with 4-methylbenzoic acid because phenols are generally less nucleophilic than aliphatic alcohols.[1][2] The use of a more reactive acylating agent like an acid chloride, in the presence of a mild base such as pyridine or triethylamine, ensures higher yields and cleaner reaction profiles under moderate conditions.[3] The base plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction and facilitates the formation of the more nucleophilic phenoxide ion, thus accelerating the rate of esterification.[1][2]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in this synthesis typically stem from three primary issues:
-
Incomplete Reaction: The nucleophilicity of the phenolic hydroxyl group on 4-hydroxybenzaldehyde is moderate. Insufficient reaction time, suboptimal temperature, or inadequate activation by the base can lead to a significant amount of unreacted starting material.
-
Hydrolysis of the Acyl Chloride: 4-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis if any moisture is present in the solvent, reagents, or glassware. This side reaction consumes the acylating agent, converting it into the unreactive 4-methylbenzoic acid.
-
Product Loss During Workup: The ester product can be hydrolyzed back to the starting materials under overly acidic or basic aqueous conditions, especially if exposed for extended periods or at elevated temperatures. Improper extraction or purification techniques can also contribute to significant product loss.
Q3: I've isolated my product, but it's a yellow or brownish color instead of the expected white/off-white solid. What could be the cause?
Discoloration often points to the presence of impurities. One common cause is the oxidation of the aldehyde group on 4-hydroxybenzaldehyde or the final product, especially if the reaction or workup is prolonged and exposed to air.[4] Another possibility is the formation of colored polymeric byproducts, which can occur if the reaction is overheated or if certain impurities are present in the starting materials. Purification via recrystallization, often with a small amount of activated carbon, or column chromatography can typically remove these colored impurities.
Q4: My NMR spectrum shows signals for the desired product but also for 4-hydroxybenzaldehyde and 4-methylbenzoic acid. How can I improve the purity?
The presence of both starting materials indicates an incomplete reaction and hydrolysis of the acyl chloride. To address this, first ensure strictly anhydrous conditions for future reactions. For the current batch, a simple liquid-liquid extraction during workup can be highly effective. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the acidic 4-methylbenzoic acid into its water-soluble sodium salt, effectively removing it from the organic phase.[5] Unreacted 4-hydroxybenzaldehyde is slightly acidic and can also be partially removed with a basic wash, though separation from the product is best achieved through recrystallization or column chromatography.
Core Synthesis & Side Reaction Pathways
The intended synthesis and major side reactions are outlined below. Understanding these pathways is critical for effective troubleshooting.
Caption: Primary synthesis route and key competing side reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Poor Quality Acyl Chloride: | Solution: Use freshly purchased or distilled 4-methylbenzoyl chloride. Rationale: Acyl chlorides can degrade upon storage, especially if exposed to atmospheric moisture, leading to reduced reactivity.[6] |
| 2. Inadequate Base: | Solution: Ensure at least 1.1-1.5 equivalents of a suitable base (e.g., pyridine, triethylamine) are used. Rationale: The base is crucial for neutralizing the HCl byproduct. Without it, the reaction mixture becomes acidic, protonating the phenol and inhibiting the reaction.[1][3] | |
| 3. Non-Anhydrous Conditions: | Solution: Dry all glassware in an oven overnight. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Argon). Rationale: Water rapidly hydrolyzes the acyl chloride to 4-methylbenzoic acid, which is unreactive towards the phenol under these conditions.[5] | |
| Product Contaminated with 4-Methylbenzoic Acid | Hydrolysis of 4-Methylbenzoyl Chloride: | Solution: During workup, wash the organic layer with saturated aqueous NaHCO₃ or a dilute K₂CO₃ solution. Rationale: This converts the acidic byproduct into its water-soluble carboxylate salt, which is easily separated into the aqueous phase, leaving the neutral ester product in the organic layer.[5] |
| Product Contaminated with 4-Hydroxybenzaldehyde | Incomplete Reaction: | Solution: Increase the equivalents of 4-methylbenzoyl chloride to 1.1-1.2. Alternatively, increase the reaction time or temperature moderately (e.g., to 40-50 °C). Rationale: Driving the reaction equilibrium towards the product by using a slight excess of the acylating agent or providing more energy/time can ensure full conversion of the limiting reagent (4-hydroxybenzaldehyde). |
| Formation of Unidentified Byproducts | 1. Aldehyde Oxidation: | Solution: Degas solvents before use and maintain an inert atmosphere throughout the reaction. Rationale: The aldehyde functional group can be sensitive to oxidation by atmospheric oxygen, leading to the corresponding carboxylic acid, 4-carboxy-phenyl 4-methylbenzoate.[4] |
| 2. C-Acylation (Fries Rearrangement): | Solution: Avoid using Lewis acid catalysts and high temperatures. Stick to amine bases like pyridine. Rationale: While less common under Schotten-Baumann conditions, the Fries rearrangement can occur, leading to isomeric acyl-phenols. This is typically promoted by Lewis acids and heat. |
Troubleshooting Workflow
This decision tree provides a logical flow for diagnosing issues with the synthesis.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Experimental Protocols
Protocol 1: Synthesis of 4-Formylphenyl 4-methylbenzoate
This protocol is based on standard Schotten-Baumann conditions for phenolic esterification.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
4-Methylbenzoyl chloride (1.1 eq)
-
Pyridine (1.5 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add 4-hydroxybenzaldehyde (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer.
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.5 M concentration).
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde spot is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove 4-methylbenzoic acid), and finally with brine.[3]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent system. Ethanol or a mixture of ethyl acetate and hexanes often works well.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent. If discoloration is significant, a small amount of activated carbon can be added, stirred for a few minutes, and then hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain the pure 4-Formylphenyl 4-methylbenzoate.
References
-
Seebach, D., & Oei, H.-A. (1975). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synthesis, 1975(10), 646-647. [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Khan Academy. (2025, July 20). Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
-
4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.). ChemBeq. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis & Optimization of 4-Formylphenyl 4-methylbenzoate
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers, chemists, and drug development professionals in optimizing the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride.
This guide moves beyond basic recipes, detailing the causality behind reaction parameters, providing a self-validating protocol, and addressing complex troubleshooting scenarios encountered at the bench.
Mechanistic Rationale & Reaction Pathway
The formation of 4-formylphenyl 4-methylbenzoate is a nucleophilic acyl substitution. However, the para-formyl group (-CHO) on 4-hydroxybenzaldehyde is strongly electron-withdrawing via resonance. This significantly reduces the electron density on the phenolic oxygen, rendering it a uniquely weak nucleophile.
To overcome this high activation energy barrier, 4-Dimethylaminopyridine (DMAP) must be employed as a hyper-nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is readily intercepted by the deactivated phenol [1].
Fig 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.
Parameter Optimization Matrix
To ensure maximum yield and purity, empirical data dictates the following optimized parameters over traditional baseline conditions.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Solvent System | Biphasic (H₂O/DCM) | Anhydrous DCM | Anhydrous DCM prevents the competitive hydrolysis of 4-methylbenzoyl chloride into 4-methylbenzoic acid, maximizing the availability of the electrophile. |
| Base Selection | Pyridine (sole base) | Et₃N (1.5 eq) + DMAP (0.1 eq) | Triethylamine acts as the bulk acid scavenger for the HCl byproduct. DMAP is strictly required as a catalyst to overcome the poor nucleophilicity of the deactivated phenol. |
| Temperature | Room Temp (Addition) | 0 °C (Addition) → 25 °C | The initial formation of the N-acylpyridinium salt is highly exothermic. Adding the acid chloride at 0 °C prevents thermal degradation and side-product formation. |
| Stoichiometry | 1.0 eq Acid Chloride | 1.15 eq Acid Chloride | A slight excess compensates for trace moisture in the system without complicating downstream purification, ensuring complete consumption of the aldehyde. |
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Each phase includes observational checkpoints to confirm the reaction is proceeding correctly.
Phase 1: Preparation & Activation
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen balloon, dissolve 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (50 mL) to achieve a 0.2 M concentration.
-
Base Addition: Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq) followed by DMAP (122 mg, 1.0 mmol, 0.1 eq).
-
Validation Checkpoint: The solution will shift to a pale yellow color, indicating the deprotonation equilibrium of the phenol.
-
Phase 2: Acylation
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Dissolve 4-methylbenzoyl chloride (1.52 mL, 11.5 mmol, 1.15 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.
-
Validation Checkpoint: A white precipitate (Triethylamine hydrochloride salt) will begin to form immediately upon addition.
-
Phase 3: Propagation & Monitoring
-
Stirring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.
-
TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1 v/v). Visualize under UV light (254 nm).
-
Validation Checkpoint: The starting material (Rf ~0.3) should disappear, replaced by a new, less polar product spot (Rf ~0.6).
-
Phase 4: Quenching & Purification
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and collect the lower organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (20 mL) — Removes residual TEA and DMAP.
-
Saturated aqueous NaHCO₃ (20 mL) — Neutralizes and removes unreacted 4-methylbenzoic acid.
-
Brine (20 mL) — Removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from a mixture of Ethanol/Water (4:1) to yield 4-formylphenyl 4-methylbenzoate as a white solid.
-
Validation Checkpoint: The pure product will exhibit a sharp melting point of 112–113 °C [2]. Expected yield: >85%.
-
Fig 2: Step-by-step experimental workflow for esterification.
Troubleshooting Guide
Q: My reaction stalls at ~70% conversion despite adding more acid chloride. What is happening? A: This is a classic symptom of omitting the DMAP catalyst or using degraded DMAP. Because the para-formyl group strongly withdraws electron density, direct attack by the phenol on the acid chloride is kinetically unfavorable. Ensure you are using at least 0.1 eq of fresh DMAP to form the highly reactive N-acylpyridinium intermediate.
Q: I am seeing a large, highly polar spot on the TLC baseline that won't move in Hexane/EtOAc. How do I get rid of it? A: This is 4-methylbenzoic acid (p-toluic acid), formed by the hydrolysis of your acid chloride due to adventitious water in your solvent or glassware. Ensure your DCM is strictly anhydrous. You can easily remove this byproduct during the workup phase by ensuring thorough, vigorous washing with saturated aqueous NaHCO₃, which converts the acid into a water-soluble sodium salt.
Q: The product is co-eluting with unreacted 4-hydroxybenzaldehyde during column chromatography. How can I separate them? A: 4-Hydroxybenzaldehyde and the ester product often have similar Rf values in non-polar solvent systems. Instead of relying on chromatography, utilize their chemical differences during workup. The formyl group lowers the pKa of the phenol to ~7.6. By washing your organic layer with cold, dilute aqueous Na₂CO₃ (0.5 M) prior to the brine wash, you will deprotonate the unreacted starting material, pulling it into the aqueous layer while leaving your target ester safely in the organic phase.
Q: I am experiencing a severe emulsion during the aqueous workup. How do I break it? A: Emulsions in DCM/water systems during esterifications are typically caused by high concentrations of suspended triethylamine hydrochloride salts or polymeric impurities. To break the emulsion, filter the biphasic mixture through a pad of Celite, or add a small amount of brine to increase the ionic strength of the aqueous layer, forcing phase separation.
Frequently Asked Questions (FAQs)
Q: Can I use the Schotten-Baumann method (aqueous NaOH) instead of anhydrous DCM/TEA? A: While Schotten-Baumann conditions are excellent for standard phenols, they are not recommended here. The electron-poor nature of 4-hydroxybenzaldehyde, combined with the presence of the aldehyde group, makes the molecule highly susceptible to side reactions in strong aqueous bases (e.g., Cannizzaro-type disproportionation or aldol condensations). The anhydrous DMAP/TEA method provides significantly higher yields and cleaner impurity profiles.
Q: What is the expected physical appearance of the pure product? A: Pure 4-formylphenyl 4-methylbenzoate presents as a crystalline white solid. If your product is yellow or oily, it likely contains trapped solvent or unreacted starting material, and a secondary recrystallization from hot ethanol is required.
Q: How stable is the final ester product? A: The product is highly stable under standard laboratory conditions. However, because it is an aryl ester, it is susceptible to hydrolysis if exposed to strong aqueous acids or bases for prolonged periods. Store the solid in a cool, dry place away from direct light.
References
Technical Support Center: Advanced Purification of 4-Formylphenyl 4-methylbenzoate
Welcome to the technical support center for the purification of 4-Formylphenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter persistent impurities during their synthesis and purification workflows. We will move beyond standard protocols to address specific, challenging separation issues with a focus on the underlying chemical principles.
Part 1: Understanding the Impurity Profile
The primary synthesis route to 4-Formylphenyl 4-methylbenzoate involves the esterification of 4-formylphenol with p-toluoyl chloride, often in the presence of a base like pyridine or triethylamine[1]. Persistent impurities typically arise from incomplete reactions, side reactions, or product degradation.
Most Common Persistent Impurities:
-
4-Formylphenol (Starting Material): A phenolic impurity that is polar and weakly acidic.
-
p-Toluic Acid (Starting Material/Hydrolysis Product): A carboxylic acid impurity formed from the hydrolysis of p-toluoyl chloride or the final ester product.[2][3]
-
4-(p-Toluoyloxymethyl)benzoic Acid (Oxidation Product): Arises from the oxidation of the aldehyde moiety of the target compound.
-
Hydrolysis Products: The ester bond can be susceptible to cleavage under certain conditions, reverting the product to its starting materials.[4][5]
These impurities are challenging because their polarity and structural similarity to the desired product can complicate separation by simple recrystallization or extraction.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 4-Formylphenyl 4-methylbenzoate.
Q1: My crude product's NMR spectrum shows a significant amount of p-Toluic Acid, even after a standard aqueous work-up. Why is it persisting and how do I remove it?
A1: Causality: While a standard wash with a weak base like sodium bicarbonate (NaHCO₃) is designed to remove acidic impurities, its effectiveness can be limited by several factors:
-
Insufficient Mixing: Poor phase transfer between the organic and aqueous layers can leave a significant amount of the acid behind.
-
Co-crystallization: If the crude product is solidified before the acid is fully removed, the p-toluic acid can become trapped within the crystal lattice of your product.
-
pH Control: The pH of the aqueous layer must be sufficiently basic (pH > 8) to ensure the complete deprotonation and solubilization of the carboxylic acid.
Solution: Optimized Acid Scavenging Protocol
A more rigorous liquid-liquid extraction is required. This protocol ensures the complete removal of acidic impurities like p-toluic acid while minimizing the risk of hydrolyzing your ester product.
Protocol 1: Optimized Aqueous Work-up for Acid Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL per gram of product). Shake vigorously for at least 60 seconds during each wash. Crucially, check the pH of the aqueous layer after the second wash with pH paper to ensure it is > 8.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This removes residual water and helps to break up any emulsions.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
Q2: I've removed the p-Toluic Acid, but I still have unreacted 4-Formylphenol. A strong base wash (e.g., NaOH) seems to be hydrolyzing my ester. What is the best approach?
A2: Causality: This is a classic purification challenge. 4-Formylphenol is a weak acid (pKa ≈ 7-8), requiring a stronger base for efficient removal via extraction compared to a carboxylic acid. However, the ester product is susceptible to base-catalyzed hydrolysis. Using a strong base like NaOH creates a high-risk scenario where you might deprotect the phenol for removal but also cleave your desired ester bond.[4][5]
Solution: Prioritize Column Chromatography
This is the most reliable method for separating compounds with similar functionalities but different polarities. The aldehyde group in the product and the hydroxyl group in the impurity create a sufficient polarity difference for effective separation on silica gel.[8][9][10]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is highly effective. Start with a low polarity mixture and gradually increase the polarity.
-
Step-by-Step Procedure:
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the silica bed is flat and well-compacted.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. For best results, adsorb the sample onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.[13]
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradient Increase: Gradually increase the ethyl acetate concentration (e.g., to 90:10, then 85:15) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary Table: Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Adsorbent | Silica Gel (SiO₂) | The polar Si-OH groups interact strongly with the polar functional groups of the analyte. |
| Eluent System | Hexanes/Ethyl Acetate | Offers a good polarity range and volatility for easy removal. |
| Initial Polarity | 5% Ethyl Acetate in Hexanes | Ensures that the non-polar impurities and the product start moving down the column. |
| Final Polarity | 15-20% Ethyl Acetate in Hexanes | Sufficiently polar to elute the more polar 4-formylphenol impurity. |
Q3: My product is an oil that refuses to crystallize, and column chromatography is not providing baseline separation. Is there an alternative?
A3: Causality: An oily product suggests the presence of multiple impurities that act as a eutectic mixture, depressing the melting point. If column chromatography fails, it indicates that the polarity differences between your product and a key impurity are minimal. In this scenario, a chemoselective derivatization technique can be employed.
Solution: Purification via Bisulfite Adduct Formation (Advanced)
This classic organic chemistry technique specifically targets the aldehyde functional group.[11] By converting the aldehyde to a water-soluble bisulfite adduct, you can separate it from non-aldehyde impurities. This method can be used in two ways:
-
To Purify the Product: Sequester the desired product as the adduct, wash away non-aldehyde impurities, and then regenerate the pure product.
-
To Remove Aldehyde Impurities: If your product was, for example, the corresponding alcohol (from over-reduction), you could use this method to remove any remaining aldehyde starting material.
For this case, we will purify the target product.
Protocol 3: Purification via Reversible Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the impure oily product in a suitable solvent like ethanol or THF.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Slowly add the NaHSO₃ solution to the dissolved product with vigorous stirring. The reaction can be slow, sometimes requiring several hours.[11]
-
The solid bisulfite adduct of 4-Formylphenyl 4-methylbenzoate should precipitate. If it does not, adding more water or cooling in an ice bath may induce precipitation.
-
-
Isolation and Washing:
-
Collect the solid adduct by filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove any trapped organic, non-aldehyde impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct in water.
-
Add a solution of saturated sodium bicarbonate (NaHCO₃) or dilute HCl with good stirring until the evolution of SO₂ gas ceases.[11] This will decompose the adduct and regenerate the pure aldehyde.
-
The pure 4-Formylphenyl 4-methylbenzoate will precipitate out of the aqueous solution as a solid.
-
-
Final Work-up:
-
Collect the pure product by filtration.
-
Wash thoroughly with water to remove all inorganic salts.
-
Dry the product under vacuum.
-
Part 3: Visualization of Workflows
A clear understanding of the decision-making process is critical for efficient troubleshooting. The following diagrams illustrate the logical flow of the purification strategies.
Caption: Troubleshooting workflow for purification.
Caption: Principle of column chromatography separation.
References
-
Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4500732A - Process for removal and recycle of p-toluic acid from terephthalic acid crystallizer solvent.
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
Figshare. (2016). Experimental Investigation on the Removal of p-Toluic Acid from Aqueous Solution using Functionalized Polymeric Sorbent. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
D'Abusco, A. S., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). KR100715468B1 - Removal Method of Unreacted Formaldehyde in Resol Type Phenolic Resin.
-
Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-(4-formylphenyl)benzoate (C15H12O3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Evergreensino. (2019). p-Toluic Acid (4-methylbenzoic Acid). Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (2009). Phenyl 4-methylbenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylphenyl 4-chlorobenzoate. Retrieved from [Link]
-
ResearchGate. (2025). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Retrieved from [Link]
-
Evergreensino. (2025). What esters can be synthesized from P - Toluic Acid Chloride?. Retrieved from [Link]
Sources
- 1. What esters can be synthesized from P - Toluic Acid Chloride? - Blog - Evergreensino [evergreensinochem.com]
- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. ?p-Toluic Acid (4-methylbenzoic Acid) - News - Evergreensino [evergreensinochem.com]
- 4. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Column Chromatography Guide | Phenomenex [phenomenex.com]
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- 11. researchgate.net [researchgate.net]
- 12. columbia.edu [columbia.edu]
- 13. chromtech.com [chromtech.com]
Techniques to prevent the oxidation of the aldehyde group in 4-Formylphenyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting and practical solutions for a common challenge encountered in the laboratory: the oxidation of the aldehyde group in 4-Formylphenyl 4-methylbenzoate. As Senior Application Scientists, we understand that maintaining the integrity of this functional group is critical for successful downstream applications. This resource combines established chemical principles with field-proven techniques to help you navigate potential experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My 4-Formylphenyl 4-methylbenzoate is converting to the corresponding carboxylic acid. What's happening and how can I stop it?
This is a classic case of aldehyde oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially in the presence of atmospheric oxygen.[1][2] This process can be accelerated by factors such as light, heat, and the presence of metal ion impurities.[3]
Immediate Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon. This minimizes its exposure to oxygen.[4]
-
Temperature Control: Store the compound at low temperatures, as recommended by suppliers (typically 2-8°C), to slow down the rate of oxidation.[5]
-
Light Protection: Use amber-colored vials or store the compound in the dark to prevent photo-oxidation.[3]
dot
Caption: Unwanted oxidation pathway of 4-Formylphenyl 4-methylbenzoate.
I need to perform a reaction on the ester group without affecting the aldehyde. How can I protect the aldehyde?
Protecting the aldehyde group is a common strategy in multi-step synthesis. The most effective method is to convert the aldehyde into an acetal, which is stable under many reaction conditions, particularly basic and nucleophilic environments.[6][7][8]
Why Acetals are Effective Protecting Groups:
-
Stability: Acetals are resistant to bases, organometallic reagents (like Grignard reagents), and hydrides.[7]
-
Reversibility: The acetal can be easily removed, regenerating the aldehyde, by treatment with aqueous acid.[6]
Experimental Protocol: Acetal Protection
This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and efficient method.
Materials:
-
4-Formylphenyl 4-methylbenzoate
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Dissolve 4-Formylphenyl 4-methylbenzoate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add ethylene glycol and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the protected compound.
dot
Caption: Workflow for acetal protection of the aldehyde group.
Are there other protecting groups I can use for the aldehyde?
Yes, while acetals are very common, other protecting groups can be employed depending on the specific requirements of your synthesis.
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid | Stable to bases, nucleophiles, and hydrides.[9] |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Oxidative (e.g., NBS) or metal-catalyzed (e.g., HgCl₂) methods.[9] | Very stable to acidic and basic conditions. |
| 2-(4-Nitrophenyl)-1,3-dioxolane | 4-Nitrophenylethylene glycol, p-TsOH | Two-stage: Nitro reduction then mild acid hydrolysis.[9] | Offers a "safety-catch" deprotection strategy under milder conditions.[9] |
Can I use antioxidants to prevent oxidation during storage or in a reaction mixture?
Absolutely. Adding a small amount of an antioxidant can be a very effective and simple way to inhibit the autoxidation of aldehydes.[10]
Common Antioxidants for Aldehydes:
-
Butylated Hydroxytoluene (BHT): A widely used radical scavenger.[3]
-
Hydroquinone: Effective at preventing air oxidation.[4]
-
Tocopherols (Vitamin E): A natural antioxidant that can protect against lipid peroxidation.[11]
General Guideline for Use:
Add the antioxidant at a low concentration, typically ranging from 0.01% to 1% by weight, to the aldehyde.[10][12] It's advisable to perform a small-scale test to ensure compatibility with your reaction conditions.
How can I confirm if my sample has oxidized and how can I purify it?
Several analytical techniques can detect the presence of the carboxylic acid impurity. If oxidation has occurred, purification is necessary to obtain the pure aldehyde.
Detection of Oxidation:
-
Thin Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton signal (around 9-10 ppm for ¹H NMR) will decrease, and a new, broad signal for the carboxylic acid proton (typically >10 ppm) may appear.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) will be accompanied by the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
-
Chemical Tests: While less common in a research setting for this specific purpose, qualitative tests can distinguish aldehydes from carboxylic acids. For example, the addition of a sodium carbonate solution will produce CO₂ gas (effervescence) in the presence of a carboxylic acid.[13]
Purification of Oxidized 4-Formylphenyl 4-methylbenzoate:
A common method to remove the acidic impurity is through an acid-base extraction.
Experimental Protocol: Purification by Extraction
-
Dissolve the impure sample in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and remove the solvent under reduced pressure to yield the purified 4-Formylphenyl 4-methylbenzoate.
Note: The carboxylic acid can be recovered from the aqueous layer by acidification with a strong acid (e.g., HCl), followed by extraction.[14]
dot
Caption: Logic diagram for purification via acid-base extraction.
References
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
- A method for stabilizing aliphatic higher aldehyde compounds.
-
2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks. [Link]
-
Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). StudyMind. [Link]
-
Tests For Aldehyde, Ketone & Carboxylic Acid. HSC Chemistry & Physics. [Link]
-
Protecting groups in organic synthesis. NPTEL. [Link]
-
Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. [Link]
-
Oxidizing Agents. TigerWeb. [Link]
-
Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. [Link]
-
Oxidation in Aldehydes Homework Help, Assignment Help, Online Tutor, Tutoring. TutorsOnNet. [Link]
-
Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. [Link]
-
17: Oxidation and Reduction. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. [Link]
-
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. [Link]
- Stabilization of aldehydes and/or an alcohols.
-
To stabilize aldehydes....? . [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. [Link]
-
19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II - Lumen Learning. [Link]
- The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
Preparation of Methyl Benzoate. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
methyl 4-formyl benzoate, 1571-08-0. The Good Scents Company. [Link]
-
One‐pot procedure for synthesis of methyl 4‐formylbenzoate. ResearchGate. [Link]
-
Methyl Benzoate Synthesis via Fischer Esterification. Scribd. [Link]
Sources
- 1. Oxidation in Aldehydes Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]
- 2. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. groups.io [groups.io]
- 13. scienceready.com.au [scienceready.com.au]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Optimizing solvent systems for reactions involving 4-Formylphenyl 4-methylbenzoate
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4-Formylphenyl 4-methylbenzoate .
This molecule presents a classic chemoselectivity challenge: it contains a highly reactive electrophilic aldehyde (formyl group) and a moderately labile 4-methylbenzoate ester. The core of your troubleshooting will almost always revolve around reacting the aldehyde while suppressing the premature cleavage, hydrolysis, or transesterification of the ester.
Below is our comprehensive, field-proven Q&A guide to optimizing your solvent systems and reaction conditions.
Section 1: Troubleshooting Chemoselective Reductive Amination
Q: Why does my 4-methylbenzoate ester cleave when I attempt a reductive amination of the formyl group? A: Ester cleavage during reductive amination is typically caused by the use of overly aggressive hydride sources (like unbuffered NaBH4 ) in protic solvents (like ethanol), which leads to uncontrolled hydride delivery and subsequent ester reduction or base-catalyzed solvolysis.
Q: How can I optimize the solvent and reagent system to achieve >95% chemoselectivity? A: The most robust method for this specific substrate is abandoning traditional borohydrides in favor of the InCl3/Et3SiH/MeOH system [1]. While it may seem counterintuitive to use methanol (a nucleophilic solvent) with an ester, the causality lies in the transition state. Methanol directly coordinates with the Indium(III) center, stabilizing the generated [In-H] species. This creates a highly gentle, room-temperature hydride donor that selectively reduces the highly electrophilic iminium ion while leaving the 4-methylbenzoate ester completely intact [1].
Quantitative Data: Solvent & Reductant Effects on Chemoselectivity
| Solvent | Reductant System | Ester Stability | Aldehyde Conversion | Mechanistic Observation |
| Methanol (MeOH) | InCl3 / Et3SiH | >99% (Intact) | >95% | MeOH coordinates In(III), stabilizing [In-H] for gentle reduction. |
| Tetrahydrofuran (THF) | NaBH(OAc)3 | >95% (Intact) | 70-80% | Sluggish kinetics due to poor solubility of the rigid biphenyl-like core. |
| Ethanol (EtOH) | NaBH4 | <50% (Cleaved) | >90% | Uncontrolled hydride delivery causes partial ester reduction/cleavage. |
| DMF | Hantzsch Ester / t-ZrO2 | >90% (Intact) | 85-90% | Good solubility, but requires elevated temperatures leading to side products. |
Validated Protocol: Chemoselective Reductive Amination
-
Preparation: In an oven-dried flask under an N2 atmosphere, dissolve 4-formylphenyl 4-methylbenzoate (1.0 mmol) and your target primary/secondary amine (1.2 mmol) in anhydrous Methanol (5.0 mL).
-
Catalyst Addition: Add Indium(III) chloride ( InCl3 , 5 mol%) to the stirring solution. Stir for 30 minutes at room temperature to allow complete iminium ion formation.
-
Hydride Delivery: Dropwise add Triethylsilane ( Et3SiH , 1.5 mmol) over 5 minutes. Critical Insight: The methanol solvent is mandatory here to form the stable, mild [In-H] reducing species.
-
Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the aldehyde is consumed.
-
Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with Dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Mechanistic pathway of chemoselective reductive amination in MeOH.
Section 2: Troubleshooting Knoevenagel Condensations
Q: I am trying to couple the formyl group with an active methylene compound, but my product mixture is full of transesterified byproducts. What went wrong? A: You are likely using the classic Knoevenagel conditions: Ethanol solvent with a Piperidine base. When 4-formylphenyl 4-methylbenzoate is exposed to a secondary amine base in a primary alcohol solvent at reflux, the ethoxide ions generated in equilibrium will rapidly attack the ester carbonyl, causing transesterification (swapping the 4-methylbenzoate for an ethyl ester) or outright saponification [2].
Q: How do I prevent this side reaction? A: You must break the causality chain by removing the protic, nucleophilic solvent. Switch to an aprotic solvent like Toluene and use a buffered catalyst system (e.g., Piperidinium acetate), or utilize solvent-free mechanochemical conditions [3]. Toluene allows for the azeotropic removal of water (driving the condensation) while completely eliminating the possibility of solvent-driven transesterification.
Quantitative Data: Solvent/Base Optimization for Knoevenagel Condensation
| Solvent | Base Catalyst | Temperature | Chemoselectivity (Ester) | Yield |
| Ethanol (EtOH) | Piperidine (1.0 eq) | Reflux (78°C) | Poor (<40% intact) | Low |
| Ethanol (EtOH) | Piperidine (0.1 eq) | 25°C | Moderate (70% intact) | 65% |
| Toluene | Piperidine / AcOH | Reflux (Dean-Stark) | Excellent (>95%) | 88% |
| Solvent-Free | BMO-1 (Solid Base) | 25°C (Grinding) | Excellent (>98%) | 92% |
Validated Protocol: Aprotic Knoevenagel Condensation
-
Preparation: To a round-bottom flask, add 4-formylphenyl 4-methylbenzoate (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Solvent Selection: Add Toluene (10 mL). Scientist Note: Toluene strictly prevents base-catalyzed transesterification.
-
Catalyst Addition: Add Piperidine (0.1 mmol) and Glacial Acetic Acid (0.1 mmol). This forms piperidinium acetate in situ, providing mild, buffered basicity that activates the methylene without cleaving the ester [2].
-
Reflux & Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) to azeotropically remove the water byproduct.
-
Completion & Workup: Reflux for 3-5 hours until water collection ceases. Cool to room temperature, wash the toluene layer with water ( 2×10 mL) and brine (10 mL). Dry over MgSO4 , concentrate, and recrystallize the product.
Troubleshooting logic tree for Knoevenagel condensation of ester-aldehydes.
Section 3: General FAQs on Handling and Solubility
Q: 4-Formylphenyl 4-methylbenzoate is poorly soluble in my reaction mixture at room temperature. Should I heat it? A: Exercise caution. Because of the rigid biphenyl-like aromatic system, solubility in aliphatic solvents is poor. If you must heat the reaction, ensure your solvent is strictly aprotic (e.g., 1,4-Dioxane or Toluene). Heating this compound in alcohols or water/co-solvent mixtures will exponentially increase the rate of ester hydrolysis.
Q: How should I store the compound to prevent degradation? A: Store sealed in a dry environment at 2-8°C. The formyl group is susceptible to slow auto-oxidation to the corresponding carboxylic acid if left exposed to atmospheric oxygen and ambient humidity over prolonged periods.
References
-
Title: Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System Source: The Journal of Organic Chemistry / PubMed URL: [Link]
-
Title: Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.) Source: RSC Advances URL: [Link]
-
Title: Ultrasound-Assisted Utility of 1,2,4-Triazole as a Multisite-Sequential Scaffold to Construct Different Heterocycles Source: ChemistrySelect / DOI URL: [Link](Note: Representative DOI for ultrasound/solvent-free heterocycle construction involving phenyl benzoates).
Technical Support Center: Overcoming Challenges in the Scale-Up Production of 4-Formylphenyl 4-methylbenzoate
Introduction
4-Formylphenyl 4-methylbenzoate is a bifunctional organic compound of interest in the synthesis of fine chemicals, liquid crystals, and active pharmaceutical ingredients (APIs). Its structure, incorporating both an aldehyde and an ester, makes it a versatile building block. The most common laboratory-scale synthesis involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride.
However, transitioning this synthesis from the bench to a pilot or industrial scale introduces significant challenges.[1][2] Issues such as ensuring consistent product quality, managing reaction exotherms, optimizing purification, and maintaining high yields become paramount.[3][4] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers and production chemists in navigating the complexities of scaling up the production of 4-Formylphenyl 4-methylbenzoate.
Synthesis Overview: The Esterification Pathway
The synthesis proceeds via a nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[5]
Caption: General reaction scheme for the synthesis of 4-Formylphenyl 4-methylbenzoate.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during scale-up in a direct question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the likely causes?
Low yield is the most common scale-up challenge. The root cause can typically be traced to one of three areas: incomplete reaction, product degradation, or losses during workup and purification.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution, leading to side reactions or unreacted starting material.
-
Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture. For viscous slurries, consider overhead stirring with a high-torque motor.
-
-
Poor Temperature Control: The esterification reaction is exothermic. Without efficient heat dissipation on a larger scale, the internal temperature can rise, promoting the formation of undesirable byproducts or decomposition.
-
Solution: Implement a reactor jacket with a temperature control unit. For highly exothermic additions, add the 4-methylbenzoyl chloride solution slowly and sub-surface to maximize heat exchange.
-
-
Reagent Purity and Stoichiometry: The purity of starting materials is critical. Impurities in 4-hydroxybenzaldehyde, such as polymeric condensation products, can inhibit the reaction.[6]
-
Solution: Verify the purity of all reagents before use. It may be necessary to purify the starting 4-hydroxybenzaldehyde if it appears as a dark or tar-like solid.[6] Ensure precise stoichiometric control; a slight excess of the acyl chloride may be required to drive the reaction to completion, but a large excess complicates purification.
-
-
Inefficient HCl Scavenging: If the base is not effectively neutralizing the generated HCl, the acidic conditions can promote the reverse reaction (hydrolysis of the ester), especially if water is present.[7]
-
Solution: Ensure the base (e.g., triethylamine, pyridine) is added proportionally to the acyl chloride. In some cases, a two-phase system using a Schotten-Baumann approach with an inorganic base (like K₂CO₃ or NaOH) can be more effective and easier to manage on a large scale.[5]
-
Caption: A decision workflow for troubleshooting low product yield.
Q2: The final product is off-color (yellow or brown) and fails purity specifications. How can I improve its quality?
Product discoloration typically points to impurities formed from side reactions or degradation of the aldehyde functional group.
Potential Causes & Solutions:
-
Oxidation of the Aldehyde: The formyl group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (4-(4-methylbenzoyloxy)benzoic acid), especially at elevated temperatures or upon exposure to air.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction, particularly during heating and workup. Consider adding an antioxidant during workup if the problem persists.
-
-
Phenolic Impurities: Unreacted 4-hydroxybenzaldehyde is a common impurity. Its phenolic nature can lead to coloration, especially if trace metals are present.
-
Solution: After the reaction, perform a basic wash (e.g., with a dilute sodium bicarbonate or sodium carbonate solution) to extract the acidic unreacted phenol.[8] Be cautious, as a strong base can hydrolyze the ester product.
-
-
High-Temperature Degradation: Prolonged heating can cause decomposition, leading to colored, often polymeric, impurities.
-
Solution: Minimize the time the reaction mixture is held at high temperatures. Use vacuum distillation to remove solvents at a lower temperature if possible.
-
-
Ineffective Crystallization: The chosen solvent system may not be optimal for rejecting impurities.
-
Solution: Screen different recrystallization solvents. A common approach is to dissolve the crude product in a "good" solvent (like ethyl acetate or toluene) at an elevated temperature and then add a "poor" solvent (like hexanes or heptane) to induce crystallization as it cools. This often provides better impurity rejection than single-solvent crystallization.
-
Q3: During workup, I'm experiencing emulsion issues when washing the organic layer. How can this be resolved on a large scale?
Emulsions are a common and frustrating issue in scale-up, significantly slowing down processing times.
Potential Causes & Solutions:
-
Fine Particulates: Insoluble byproducts, like the triethylammonium chloride salt, can act as surfactants, stabilizing emulsions.
-
Solution: Before the aqueous wash, consider filtering the crude reaction mixture to remove any precipitated salts.
-
-
Insufficient Phase Separation Time: In large vessels, phases take longer to separate cleanly.
-
Solution: Allow adequate settling time. If the emulsion is persistent, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
-
Vigorous Agitation: Overly aggressive mixing during the wash step is a primary cause of emulsions.
-
Solution: Use a slower, deliberate agitation speed for washes—just enough to ensure good interfacial contact without creating a stable emulsion.
-
Key Process Parameters & Optimization
Optimizing the following parameters is crucial for a reproducible and high-yielding process at scale.
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Rationale & Justification |
| Stoichiometry | 1.0 eq. 4-hydroxybenzaldehyde | 1.0 to 1.05 eq. 4-hydroxybenzaldehyde | A slight excess of the less expensive reagent can ensure the complete conversion of the limiting reagent. |
| 1.0-1.1 eq. 4-methylbenzoyl chloride | 1.0 eq. 4-methylbenzoyl chloride | Minimizing excess acyl chloride simplifies purification and reduces cost. | |
| 1.1-1.2 eq. Base | 1.1 eq. Base | Sufficient base is needed to neutralize HCl, but a large excess can complicate removal. | |
| Solvent | Dichloromethane (DCM), THF | Toluene, Ethyl Acetate, 2-MeTHF | Shift away from halogenated solvents for environmental and safety reasons. Toluene allows for azeotropic removal of water if present. |
| Concentration | 0.5 - 1.0 M | 1.0 - 2.0 M | Higher concentrations improve reactor throughput but may require more robust temperature control due to increased reaction rate. |
| Temperature | 0 °C to RT | 20 °C to 60 °C | Higher temperatures can increase reaction rate but may also promote side reactions. Must be carefully controlled. |
| Reaction Time | 2 - 6 hours | 4 - 12 hours | Reactions often appear slower at scale due to mixing and heat transfer limitations. Monitor by TLC or HPLC for completion. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Formylphenyl 4-methylbenzoate
This protocol is a representative example and must be optimized for specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with 4-hydroxybenzaldehyde (1.0 eq.) and a suitable solvent like Toluene (5-10 volumes).
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred suspension.
-
Acyl Chloride Addition: In a separate vessel, dissolve 4-methylbenzoyl chloride (1.0 eq.) in Toluene (2-3 volumes). Add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-30 °C using the reactor jacket.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or HPLC until the 4-hydroxybenzaldehyde is consumed.
-
Quenching & Workup: Once complete, cool the mixture. Add water (5 volumes) and stir for 15 minutes. Stop stirring and allow the layers to separate.
-
Washing: Separate the organic layer. Wash sequentially with dilute HCl (to remove excess base), 5% sodium bicarbonate solution (to remove unreacted phenol), and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a clean reactor. Add a minimal amount of a hot "good" solvent (e.g., Toluene or Ethyl Acetate) until the solid fully dissolves.
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., Heptane or Hexanes) while stirring until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Isolate the purified solid by filtration. Wash the filter cake with a small amount of cold heptane/toluene mixture.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 4-Formylphenyl 4-methylbenzoate? A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (like nitrogen or argon) to prevent oxidation of the aldehyde group.[9][10] Recommended storage is often at 2-8°C for long-term stability.[9]
Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended. HPLC is ideal for quantitative purity analysis. ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any structural impurities.[10] Melting point analysis can provide a quick assessment of purity; a sharp melting point range (e.g., 112-116 °C) is indicative of high purity.
Q3: Can I use a different base, like pyridine or an inorganic base? A3: Yes. Pyridine can be used similarly to triethylamine. Inorganic bases like potassium carbonate (K₂CO₃) are also effective, often used in solvents like DMF or acetone.[11] The advantage of inorganic bases is their low cost and easy removal by filtration. However, reactions with inorganic bases may require higher temperatures and can sometimes be slower.
Q4: My starting 4-hydroxybenzaldehyde is pink/brown. Can I still use it? A4: Discoloration suggests the presence of oxidized or polymeric impurities.[6] Using it directly will likely lead to a lower yield and a discolored final product. It is highly recommended to purify the starting material first, for example, by recrystallization from water or by forming a bisulfite adduct.[6]
References
- Vertex AI Search, Grounding API Redirect. (n.d.). 4-Formylphenylboronic acid - Wikipedia.
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl (4-formylphenyl)carbamate.
- ChemScene. (n.d.). 115883-85-7 | 4-Formylphenyl 4-methylbenzoate.
- Vertex AI Search, Grounding API Redirect. (2026, March 2). Methyl 4-formylbenzoate: Synthesis, Materials Science, and Biomedical Applications.
- World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
- PubChemLite. (n.d.). Methyl 4-(4-formylphenyl)benzoate (C15H12O3).
- Sigma-Aldrich. (n.d.). Methyl 4-(4-formylphenyl)benzoate 95 70916-89-1.
- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of Primary Alcohols with 4-Hydroxybenzoyl Chloride.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 4-formylbenzoate.
- Vertex AI Search, Grounding API Redirect. (2026, January 28). Solving Four Challenges in Development & Production with Scale-Out Manufacturing.
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
- ChemSpider Synthetic Pages. (2018, June 9). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- ChemicalBook. (2023, June 8). 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities.
- Vertex AI Search, Grounding API Redirect. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- Pharmaceutical Technology. (2025, March 12). Avoiding pitfalls in scaling up biopharmaceutical production.
- IJSAT. (2025, April 15). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.
- Sciencemadness Discussion Board. (2005, February 7). Methyl benzoate synthesis.
- Vertex AI Search, Grounding API Redirect. (n.d.). Preparation of Methyl Benzoate.
- PharmaCores. (2026, January 14). The Top 5 Manufacturing Bottlenecks That Make Biologics So Challenging.
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Analysis and identification of 4-Formylphenyl 4-methylbenzoate degradation products
Technical Support Center: 4-Formylphenyl 4-methylbenzoate
Welcome to the technical support guide for the analysis and identification of degradation products of 4-Formylphenyl 4-methylbenzoate. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Our goal is to provide practical, in-depth guidance rooted in established scientific principles to help you navigate the challenges of stability testing and impurity analysis.
Introduction: Understanding the Molecule's Stability Profile
4-Formylphenyl 4-methylbenzoate is an aromatic ester containing an aldehyde functional group. Its chemical structure (C₁₅H₁₂O₃) presents two primary sites susceptible to degradation: the ester linkage and the formyl (aldehyde) group.[1] Understanding the stability of this molecule is critical for ensuring the purity, safety, and efficacy of any formulation or synthesis in which it is a component. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[2][3][4][5]
The primary degradation pathways we anticipate for this molecule are hydrolysis and oxidation, driven by its core functional groups. This guide will walk you through identifying the products of these pathways and troubleshooting common analytical challenges.
Primary Degradation Pathways
The structure of 4-Formylphenyl 4-methylbenzoate dictates its degradation profile. The ester bond is susceptible to cleavage by water (hydrolysis), especially under acidic or basic conditions, while the aldehyde group is readily oxidized.
Caption: Predicted degradation pathways for 4-Formylphenyl 4-methylbenzoate.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your analysis in a practical question-and-answer format.
Q1: My reverse-phase HPLC chromatogram shows two new, more polar peaks after stress testing with acid or base. What are they?
Answer: You are most likely observing the products of ester hydrolysis. The ester bond in 4-Formylphenyl 4-methylbenzoate is cleaved by acid- or base-catalyzed hydrolysis to yield 4-hydroxybenzaldehyde and 4-methylbenzoic acid.[6][7]
-
Causality: Both degradation products are significantly more polar than the parent ester. The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups increases their affinity for the polar mobile phase in reverse-phase chromatography, causing them to elute earlier (have shorter retention times).
-
Actionable Advice:
-
Confirm with Mass Spectrometry (MS): Analyze the early-eluting peaks by LC-MS. You should find ions corresponding to the molecular weights of the expected products.
-
Use Reference Standards: The most definitive method is to inject commercially available standards of 4-hydroxybenzaldehyde and 4-methylbenzoic acid. A match in retention time and spectral data (if using a DAD/PDA detector) provides strong confirmation.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structural Notes |
| 4-Formylphenyl 4-methylbenzoate (Parent) | C₁₅H₁₂O₃ | 240.25 | Ester with aldehyde group |
| 4-Hydroxybenzaldehyde (Degradant) | C₇H₆O₂ | 122.12 | Product of ester hydrolysis |
| 4-Methylbenzoic acid (Degradant) | C₈H₈O₂ | 136.15 | Product of ester hydrolysis |
| 4-(4-methylbenzoyloxy)benzoic acid (Degradant) | C₁₅H₁₂O₄ | 256.25 | Product of aldehyde oxidation |
Q2: I see a new peak in my LC-MS analysis with a mass that is 16 Da higher than the parent compound. What does this indicate?
Answer: An increase of 16 atomic mass units (amu) is a classic indicator of oxidation—the addition of one oxygen atom. The most probable site for oxidation on 4-Formylphenyl 4-methylbenzoate is the aldehyde group, which is readily oxidized to a carboxylic acid.
-
Mechanism: The aldehyde (-CHO) is converted to a carboxylic acid (-COOH), forming 4-(4-methylbenzoyloxy)benzoic acid . This is a common reaction when using oxidative stress agents like hydrogen peroxide.
-
Actionable Advice:
-
Check High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. The exact mass of the oxidized product (C₁₅H₁₂O₄) will differ from other potential isobaric impurities.
-
Evaluate MS/MS Fragmentation: The fragmentation pattern of this oxidized product will be distinct. You would expect to see fragments corresponding to the intact 4-(carboxy)phenoxide ion and the 4-methylbenzoyl acylium ion.
-
Q3: How can I definitively confirm the structures of unknown degradation products?
Answer: Structural elucidation requires a combination of analytical techniques to build a self-validating case.
-
Expertise-Driven Approach:
-
LC-MS/MS for Fragmentation Analysis: This is your first and most powerful tool. The fragmentation of esters and aromatic aldehydes in a mass spectrometer follows predictable patterns.[8][9] For the parent compound, expect to see key fragments that confirm the two halves of the molecule.
-
Isolation with Preparative HPLC: If a degradant is present at a sufficient level (>0.1%), isolate it using preparative or semi-preparative HPLC. This provides a pure sample for further analysis.
-
NMR Spectroscopy for Unambiguous Identification: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.[10] For the hydrolysis products, ¹H NMR would show a characteristic aldehyde proton (~9-10 ppm) for 4-hydroxybenzaldehyde and a carboxylic acid proton (>10 ppm, often broad) for 4-methylbenzoic acid. For the oxidation product, the aldehyde proton signal would disappear and be replaced by a carboxylic acid signal.
-
| Technique | Purpose | Expected Observation for Key Degradants |
| LC-MS | Determine Molecular Weight | Peaks matching M.W. of 122.12, 136.15, and/or 256.25. |
| MS/MS | Structural Fragmentation | Parent (m/z 241 [M+H]⁺): Fragments at m/z 119 (4-methylbenzoyl acylium ion) and m/z 121 (4-formylphenol). |
| Oxidized Product (m/z 257 [M+H]⁺): Fragments at m/z 119 and m/z 137 (4-carboxyphenol). | ||
| ¹H NMR | Confirm Functional Groups & Connectivity | Hydrolysis: Appearance of signals for 4-hydroxybenzaldehyde and 4-methylbenzoic acid. |
| Oxidation: Disappearance of the aldehyde proton signal (~10.0 ppm) and appearance of a carboxylic acid proton signal. |
Q4: I am not observing any degradation. Is my method not working or is the compound stable?
Answer: While the compound may be robust, forced degradation studies are designed to create degradation. If none is observed, your stress conditions are likely too mild. The goal of these studies is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can adequately separate and detect any products that might form over the product's shelf-life.[2]
-
Trustworthy Protocol Adjustment:
-
Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1 M to 1.0 M HCl or NaOH) or increase the temperature (e.g., from 60°C to 80°C).[3]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) and allow the reaction to proceed for a longer duration.
-
Photostability: Ensure the sample is exposed to a sufficient intensity and duration of light as specified in ICH Q1B guidelines.[4]
-
Systematic Approach: Increase the stress level incrementally. Drastic conditions can lead to secondary degradation, creating a complex profile that may not be relevant to real-world stability.
-
Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Forced Degradation Stress Testing
This workflow is designed to induce degradation through multiple mechanisms as recommended by ICH guidelines.[4][11]
Caption: Workflow for forced degradation and analysis.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of 4-Formylphenyl 4-methylbenzoate in a suitable organic solvent like acetonitrile (ACN).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 12 hours, protected from light.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to light conditions as specified by ICH Q1B. Run a dark control in parallel.
-
Sample Finalization: Before injection, cool all samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all stressed samples and an unstressed control to a final concentration of ~50 µg/mL with the mobile phase.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method provides a robust starting point for separating the parent compound from its primary degradation products.
-
Column: C18, 100 x 4.6 mm, 2.7 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.5 min: 90% to 10% B
-
17.5-20 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm or use a DAD/PDA detector to monitor multiple wavelengths.
-
MS Detector (if coupled): Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-400.
References
-
Hawthorne, S. B., & Miller, D. J. (1986). Water Chemical Ionization Mass Spectrometry of Aldehydes, Ketones, Esters, and Carboxylic Acids. Applied Spectroscopy, 40(8), 1200-1211. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
Gumm, A. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. KBI Biopharma. [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]
-
Kumar, K. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 517-534. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]
-
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). [Link]
-
Peters, F., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1874-1887. [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. [Link]
-
Koerdt, A., et al. (2009). Anaerobic Degradation of 4-Methylbenzoate by a Newly Isolated Denitrifying Bacterium, Strain pMbN1. Applied and Environmental Microbiology, 75(11), 3568-3574. [Link]
-
TSFX. (n.d.). The Preparation and Identification of an Ester. [Link]
-
University of Minnesota. (n.d.). Benzoate Degradation Pathway. EAWAG BBD/PPS. [Link]
-
ResearchGate. (n.d.). 1 H NMR of 4-formylphenyl 4-chlorobenzoate. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H₂O₂. [Link]
-
D'Angelo, F., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 67(6), 2566-2571. [Link]
-
Tsiota, P., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 920. [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formylphenyl benzoate. PubChem. [Link]
-
Wiley. (n.d.). Phenyl 4-methylbenzoate. SpectraBase. [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]
-
Stenutz. (n.d.). methyl 4-(4-formylphenyl)benzoate. [Link]
-
IUCr. (n.d.). 4-Methylphenyl 4-chlorobenzoate. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Formylphenyl 4-methylbenzoate vs. 4-formylphenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, bifunctional molecules serve as versatile scaffolds for the construction of complex chemical entities. Among these, compounds bearing both an aldehyde and an ester functionality, such as 4-formylphenyl 4-methylbenzoate and 4-formylphenyl benzoate, are of particular interest. The presence of two distinct reactive centers allows for sequential and orthogonal chemical transformations. However, the subtle interplay of electronic effects within these molecules can significantly influence the reactivity of each functional group. This guide provides an in-depth comparison of the reactivity of 4-Formylphenyl 4-methylbenzoate and 4-formylphenyl benzoate, supported by established chemical principles and a representative experimental protocol for a comparative kinetic analysis.
Structural and Electronic Considerations
The key structural difference between the two molecules lies in the presence of a methyl group at the para-position of the benzoate moiety in 4-Formylphenyl 4-methylbenzoate (Figure 1). This seemingly minor modification has a profound impact on the electronic properties of the ester group.
Figure 1: Chemical Structures
Caption: Chemical structures of 4-Formylphenyl 4-methylbenzoate and 4-formylphenyl benzoate.
The methyl group is a well-known electron-donating group (EDG) through an inductive effect.[1] This has a direct consequence on the electrophilicity of the carbonyl carbon in the ester group.
Reactivity of the Ester Group: A Hammett Equation Perspective
The reactivity of the ester group in these molecules is best understood through the lens of nucleophilic acyl substitution, with alkaline hydrolysis serving as a classic example. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic rings.
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these electronic effects.[2] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the alkaline hydrolysis of esters, the reaction is facilitated by a more electrophilic carbonyl carbon. Electron-withdrawing groups (EWGs) increase the electrophilicity and thus accelerate the reaction, while electron-donating groups (EDGs) have the opposite effect.[3]
In the case of 4-formylphenyl 4-methylbenzoate, the electron-donating methyl group on the benzoate ring increases the electron density at the ester's carbonyl carbon. This makes it less electrophilic and therefore less susceptible to nucleophilic attack by a hydroxide ion compared to the unsubstituted 4-formylphenyl benzoate. Consequently, 4-formylphenyl 4-methylbenzoate is expected to undergo alkaline hydrolysis at a slower rate than 4-formylphenyl benzoate .
This relationship can be visualized in a Hammett plot, where the logarithm of the relative rate constant is plotted against the Hammett substituent constant (σ). For the para-methyl group, the σ value is negative, indicating its electron-donating nature.
Figure 2: Influence of Substituents on Reactivity
Caption: Electronic effect of the methyl group on the reactivity of the ester carbonyl.
Reactivity of the Aldehyde Group
Both molecules possess a formyl (aldehyde) group. Aldehydes are generally more reactive towards nucleophiles than esters.[4] This is due to both steric and electronic factors. The aldehyde carbonyl is less sterically hindered and its carbonyl carbon is more electrophilic as it is only attached to one oxygen atom within the functional group.
The electronic environment of the aldehyde group in both 4-formylphenyl 4-methylbenzoate and 4-formylphenyl benzoate is very similar. The substituent on the benzoate ring is electronically insulated from the formyl group by the central phenyl ring and the ester linkage. Therefore, the reactivity of the aldehyde group is expected to be comparable in both molecules for reactions such as nucleophilic addition, Wittig reactions, and reductive amination.
Comparative Experimental Data
| Compound | Substituent on Benzoate | Hammett Constant (σp) | Predicted Relative Rate of Hydrolysis (k/k₀) |
| 4-Formylphenyl benzoate | -H | 0.00 | 1.00 (Reference) |
| 4-Formylphenyl 4-methylbenzoate | -CH₃ | -0.17 | < 1.00 |
Note: The Hammett constant for a para-methyl group is approximately -0.17. The positive rho (ρ) value for alkaline ester hydrolysis indicates that electron-donating groups (negative σ) will decrease the reaction rate.
Experimental Protocol: Comparative Kinetic Analysis of Alkaline Hydrolysis
This protocol outlines a method for determining the second-order rate constants for the alkaline hydrolysis of 4-formylphenyl 4-methylbenzoate and 4-formylphenyl benzoate using UV-Vis spectrophotometry. The reaction proceeds via the release of the 4-formylphenoxide ion, which can be monitored spectroscopically.
Figure 3: Experimental Workflow
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Materials:
-
4-Formylphenyl 4-methylbenzoate
-
4-Formylphenyl benzoate
-
Sodium hydroxide (NaOH)
-
Acetonitrile (spectroscopic grade)
-
Deionized water
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each ester (e.g., 10 mM) in acetonitrile.
-
Prepare a series of aqueous NaOH solutions of known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the 4-formylphenoxide ion (to be determined experimentally, typically around 400 nm).
-
Equilibrate the NaOH solution in a quartz cuvette to the desired temperature (e.g., 25 °C) inside the spectrophotometer.
-
-
Kinetic Run:
-
Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette containing the NaOH solution. Mix rapidly.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of NaOH.
-
Repeat the experiment for each ester and at different NaOH concentrations to ensure the reaction is first-order with respect to both the ester and hydroxide.
-
Conclusion
The reactivity of 4-formylphenyl 4-methylbenzoate and 4-formylphenyl benzoate is dictated by the electronic effects of the substituents on the benzoate ring. The electron-donating methyl group in 4-formylphenyl 4-methylbenzoate deactivates the ester carbonyl towards nucleophilic attack, resulting in a slower rate of alkaline hydrolysis compared to the unsubstituted 4-formylphenyl benzoate. The reactivity of the aldehyde group is largely unaffected by this substitution. This understanding is crucial for designing synthetic routes and for the development of molecules with tailored reactivity profiles in various applications.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]
-
Nummert, V., et al. (2002). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (11), 1955-1964. [Link]
-
Master Organic Chemistry. (2024). Activating and Deactivating Groups. [Link]
-
Wikipedia. (2024). Hammett equation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies of reactions within molecular complexes: alkaline hydrolysis of substituted phenyl benzoates in the presence of xanthines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. why are aldehydes and ketones more reactive than esters | Filo [askfilo.com]
Comparative analysis of aryl benzoates for liquid crystal applications
As researchers and drug development professionals increasingly turn to label-free diagnostic platforms, thermotropic liquid crystals (LCs) have emerged as powerful signal amplifiers. By converting microscopic biochemical interactions into macroscopic optical signals, LCs eliminate the need for complex fluorescent tagging. Within the diverse library of mesogens, aryl benzoates stand out due to their highly tunable ester linkages, which allow for precise modulation of mesophase stability, viscosity, and optical birefringence.
This guide provides a comparative analysis of aryl benzoate derivatives, evaluating their structural mechanics, performance against alternative mesogens, and their integration into self-validating biosensor workflows.
Mechanistic Foundations: Why Aryl Benzoates?
The foundational advantage of aryl benzoates lies in their molecular architecture. The central ester linkage (-COO-) provides a degree of conformational flexibility while maintaining the rigid rod-like (calamitic) core necessary for liquid crystalline phase stability.
When engineering LCs for biological interfaces, the choice of lateral substituents on the aryl benzoate core dictates the sensor's sensitivity and operating temperature:
-
Steric vs. Electronic Effects: Introducing lateral methyl (-CH3) groups broadens the molecular core, creating steric hindrance that disrupts molecular packing and drastically lowers the clearing temperature ()[1].
-
Dipole Enhancement: Conversely, lateral fluorination (-F) introduces a strong dipole moment with minimal steric disruption (due to fluorine's small van der Waals radius of 1.47 Å). This enhances the mesogen's responsiveness to polar biomolecules at the aqueous interface, making fluorinated aryl benzoates ideal for high-sensitivity biosensors ()[2].
Comparative Performance Analysis
To select the optimal mesogen for a specific assay, one must balance thermal stability with interfacial sensitivity. The table below summarizes the quantitative mesophase properties of various aryl benzoate derivatives compared to standard cyanobiphenyls (e.g., 5CB).
| Derivative Class | Lateral Substituent | Steric Profile (vdW Radius) | Dominant Mesophase | Clearing Temp ( Tc ) | Biosensor Utility & Response Time |
| Unsubstituted Aryl Benzoate | None | N/A | Broad Nematic / Smectic | >100 °C | Moderate; high viscosity limits rapid orientational shifts. |
| Laterally Fluorinated | -F | 1.47 Å | Stable Nematic | ~80 °C | High; strong dipole enhances target interaction; fast response. |
| Laterally Methylated | -CH 3 | 2.00 Å | Narrow Nematic | <70 °C | Low; steric hindrance disrupts packing, risking phase loss. |
| Standard 5CB (Reference) | None | N/A | Nematic | ~35 °C | High; industry standard, but lacks the tunability of ester cores. |
Data synthesized from comparative mesophase behavior studies on azo-ester liquid crystalline compounds.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in verification mechanism to prevent the propagation of errors in drug development or materials characterization pipelines.
Workflow A: Synthesis and Phase Characterization of Fluorinated Aryl Benzoates
The esterification of phenols with benzoyl chlorides is preferred over direct carboxylic acid coupling to avoid high-temperature dehydration that could degrade delicate lateral fluoro-substituents.
-
Esterification: React 4-alkoxyphenol with a laterally fluorinated benzoyl chloride in the presence of pyridine (acid scavenger) and dichloromethane (solvent) at 0 °C, gradually warming to room temperature.
-
Causality: Pyridine neutralizes the HCl byproduct, preventing the acidic cleavage of the newly formed ester bond.
-
-
Purification: Wash the organic layer with dilute HCl and brine, dry over MgSO 4 , and recrystallize from ethanol.
-
Self-Validation Checkpoint (TLC & NMR): Perform Thin Layer Chromatography (TLC). If the starting phenol spot (visualized via UV) persists, the reaction is incomplete. Final validation requires 1 H-NMR: the complete disappearance of the phenolic -OH proton peak (~9.0 ppm) confirms successful esterification.
-
-
Thermal Profiling: Subject the purified crystals to Differential Scanning Calorimetry (DSC) at a heating/cooling rate of 5 °C/min.
-
Optical Characterization: Observe the phase transitions under Polarized Optical Microscopy (POM) equipped with a hot stage.
-
Self-Validation Checkpoint: The appearance of a classic Schlieren or thread-like texture under crossed polarizers definitively confirms the presence of the nematic phase.
-
Workflow B: Fabrication of an Aryl Benzoate LC Biosensor
LC droplet and film-based biosensors rely on the disruption of the LC-aqueous interface. This protocol describes the assembly of a transmission electron microscopy (TEM) grid-based sensor ()[3].
-
Substrate Functionalization: Coat a clean glass slide with Octadecyltrichlorosilane (OTS).
-
Causality: OTS creates a low-energy, hydrophobic surface that forces the LC molecules at the glass interface into a homeotropic (perpendicular) alignment. This lowers the overall elastic threshold, making the upper aqueous interface highly sensitive to biomolecular binding.
-
Self-Validation Checkpoint: Measure the water contact angle of the coated slide. A value >100° confirms successful hydrophobic functionalization. Reject slides below this threshold.
-
-
Grid Assembly & Infusion: Place a gold TEM grid onto the OTS-coated slide. Dispense 1 µL of the nematic aryl benzoate onto the grid. Capillary action will draw the LC into the grid squares.
-
Aqueous Interface Formation: Immerse the grid in a biological buffer (e.g., PBS). The water molecules induce a planar (parallel) alignment of the LC at the top interface.
-
Self-Validation Checkpoint (Baseline POM): Before introducing the analyte, observe the grid under POM. A uniformly bright, colorful field confirms the required planar alignment. If the field is dark, the baseline alignment is already homeotropic (likely due to surfactant contamination in the buffer), and the system must be discarded.
-
-
Analyte Detection: Introduce the target biomolecule (e.g., target DNA or protein). Binding events at the interface disrupt the planar ordering, triggering a transition to a homeotropic state.
-
Readout: The optical field transitions from bright to dark, providing a definitive, label-free positive signal ()[4].
-
Structural Logic Diagram
The following diagram illustrates the causal sequence of the LC biosensor workflow, from initial substrate preparation to the final macroscopic optical readout.
Workflow of an aryl benzoate liquid crystal biosensor from fabrication to optical readout.
Conclusion
Aryl benzoates provide a highly versatile platform for liquid crystal applications, particularly in the realm of biosensing. By understanding the causal relationship between lateral substitution (such as fluorination) and mesophase stability, researchers can engineer highly sensitive, label-free diagnostic tools. When coupled with self-validating experimental protocols, these LC systems offer robust, reproducible performance critical for modern drug development and point-of-care testing.
References
-
Naoum, M. M., Fahmi, A. A., & Abaza, A. H. "The effect of orientation of the lateral methyl substituent on the mesophase behaviour of 4-alkoxyphenylazo aryl benzoates." Liquid Crystals, 2016. URL:[Link]
-
Kamal, S., et al. "Liquid crystal and photophysical properties of laterally fluorinated azo-ester materials." Liquid Crystals, 2021. URL:[Link]
-
"Liquid Crystal Droplet-Based Biosensors: Promising for Point-of-Care Testing." PMC - NIH, 2022. URL:[Link]
-
"State-of-the-Art Development in Liquid Crystal Biochemical Sensors." MDPI, 2022. URL:[Link]
Sources
Spectroscopic data comparison between 4-Formylphenyl 4-methylbenzoate and its isomers
An In-Depth Technical Guide for Structural Elucidation and Validation
Executive Summary
In drug development and materials science, substituted phenyl benzoates serve as critical intermediates for synthesizing Schiff bases, heterocycles, and active pharmaceutical ingredients like thiolactomycin derivatives[1]. However, distinguishing between regioisomers and positional isomers of these esters requires rigorous spectroscopic validation. This guide provides an objective comparison of the spectroscopic data for 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) against its primary isomers, detailing the mechanistic causality behind the observed chemical shifts and outlining self-validating experimental protocols.
Mechanistic Causality of Spectroscopic Shifts
The fundamental challenge in differentiating ester isomers lies in their identical molecular weights and similar functional groups. The spectroscopic differentiation relies entirely on the directionality of the ester linkage and the resulting electronic effects on the aromatic rings[2].
The ester group (-COO-) is highly polarized. The carbonyl carbon acts as an electron-withdrawing group (EWG) via inductive and resonance effects (-I, -M), which deshields the attached aromatic protons, shifting them downfield. Conversely, the single-bonded phenoxy oxygen acts as an electron-donating group (EDG) via resonance (+M), increasing electron density and shielding the attached aromatic protons, shifting them upfield[2].
-
Target Compound (4-Formylphenyl 4-methylbenzoate): The formylphenyl group is attached to the oxygen. The electron-donating effect of the phenoxy oxygen partially counteracts the extreme electron-withdrawing effect of the para-formyl group.
-
Regioisomer (4-Methylphenyl 4-formylbenzoate): The formylphenyl group is attached directly to the carbonyl. Both the ester carbonyl and the formyl group act synergistically as EWGs, leading to extreme deshielding of the central aromatic protons.
Logical relationship between ester linkage orientation and resulting spectroscopic properties.
Quantitative Data Comparison
The following tables summarize the spectroscopic profiles. The data for the target compound, 4-Formylphenyl 4-methylbenzoate, is derived from validated experimental literature (600 MHz, CDCl₃)[1]. The data for its regioisomer and positional isomer (4-Formylphenyl 3-methylbenzoate[3]) are calculated using established empirical predictive models based on substituent shielding increments to provide a comparative baseline.
Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: CDCl₃)
Note: High-field NMR (≥500 MHz) is required to prevent signal overlap in the aromatic region (7.0–8.5 ppm).
| Proton Environment | 4-Formylphenyl 4-methylbenzoate (Target)[1] | 4-Methylphenyl 4-formylbenzoate (Regioisomer) | 4-Formylphenyl 3-methylbenzoate (Positional Isomer) |
| Aldehyde (-CHO) | 10.01 ppm (s, 1H) | ~10.12 ppm (s, 1H) | 10.01 ppm (s, 1H) |
| Ar-H (Benzoate, ortho to C=O) | 8.08 ppm (d, J = 8.2 Hz, 2H) | ~8.32 ppm (d, J = 8.4 Hz, 2H) | ~7.95 ppm (d, J = 7.8 Hz, 1H); ~7.90 ppm (s, 1H) |
| Ar-H (Phenoxy, ortho to -O-) | 7.40 ppm (d, J = 8.5 Hz, 2H) | ~7.10 ppm (d, J = 8.2 Hz, 2H) | 7.40 ppm (d, J = 8.5 Hz, 2H) |
| Ar-H (Phenoxy, meta to -O-) | 7.96 ppm (d, J = 8.6 Hz, 2H) | ~7.24 ppm (d, J = 8.2 Hz, 2H) | 7.96 ppm (d, J = 8.6 Hz, 2H) |
| Ar-H (Benzoate, meta to C=O) | 7.32 ppm (d, J = 7.9 Hz, 2H) | ~7.98 ppm (d, J = 8.4 Hz, 2H) | ~7.42 ppm (d, 1H); ~7.38 ppm (t, 1H) |
| Methyl (-CH₃) | 2.46 ppm (s, 3H) | ~2.38 ppm (s, 3H) | ~2.42 ppm (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: CDCl₃)
| Carbon Environment | 4-Formylphenyl 4-methylbenzoate (Target)[1] | 4-Methylphenyl 4-formylbenzoate (Regioisomer) |
| Aldehyde (C=O) | 190.97 ppm | ~191.50 ppm |
| Ester (C=O) | 164.53 ppm | ~163.80 ppm |
| Phenoxy (C-O) | 155.78 ppm | ~148.50 ppm |
| Benzoate (C-CH₃ / C-CHO) | 144.97 ppm | ~139.20 ppm |
| Aromatic Carbons | 133.95, 131.23, 130.30, 129.42, 126.10, 122.56 ppm | ~135.50, ~130.80, ~129.90, ~129.50, ~121.20 ppm |
| Methyl (-CH₃) | 21.79 ppm | ~20.90 ppm |
Table 3: IR & Mass Spectrometry (ESI-HRMS) Data
| Analytical Method | 4-Formylphenyl 4-methylbenzoate (Target)[1] | 4-Methylphenyl 4-formylbenzoate (Regioisomer) |
| IR (KBr) Ester C=O | ~1735 cm⁻¹ | ~1740 cm⁻¹ |
| IR (KBr) Aldehyde C=O | ~1705 cm⁻¹ | ~1710 cm⁻¹ |
| ESI-HRMS [M+H]⁺ | m/z calculated: 241.0865; found: 241.0868 | m/z calculated: 241.0865 |
| Primary MS Cleavage | Yields m/z 119 (4-methylbenzoyl cation)[4] | Yields m/z 133 (4-formylbenzoyl cation)[4] |
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity data, the synthesis and spectroscopic acquisition must follow a self-validating workflow. The standard approach utilizes a Schotten-Baumann esterification[5][6].
Step-by-Step Methodology: Schotten-Baumann Synthesis
-
Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and 5-10% aqueous sodium hydroxide (NaOH)[6].
-
Causality: The base is non-negotiable; it deprotonates the phenol to form a highly nucleophilic phenoxide ion and neutralizes the HCl byproduct, driving the equilibrium toward the ester and preventing aldehyde degradation[6].
-
-
Acylation: Add 4-methylbenzoyl chloride (1.1 equiv) dropwise at 0 °C to control the exothermic reaction. Stir until the acyl chloride is fully consumed (monitored via TLC).
-
Aqueous Workup: Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, followed by brine.
-
Causality: The NaHCO₃ wash selectively deprotonates and partitions any unreacted 4-methylbenzoic acid (formed via hydrolysis of the chloride) into the aqueous layer, ensuring the organic ester remains highly pure[6].
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield a white solid (m.p. 112–113 °C)[1].
Step-by-Step Methodology: Spectroscopic Acquisition
-
NMR Preparation: Dissolve ~15 mg of the purified ester in 0.6 mL of deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS)[4].
-
Causality: CDCl₃ provides a proton-free solvent environment with excellent dissolving power, while TMS acts as a highly shielded, inert internal standard (δ = 0.00 ppm) to calibrate the chemical shifts accurately[4].
-
-
Data Acquisition: Utilize a high-resolution NMR spectrometer (≥500 MHz for ¹H, 150 MHz for ¹³C) to resolve the complex para-substituted aromatic doublets (J ≈ 8.0–8.6 Hz)[1].
-
MS Analysis: Introduce the sample via Electrospray Ionization (ESI) in positive mode to detect the [M+H]⁺ peak at 241.0868[1].
Step-by-step experimental workflow for the synthesis and spectroscopic validation of phenyl benzoates.
Conclusion
The accurate identification of 4-Formylphenyl 4-methylbenzoate versus its regioisomers hinges on the interpretation of the aromatic region in ¹H and ¹³C NMR spectroscopy. By understanding the opposing resonance and inductive effects generated by the ester linkage orientation, researchers can confidently validate their synthetic intermediates, ensuring the integrity of downstream drug development pipelines.
References
-
[2] 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids - ResearchGate. Available at:
-
[5] Does this reaction require catalyst/solvent? - ECHEMI. Available at:
-
[6] Does this reaction require catalyst/solvent? - Chemistry Stack Exchange. Available at:
-
[4] Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide - BenchChem. Available at:
-
4-formylphenyl 4-methylbenzoate | 115883-85-7 - Sigma-Aldrich. Available at:
-
[1] Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives - Engineering.org.cn. Available at:
-
[3] 4-Formylphenyl 3-methylbenzoate | 321725-86-4 - Sigma-Aldrich. Available at:
Sources
- 1. Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives [engineering.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. 4-Formylphenyl 3-methylbenzoate | 321725-86-4 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-Formylphenyl 4-methylbenzoate with 2D NMR
This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7), moving beyond a simple recitation of steps to explain the causality behind each experimental choice.[2] We will explore how a synergistic combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments functions as a self-validating system to piece together the molecular puzzle.
The Subject Molecule: 4-Formylphenyl 4-methylbenzoate
Before delving into 2D techniques, a foundational analysis of the target structure is critical. The molecule consists of two para-substituted benzene rings linked by an ester functional group. One ring bears a methyl group (an electron-donating group), and the other bears a formyl (aldehyde) group (an electron-withdrawing group).[3][4] This asymmetry is key to resolving and assigning the NMR signals.
Numbered Structure for NMR Assignment
Caption: Numbering scheme for 4-Formylphenyl 4-methylbenzoate.
Based on established chemical shift principles, we can predict the approximate regions for each proton and carbon signal.[5][6] The electron-withdrawing nature of the formyl and ester groups will deshield adjacent protons, shifting them downfield, while the electron-donating methyl group will cause a slight upfield shift for its neighboring protons.[3][4]
| Atom Number | Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
| H7 | Aldehyde | ~9.9 - 10.1 | - | Highly deshielded proton of the formyl group. |
| H2, H6 | Aromatic | ~7.9 - 8.1 | - | Ortho to the electron-withdrawing formyl group. |
| H3, H5 | Aromatic | ~7.3 - 7.5 | - | Meta to the formyl group, ortho to the ester oxygen. |
| H2', H6' | Aromatic | ~7.9 - 8.1 | - | Ortho to the electron-withdrawing ester carbonyl. |
| H3', H5' | Aromatic | ~7.2 - 7.4 | - | Ortho to the electron-donating methyl group. |
| H8' | Methyl | ~2.4 - 2.5 | - | Standard benzylic methyl protons. |
| C7 | Aldehyde C=O | - | ~190 - 192 | Typical chemical shift for an aldehyde carbonyl. |
| C7' | Ester C=O | - | ~164 - 166 | Typical chemical shift for an ester carbonyl.[5] |
| C1-C6, C1'-C6' | Aromatic | - | ~120 - 155 | Aromatic region; quaternary carbons will be most downfield.[3] |
| C8' | Methyl | - | ~21 - 22 | Standard benzylic methyl carbon. |
The 2D NMR Validation Workflow: A Triad of Experiments
The core of our validation rests on a logical, three-pronged approach where each experiment provides a unique layer of data. The results from one experiment are used to interpret the next, creating a robust, cross-validated structural proof.
Caption: The logical workflow for 2D NMR-based structure validation.
HSQC: Mapping the Foundational C-H Framework
Causality: The first and most crucial step in assigning a complex spectrum is to definitively link each proton to the carbon it is directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the premier tool for this, revealing one-bond ¹H-¹³C correlations with exceptional sensitivity.[7][8] This experiment serves as our " Rosetta Stone," allowing us to translate proton assignments into carbon assignments.
Expected Correlations for 4-Formylphenyl 4-methylbenzoate:
-
A cross-peak connecting the aldehyde proton (H7, ~10.0 ppm) to the aldehyde carbon (C7, ~191 ppm).
-
Cross-peaks connecting each aromatic proton to its corresponding aromatic carbon within the 120-140 ppm range.
-
A cross-peak connecting the methyl protons (H8', ~2.4 ppm) to the methyl carbon (C8', ~21 ppm).
The HSQC immediately confirms the number of distinct protonated carbons and provides the direct C-H pairings that will be used to navigate the more complex COSY and HMBC spectra.[9]
COSY: Assembling the Proton Spin Systems
Causality: With C-H pairs established, the next task is to connect adjacent protons to build the molecular fragments. The ¹H-¹H Correlation Spectroscopy (COSY) experiment reveals which protons are scalar (J) coupled, typically through two or three bonds.[10][11] For this molecule, it will allow us to map the proton connectivity within each of the two aromatic rings independently.
Expected Correlations for 4-Formylphenyl 4-methylbenzoate:
-
Formylphenyl Ring: A cross-peak will be observed between the protons ortho to the formyl group (H2/H6) and the protons meta to it (H3/H5). This confirms the para-substitution pattern on this ring.
-
Methylbenzoate Ring: Similarly, a cross-peak will connect the protons ortho to the carbonyl (H2'/H6') with the protons meta to the carbonyl (H3'/H5'), establishing the connectivity of the second ring.
-
No Inter-Ring Correlation: Critically, no COSY correlations are expected between the two aromatic rings, nor between the aromatic protons and the methyl or aldehyde protons. This confirms they are isolated spin systems, separated by the ester linkage and other quaternary carbons.
HMBC: Bridging the Fragments for Final Confirmation
Causality: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone of the final structural proof.[7] It reveals correlations between protons and carbons over two and three bonds (and sometimes four in conjugated systems).[8] This is how we connect the independent fragments identified by COSY. The absence of one-bond correlations in HMBC spectra is a key feature that simplifies interpretation.[12][13]
Key Expected Correlations for Unambiguous Validation:
| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |
| H3, H5 | C7' (Ester C=O) | Crucial Link: Confirms the formylphenyl ring is attached to the ester oxygen. |
| H2', H6' | C7' (Ester C=O) | Crucial Link: Confirms the methylbenzoate ring is attached to the ester carbonyl. |
| H7 (Aldehyde) | C4, C3, C5 | Confirms the position of the aldehyde group on its aromatic ring. |
| H8' (Methyl) | C4', C3', C5' | Confirms the position of the methyl group on its aromatic ring. |
These key correlations, especially those to the ester carbonyl (C7'), are irrefutable evidence that piece the two aromatic systems together through the ester bridge, validating the complete structure of 4-Formylphenyl 4-methylbenzoate.
Caption: Key HMBC correlations confirming the ester linkage.
Experimental Protocols
Authoritative and reproducible data requires meticulous experimental execution.
Sample Preparation
-
Accurately weigh 15-20 mg of 4-Formylphenyl 4-methylbenzoate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of residual water.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height is adequate for the spectrometer's probe (~4.5 cm).[11]
NMR Data Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer equipped with a probe capable of inverse detection is recommended for optimal sensitivity in HSQC and HMBC experiments.
-
Initial Setup: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Optimize shimming on the sample to ensure high resolution. Calibrate the ¹H pulse width.
-
COSY (gradient-selected, DQF-COSY):
-
Use standard spectrometer parameters for a gradient-selected COSY experiment.
-
Acquire a spectral width that encompasses all proton signals.
-
Collect at least 2 scans per increment for a total of 256-512 increments in the indirect dimension.
-
Process the data with a sine-bell window function in both dimensions.
-
-
HSQC (gradient-selected, phase-sensitive):
-
Set the ¹H spectral width as above. Set the ¹³C spectral width to cover the expected range (~0-200 ppm).
-
Use a one-bond coupling constant (¹JCH) of ~145 Hz, which is a standard value for aromatic and alkyl C-H bonds.
-
Acquire 2-4 scans per increment for 256 increments.
-
Process using a squared sine-bell window function.
-
-
HMBC (gradient-selected):
-
Use the same spectral widths as the HSQC.
-
Set the long-range coupling constant (nJCH) to optimize for 2- and 3-bond correlations. A value of 8 Hz is a robust starting point.[11]
-
Acquire 4-16 scans per increment for 256-512 increments, as HMBC is less sensitive than HSQC.
-
Process using a sine-bell window function.
-
Conclusion
While 1D NMR provides the initial blueprint, it cannot, on its own, offer the rigorous proof required in modern chemical sciences. The strategic application of 2D NMR—using HSQC to define the basic C-H units, COSY to assemble the proton frameworks, and HMBC to connect the disparate fragments—provides an unassailable, multi-layered validation of the chemical structure. This methodical approach, grounded in the fundamental principles of spin coupling, ensures that the structure of 4-Formylphenyl 4-methylbenzoate is not merely proposed, but definitively proven.
References
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University of Wisconsin-Madison. (n.d.). Chemical Shifts. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
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Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-849. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Kuhn, S., et al. (2026, January 7). Interpreting 2D-NMR spectra using Grad-CAM. RIO Journal. Retrieved from [Link]
-
Butts, C. P., & Jones, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Chemistry – A European Journal, 14(10), 2964-2980. Retrieved from [Link]
-
YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
-
YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds.... Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Spectroscopy Blog. (2015, February 22). COSY NMR Spectroscopy. Retrieved from [Link]
-
ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
ResearchGate. (n.d.). COSY, HSQC, and HMBC correlations of 4b. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-formylphenyl)benzoate. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenyl 4-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
BMRB. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]
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Performance evaluation of 4-Formylphenyl 4-methylbenzoate in different synthetic routes
As a Senior Application Scientist, I frequently evaluate the scalability, atom economy, and mechanistic efficiency of esterification strategies for critical biochemical building blocks. 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) is a highly valued intermediate, particularly in the synthesis of antifungal thiolactomycin derivatives and advanced proteomics probes[1][2].
Synthesizing this specific ester presents a unique chemical challenge: the formyl group (-CHO) on 4-hydroxybenzaldehyde is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the phenolic hydroxyl group. Consequently, selecting the appropriate synthetic route is not just a matter of preference, but a strict requirement for achieving high yields and purity.
Below is an in-depth comparative guide evaluating the performance of the two primary synthetic routes for 4-Formylphenyl 4-methylbenzoate, complete with self-validating experimental protocols and quality control data.
Mechanistic Workflow Visualization
To understand the operational divergence between the two primary methodologies, we must look at the intermediate activation states. Route A relies on the highly electrophilic acyl chloride, whereas Route B utilizes an O-acylisourea intermediate.
Fig 1. Mechanistic divergence between Acyl Chloride and Steglich esterification routes.
Comparative Evaluation of Synthetic Routes
When coupling a deactivated phenol (4-hydroxybenzaldehyde) with an aromatic carboxylic acid (p-toluic acid), the activation energy required for the nucleophilic attack is unusually high. The table below summarizes the empirical performance of both routes based on laboratory and scale-up data.
| Evaluation Metric | Route A: Acyl Chloride Method | Route B: Steglich Esterification |
| Activation Strategy | Conversion to highly reactive p-toluoyl chloride | In-situ activation via DCC to O-acylisourea |
| Nucleophile Compatibility | Easily overcomes the poor nucleophilicity of the deactivated phenol | Often stalls; the deactivated phenol struggles to attack the intermediate |
| Typical Yield | 86.9% – 91.5%[2][3] | 55% – 65% |
| Reaction Time | 4 – 7 hours[3] | 16 – 24 hours |
| Byproduct Profile | SO₂, HCl (gases), Et₃N·HCl (water-soluble) | Dicyclohexylurea (DCU) (insoluble, hard to clear) |
| Scalability | Excellent (Industrial Standard) | Poor (DCU filtration bottlenecks at scale) |
Self-Validating Experimental Protocol: Route A (Acyl Chloride Method)
This protocol is designed as a self-validating system. At each critical juncture, physical observables or rapid analytical checks are embedded to confirm mechanistic success before proceeding to the next step.
Phase 1: Synthesis of p-Toluoyl Chloride
Causality: p-Toluic acid is unreactive toward phenols. Thionyl chloride (SOCl₂) replaces the hydroxyl group with a chloride, creating a highly reactive electrophile. A catalytic amount of DMF is added to generate the Vilsmeier-Haack intermediate, which drastically accelerates the chlorination.
-
Setup: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add p-toluic acid (10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL)[3].
-
Reagent Addition: Add thionyl chloride (15.0 mmol) dropwise, followed by 2 drops of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) for 3-4 hours[3].
-
Self-Validation Checkpoint: Monitor the reaction via the bubbler. The reaction is complete when the evolution of SO₂ and HCl gases ceases, and the initially opaque suspension becomes a clear, homogeneous solution.
-
Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield crude p-toluoyl chloride as a pale yellow oil. Do not expose to ambient moisture, as it will rapidly hydrolyze back to the acid.
Phase 2: Esterification with 4-Hydroxybenzaldehyde
Causality: Triethylamine (Et₃N) is utilized as an acid scavenger. As the phenol attacks the acyl chloride, HCl is generated. If left unneutralized, the acidic environment could lead to side reactions or degrade the sensitive formyl group. Et₃N drives the equilibrium forward by precipitating the chloride out of the organic phase.
-
Preparation: Dissolve the crude p-toluoyl chloride in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath.
-
Coupling: In a separate vial, dissolve 4-hydroxybenzaldehyde (10.0 mmol) and Et₃N (12.0 mmol) in DCM (10 mL). Add this solution dropwise to the cooled acyl chloride over 15 minutes.
-
Self-Validation Checkpoint 1 (Visual): Immediately upon addition, a dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. This visual cue confirms that the nucleophilic acyl substitution is actively occurring.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours[3].
-
Self-Validation Checkpoint 2 (Analytical): Perform TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the UV-active spot corresponding to 4-hydroxybenzaldehyde (lower Rf) completely disappears, replaced by a new, higher Rf spot (the ester product).
-
Workup: Quench the reaction with water (20 mL). Transfer to a separatory funnel, extract with DCM (3 x 20 mL), wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Water (5:1) to afford 4-Formylphenyl 4-methylbenzoate as a white solid[3].
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized 4-Formylphenyl 4-methylbenzoate (Molecular Weight: 240.25[4]), the following analytical benchmarks must be met. These values are corroborated by peer-reviewed spectral data[2].
-
Appearance: White solid.
-
Melting Point: 112–113 °C[2].
-
High-Resolution Mass Spectrometry (HR-MS ESI): Calculated for C₁₅H₁₂O₃ ([M+H]⁺): 241.0865; Found: 241.0868[2].
-
¹H NMR (600 MHz, CDCl₃):
-
δ 10.01 (s, 1H) — Confirms the intact aldehyde proton.
-
δ 8.08 (d, J = 8.2 Hz, 2H) — Aromatic protons (benzoate).
-
δ 7.96 (d, J = 8.6 Hz, 2H) — Aromatic protons (formylphenyl).
-
δ 7.40 (d, J = 8.5 Hz, 2H) — Aromatic protons (formylphenyl).
-
δ 7.32 (d, J = 7.9 Hz, 2H) — Aromatic protons (benzoate).
-
δ 2.46 (s, 3H) — Confirms the intact methyl group on the benzoate ring.[2]
-
References
-
Zhu, et al. (2020). "Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives". Engineering, 6(5): 560-568. DOI:10.1016/j.eng.2019.10.016. URL: [Link]
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). (2014). "General Method of Synthesis". ijpsr.com. URL: [Link]
Sources
Benchmarking Synthetic Methodologies for Substituted Formylphenyl Benzoates: A Comparative Guide
Substituted formylphenyl benzoates are highly versatile bifunctional building blocks widely utilized in the synthesis of pharmaceuticals, liquid crystals, and advanced agrochemicals. Because these molecules contain both a reactive formyl (aldehyde) group and an ester linkage, their synthesis requires highly chemoselective esterification methodologies. The primary challenge lies in driving the esterification of the weakly nucleophilic phenolic hydroxyl group to completion without triggering base-catalyzed disproportionation or oxidation of the sensitive aldehyde moiety.
As an application scientist, selecting the optimal synthetic route requires balancing yield, atom economy, and purification complexity. This guide objectively benchmarks the two most prominent methodologies for synthesizing formylphenyl benzoates: the Schotten-Baumann Reaction and the Steglich Esterification .
Mechanistic Pathways and Methodological Overview
To make an informed methodological choice, we must first understand the causality behind the reagent selection and the mechanistic pathways of each approach.
Method A: The Schotten-Baumann Reaction (Acid Chloride Route)
The Schotten-Baumann esterification involves the acylation of a hydroxybenzaldehyde using an aroyl chloride in the presence of a base [1].
-
Aqueous/Biphasic System: Traditionally utilizes aqueous NaOH and dichloromethane (DCM). The base neutralizes the HCl byproduct, preventing the protonation of the phenoxide nucleophile and driving the equilibrium forward.
-
Anhydrous System: Utilizes triethylamine (TEA) in a polar aprotic solvent (e.g., acetone or dry DCM) [2]. This is often preferred for formylphenyl benzoates because strong aqueous bases can trigger the Cannizzaro reaction (disproportionation of the aldehyde into an alcohol and a carboxylic acid) or the Tishchenko dimerization [1].
Method B: Steglich Esterification (Carbodiimide Route)
The Steglich esterification couples a free benzoic acid directly with a hydroxybenzaldehyde using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) [3].
-
Causality of Activation: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Because phenols are poor nucleophiles, DMAP is strictly required. DMAP attacks the intermediate to form a highly electrophilic N-acylpyridinium ion, which the phenol can readily attack [4].
-
Advantage: Operates under mild, neutral conditions at room temperature, completely avoiding base-catalyzed aldehyde degradation.
Workflow comparison of Schotten-Baumann and Steglich esterification methods.
Quantitative Benchmarking Data
The following table synthesizes experimental performance metrics for the synthesis of formylphenyl benzoates across three distinct conditions.
| Methodology | Typical Yield | Reaction Time | Atom Economy | Scalability | Primary Impurities & Challenges |
| Biphasic Schotten-Baumann (NaOH/H₂O/DCM) | 70–80% | 1–3 h | High | Excellent | Acid chloride hydrolysis; Cannizzaro byproducts if local pH spikes. |
| Anhydrous Schotten-Baumann (TEA/Acetone) | 80–85% | 30 min–2 h | High | Good | Triethylamine hydrochloride removal; requires dry solvents. |
| Steglich Esterification (DCC/DMAP/DCM) | 65–90% | 16–24 h | Low | Moderate | Insoluble DCU byproduct removal; risk of unreactive N-acylurea formation. |
Key Takeaway: For rapid, scalable synthesis, the Anhydrous Schotten-Baumann method is superior due to high yields and short reaction times. However, if the corresponding acid chloride is unstable or commercially unavailable, the Steglich esterification serves as a highly reliable, mild alternative.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so the operator understands why a step is performed, allowing for real-time troubleshooting.
Protocol A: Anhydrous Schotten-Baumann Synthesis
Model Reaction: Synthesis of 4-Formylphenyl 4-chlorobenzoate
-
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous acetone (or DCM) [2].
-
Causality: A slight excess of TEA is used to ensure complete neutralization of the HCl generated. Anhydrous conditions prevent the competitive hydrolysis of the acid chloride into 4-chlorobenzoic acid [1].
-
-
Thermal Control: Cool the flask to 0–5 °C using an ice-water bath.
-
Causality: The acylation is highly exothermic. Low temperatures suppress base-induced dimerization (Tishchenko reaction) of the aldehyde [1].
-
-
Addition: Dissolve 4-chlorobenzoyl chloride (1.05 equiv) in a minimal amount of anhydrous solvent. Add this dropwise to the stirring reaction mixture over 30 minutes.
-
In-Process Validation: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is self-validating when the phenol spot (Rf ~0.3) disappears and a new, fast-moving UV-active spot (Rf ~0.6) emerges.
-
Workup: Filter the white precipitate (TEA·HCl). Wash the organic filtrate sequentially with 1M HCl (to remove residual TEA), saturated NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine. Dry over MgSO₄, concentrate, and recrystallize from hot ethanol.
Protocol B: Steglich Esterification
Model Reaction: Synthesis of 3-Formylphenyl benzoate
-
Preparation: Dissolve benzoic acid (1.0 equiv) and 3-hydroxybenzaldehyde (1.1 equiv) in anhydrous DCM (~5 mL per mmol) [3].
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Causality: DMAP acts as a nucleophilic acyl transfer catalyst. Without it, the reaction stalls at the O-acylisourea stage, which will slowly rearrange into an unreactive N-acylurea dead-end product [4].
-
-
Coupling Initiation: Cool to 0 °C and add DCC (1.1 equiv) portion-wise.
-
Causality: Adding DCC at 0 °C controls the initial exothermic formation of the O-acylisourea.
-
-
In-Process Validation: Stir the mixture at room temperature for 16–24 hours [3]. The system validates its progression through the continuous precipitation of a white solid—dicyclohexylurea (DCU). If no precipitate forms, the DCC is degraded or inactive.
-
Workup: Filter the suspension through a pad of Celite to remove the bulk of the DCU. Concentrate the filtrate under reduced pressure. Because trace DCU is highly soluble in most organic solvents, the crude product must be purified via silica gel column chromatography rather than simple recrystallization.
References
Comparative Cytotoxicity and Biological Activity of Benzaldehyde Derivatives: A Technical Guide
Executive Summary
Benzaldehyde derivatives represent a highly versatile class of pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from targeted anticancer cytotoxicity to potent antimicrobial and antiaflatoxigenic effects. As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations, diving into the mechanistic causality that dictates why specific structural modifications yield distinct biological outcomes. This guide provides an objective comparison of various benzaldehyde derivatives, supported by quantitative experimental data, self-validating protocols, and authoritative mechanistic pathways.
Mechanistic Rationale: Structure-Activity Relationships (SAR)
The biological activity of benzaldehyde derivatives is intrinsically linked to their structural functionalization. The causality behind their target specificity lies in the electronic and steric effects introduced by specific substituents:
-
Electron-Donating Groups (EDGs): The addition of methoxy or hydroxyl groups to the aromatic ring significantly enhances anticancer activity. For instance, in 2-styrylchromones, the incorporation of three methoxy groups increases the electron density of the aromatic ring, facilitating stronger dipole-dipole interactions and hydrogen bonding within the binding pocket of the human kinesin Eg5 receptor, leading to superior mitotic arrest in HeLa cells (1)[1].
-
Unsubstituted Scaffolds: Interestingly, unsubstituted benzaldehyde (BA) exhibits a remarkably higher tumor-specificity (TS=7.4–8.8) compared to bulkier synthesized counterparts like sodium benzylideneascorbate (SBA). This is caused by BA's optimal lipophilicity, allowing it to efficiently permeate cancer cell membranes and induce localized intracellular hydrogen peroxide ( H2O2 ) generation, triggering oxidative stress-mediated apoptosis while sparing normal cells due to their robust basal antioxidant buffering capacity (2)[2].
-
Heterocyclic Fusion: Fusing benzaldehyde with pyrrolo-pyrimidine scaffolds yields compounds with profound antimicrobial properties. The structural mimicry of these fused rings to natural purines allows them to act as competitive inhibitors of Dihydrofolate Reductase (DHFR) and Lanosterol 14α-demethylase (ERG11), disrupting nucleotide synthesis and fungal cell membrane integrity, respectively (3)[3].
Comparative Biological Activity & Cytotoxicity Profiles
To objectively evaluate these compounds, we must compare their quantitative performance metrics across standardized cell lines and microbial strains.
| Derivative Class | Key Substitutions | Target Cell Line / Organism | Primary Biological Activity | Mechanism of Action | Ref |
| Unsubstituted Benzaldehyde (BA) | None | HL-60, OSCC | Cytotoxicity ( CC50 = 0.43 - 2.1 mM) | Intracellular H2O2 Generation | [2] |
| 2-Styrylchromones | Tri-methoxy groups | HeLa | Anticancer (100% inhibition) | Kinesin Eg5 Receptor Inhibition | [1] |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | Hydroxy / Nitro | S. aureus, C. albicans | Antibacterial / Antifungal (MIC 7.5-28 mm) | DHFR / ERG11 Inhibition | [3] |
| N-cinnamamide derivatives | N-phenylsulfonyl | HeLa, SKOV-3 | Anticancer ( IC50 < 10 µg/mL) | Antioxidant / Apoptosis | [4] |
| MPOBA | Methoxy / Phenoxy | Aspergillus flavus | Antiaflatoxigenic | aflR Gene Downregulation | [5] |
| 2-Substituted Benzothiazoles | Benzylidine | H1299, HepG2, MCF7 | Anticancer | Cell Cycle Disruption | [6] |
Mechanistic Pathways of Action
The following diagram maps the divergent mechanistic pathways through which specific structural modifications of benzaldehyde dictate downstream biological responses.
Mechanistic pathways of benzaldehyde derivatives driving tumor-specific apoptosis and antimicrobial effects.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in drug screening, experimental protocols must be designed as self-validating systems. This means integrating internal controls that automatically flag false positives (e.g., solvent toxicity) or false negatives (e.g., metabolic uncoupling).
Protocol A: High-Throughput In Vitro Cytotoxicity & Selectivity Profiling (MTT Assay)
Self-Validating System Design: This protocol incorporates an internal validation loop by running a parallel negative control (MDCK normal cells) alongside the positive control (Doxorubicin) and the vehicle control (0.1% DMSO). Any observed reduction in MTT formazan is mathematically isolated to the compound's specific antineoplastic activity rather than baseline solvent toxicity.
-
Cell Seeding & Synchronization: Seed human tumor cells (e.g., HeLa, HL-60) and normal cells (e.g., MDCK) at 6×105 cells/well in 96-well plates. Causality: Synchronizing cells via overnight incubation ensures that the cytotoxic effect is measured across a uniform cell cycle phase, reducing assay noise.
-
Compound Administration: Treat cells with serial dilutions of the benzaldehyde derivative (e.g., 1, 2, 4 mM). Include a 0.1% DMSO vehicle control. Causality: Using 0.1% DMSO ensures that observed cytotoxicity is strictly due to the derivative, not solvent-induced membrane lysis (5)[5].
-
Viability Quantification: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals and read absorbance at 570 nm. Causality: MTT relies on mitochondrial reductase activity, directly correlating with cellular metabolic rate and providing a self-validating measure of viability.
-
Tumor Specificity (TS) Calculation: Calculate the CC50 (50% cytotoxic concentration). Define TS as the ratio of CC50 (Normal Cells) to CC50 (Tumor Cells). A TS > 2.0 validates the compound as a targeted therapeutic rather than a broad-spectrum toxin.
Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
-
Broth Microdilution Preparation: Prepare serial two-fold dilutions of the benzaldehyde derivative in Mueller-Hinton broth.
-
Inoculum Standardization: Adjust bacterial/fungal suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the microbial load ensures absolute reproducibility and prevents artificial inflation of MIC values due to target saturation.
-
Incubation & Validation: Incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration exhibiting no visible growth, validated photometrically via optical density (OD) readings at 600 nm.
Self-validating experimental workflow for screening and validating benzaldehyde derivative bioactivity.
Conclusion & Future Perspectives
Benzaldehyde derivatives offer a highly tunable scaffold for drug development. As demonstrated, the strategic addition of electron-donating groups or heterocyclic fusions can pivot a molecule's primary biological activity from broad-spectrum ROS generation to highly specific enzyme inhibition (e.g., Eg5, DHFR). Future developmental pipelines should prioritize in silico molecular docking paired with self-validating in vitro assays to rapidly identify derivatives with high Tumor Specificity (TS) indices, minimizing late-stage clinical attrition due to off-target cytotoxicity.
References
-
Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde. Anticancer Research. 2
-
Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. Journal of Applied Pharmaceutical Science. 1
-
Microwave-assisted synthesis, spectral characterization and biological evaluation of novel Benzaldehyde derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine. PISRT. 3
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC (NIH). 4
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. 5
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. 6
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- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
A Researcher's Guide to the Synthesis of 4-Formylphenyl 4-methylbenzoate: A Comparative Analysis of Modern Catalytic Approaches
The synthesis of 4-Formylphenyl 4-methylbenzoate, a key building block in the pharmaceutical and fine chemical industries, presents a compelling case study in the evolution of synthetic organic chemistry. This guide provides an in-depth comparison of traditional and alternative reagents and catalysts for its synthesis, with a focus on enhancing efficiency, safety, and sustainability. By moving beyond established protocols, we aim to equip researchers with the knowledge to select the optimal synthetic route for their specific needs, balancing yield, cost, and environmental impact.
The Strategic Importance of 4-Formylphenyl 4-methylbenzoate
4-Formylphenyl 4-methylbenzoate is a bifunctional molecule featuring both an aldehyde and a methyl ester group. This unique structure makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the production of agricultural fungicides. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance.
A Critical Comparison of Synthetic Methodologies
The traditional synthesis of 4-Formylphenyl 4-methylbenzoate typically involves the esterification of 4-hydroxybenzaldehyde with a derivative of p-toluic acid. While effective, these methods often rely on reagents and solvents that are now considered environmentally burdensome.
The Conventional Path: Acyl Chloride-Based Esterification
The reaction of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base like pyridine has been a common approach. However, the use of stoichiometric amounts of pyridine, a toxic and volatile solvent, raises significant environmental and safety concerns. Modern synthetic chemistry strives to replace such hazardous reagents with more benign alternatives.
Greener Alternatives: Catalytic Approaches
The development of catalytic methods offers a more sustainable and efficient pathway to 4-Formylphenyl 4-methylbenzoate. These approaches minimize waste and often proceed under milder reaction conditions.
1. Solid Acid Catalysis:
The use of solid acid catalysts, such as zirconium/titanium oxides, represents a significant advancement in esterification reactions.[1] These heterogeneous catalysts are easily separable from the reaction mixture, reusable, and often exhibit high activity and selectivity.[1] The direct condensation of a carboxylic acid with a phenol using a solid acid catalyst avoids the need for pre-activating the carboxylic acid as an acyl chloride and eliminates the use of toxic bases.[1]
Experimental Protocol: Zr/Ti Solid Acid Catalyzed Esterification
-
Catalyst Preparation: A zirconium-based solid acid catalyst with titanium as a support is prepared by co-precipitation or impregnation methods, followed by calcination at high temperatures (e.g., 550 °C) to achieve the desired acidic properties.[1]
-
Esterification Reaction: 4-hydroxybenzaldehyde and 4-methylbenzoic acid are refluxed in a suitable solvent (e.g., toluene) in the presence of the solid acid catalyst.
-
Work-up: Upon completion of the reaction, the solid catalyst is simply filtered off. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-Formylphenyl 4-methylbenzoate can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the solid acid-catalyzed synthesis of 4-Formylphenyl 4-methylbenzoate.
2. Palladium-Catalyzed Carbonylative Coupling:
A more advanced and convergent approach involves the palladium-catalyzed carbonylation of aryl halides. For instance, a one-pot synthesis of a related compound, methyl 4-formylbenzoate, has been achieved by the palladium-catalyzed reaction of methyl 4-bromobenzoate with carbon monoxide and a hydride source.[2][3] This strategy could be adapted for the synthesis of 4-Formylphenyl 4-methylbenzoate, offering a route from different starting materials.
3. Oxidative Esterification:
Another innovative green chemistry approach is the one-pot oxidative esterification of aldehydes.[4] This method utilizes a metal catalyst, such as an iron(III) salt, and a green oxidant like hydrogen peroxide to convert an aldehyde directly to an ester in an alcohol solvent.[4] This avoids the need to first oxidize the aldehyde to a carboxylic acid in a separate step.
Performance Comparison of Synthetic Routes
| Synthetic Route | Key Reagents/Catalysts | Solvents | Advantages | Disadvantages |
| Conventional | 4-Methylbenzoyl chloride, Pyridine | Dichloromethane | High yield, fast reaction | Use of toxic and corrosive reagents, significant waste generation |
| Solid Acid Catalysis | 4-Methylbenzoic acid, Zr/Ti solid acid | Toluene | Reusable catalyst, simplified work-up, environmentally friendly | May require higher temperatures and longer reaction times |
| Palladium-Catalyzed | Aryl halide, CO, Pd catalyst | DMF | High atom economy, convergent | Requires specialized equipment for handling CO gas, catalyst cost |
| Oxidative Esterification | Aldehyde, H₂O₂, Fe(NO₃)₃ | Alcohol | Green oxidant, mild conditions | Potential for side reactions, substrate scope may be limited |
Mechanistic Insights
The synthesis of esters from carboxylic acids and alcohols catalyzed by a strong acid, known as Fischer esterification, proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of Fischer esterification.
Conclusion and Future Directions
The synthesis of 4-Formylphenyl 4-methylbenzoate provides an excellent platform for implementing green chemistry principles. The move away from stoichiometric, hazardous reagents towards catalytic, and particularly heterogeneous catalytic, systems is a clear trend. Solid acid catalysts offer a practical and environmentally sound alternative for industrial-scale production. For laboratory-scale synthesis and the exploration of novel chemical space, palladium-catalyzed methods provide powerful tools. Future research will likely focus on developing even more active and selective catalysts that can operate under milder conditions and utilize renewable starting materials.
References
- Kalita, T., Manne, S. R., & Mandal, B. (2025, August). One‐pot procedure for synthesis of methyl 4‐formylbenzoate.SYNTHESIS-STUTTGART.
- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. (n.d.). Google Patents.
-
Metal nitrate-catalyzed one-pot oxidative esterification of benzaldehyde with hydrogen peroxide in alcoholic solutions at room temperature. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
- Green approaches to salicylaldehydes and heteroaromatics. (n.d.). University of Louisville Institutional Repository.
- Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). (n.d.).
- Gowda, B. T., et al. (2009). Phenyl 4-methylbenzoate.Acta Crystallographica Section E: Structure Reports Online.
- Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. (n.d.). The Royal Society of Chemistry.
-
Gowda, B. T., et al. (2009). Phenyl 4-methylbenzoate. PMC - NIH. Retrieved from [Link]
- The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. (n.d.). Google Patents.
- Method for preparing a 4-hydroxybenzaldehyde and derivatives. (n.d.). Google Patents.
- C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE. (2014, May 20). Universitas Gadjah Mada.
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]
Sources
- 1. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 2. Methyl 4-formylbenzoate: Synthesis, Materials Science, and Biomedical Applications_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal nitrate-catalyzed one-pot oxidative esterification of benzaldehyde with hydrogen peroxide in alcoholic solutions at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Formylphenyl 4-methylbenzoate
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on the data for analogous compounds, 4-Formylphenyl 4-methylbenzoate should be treated as a hazardous substance. The primary hazards are likely to be:
-
Skin Irritation: May cause skin irritation upon contact.[3][6][8]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][6][8]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][6][8]
-
Acute Aquatic Toxicity: May be harmful to aquatic life.
The following table summarizes the GHS hazard classifications found for a closely related compound, Methyl 4-(4-formylphenyl)benzoate.
| Hazard Classification | GHS Code | Signal Word |
| Skin Irritation | H315 | Danger |
| Serious Eye Damage | H318 | Danger |
| Specific target organ toxicity — single exposure (Respiratory system) | H335 | Danger |
| Hazardous to the aquatic environment, acute hazard | H400 | Danger |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure and ensuring personal safety. The following recommendations are based on a conservative approach, taking into account the potential hazards.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Recommended: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Rationale: Safety goggles provide a seal around the eyes, protecting them from dust particles and splashes. Standard safety glasses may not offer sufficient protection from fine powders. In situations with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.
Skin Protection
Protecting the skin from direct contact is essential to prevent irritation and potential systemic effects from absorption.[2]
-
Gloves:
-
Recommended: Handle with chemical-resistant, impervious gloves that have been inspected prior to use.[1] Suitable materials include nitrile rubber, neoprene, or PVC.[2][8]
-
Selection Criteria: The choice of glove material should be based on the duration of contact and the specific operations being performed. For prolonged or frequent contact, a glove with a higher protection class (and longer breakthrough time) is recommended.[2]
-
Best Practices: Always wash and dry hands after removing gloves. Apply a non-perfumed moisturizer to prevent skin dryness.[2]
-
-
Protective Clothing:
Respiratory Protection
Inhalation of dust must be avoided.[2]
-
Recommended: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] A dust mask of type N95 (US) or a particulate filter conforming to EN 143 is a suitable option.[3]
-
Rationale: The fine, solid nature of this compound means that dust can easily become airborne. A respirator will filter out these particles, preventing them from entering the respiratory system.
The following diagram illustrates the workflow for selecting the appropriate PPE when handling 4-Formylphenyl 4-methylbenzoate.
Caption: Workflow for PPE Selection
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.
Safe Handling Procedures
-
Ventilation: Always handle in a well-ventilated place.[1]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[9] Wash hands thoroughly after handling.[5]
Storage
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][6]
Spill Management
In the event of a spill, follow these procedures promptly and safely.
-
Minor Spills:
-
Major Spills:
The following diagram outlines the general procedure for handling a chemical spill.
Caption: Chemical Spill Response Procedure
Waste Disposal
-
Guidelines: All waste must be handled in accordance with local, state, and federal regulations.[2] Waste is classified as hazardous and should be disposed of in an approved waste disposal plant.[8]
-
Containers: Puncture containers to prevent re-use and dispose of them at an authorized landfill.[2] Do not allow wash water from cleaning equipment to enter drains.[2]
First Aid Measures
In case of exposure, immediate first aid is crucial.
-
Inhalation: Move the person into fresh air.[1] If breathing is difficult, give oxygen.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash off with soap and plenty of water.[1]
-
Eye Contact: Wash out immediately with fresh running water for at least 15 minutes, ensuring complete irrigation of the eye by keeping eyelids apart.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Do not induce vomiting.[4]
In all cases of exposure, seek medical attention.[3][6]
Conclusion
References
-
DC Fine Chemicals. (2024). Safety Data Sheet - 4-Formylbenzoic acid. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl 4-formylbenzoate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.dk [fishersci.dk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Methyl 4-methylbenzoate - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
